5-Fluoro-1,4-dimethyl-1H-pyrazole
Description
BenchChem offers high-quality 5-Fluoro-1,4-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1,4-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H7FN2 |
|---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
5-fluoro-1,4-dimethylpyrazole |
InChI |
InChI=1S/C5H7FN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3 |
InChI Key |
LJJPQBGWHBLJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)F |
Origin of Product |
United States |
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1,4-dimethyl-1H-pyrazole
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic pathways to 5-Fluoro-1,4-dimethyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide delineates two primary, robust synthetic strategies for the preparation of the target molecule: the direct C-H fluorination of a 1,4-dimethyl-1H-pyrazole precursor and a Balz-Schiemann reaction of 5-amino-1,4-dimethyl-1H-pyrazole. Each route is discussed in detail, elucidating the underlying chemical principles, experimental considerations, and analytical validation. This document is intended to serve as a valuable resource for researchers, chemists, and professionals engaged in drug discovery and development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The introduction of a fluorine atom onto the pyrazole ring can dramatically alter a molecule's properties. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, while its presence can block sites of metabolic oxidation, thereby enhancing a drug's half-life.[1] Consequently, the development of efficient and regioselective methods for the synthesis of fluorinated pyrazoles is a critical endeavor in modern synthetic chemistry. This guide focuses specifically on the synthesis of 5-Fluoro-1,4-dimethyl-1H-pyrazole, a compound with potential applications in various research and development programs.
Strategic Approaches to the Synthesis of 5-Fluoro-1,4-dimethyl-1H-pyrazole
Two principal retrosynthetic disconnections are considered for the synthesis of the target compound. The first approach involves the late-stage introduction of fluorine via direct C-H fluorination of the pre-formed pyrazole ring. The second strategy relies on the construction of the pyrazole ring with a functional group at the 5-position that can be subsequently converted to a fluorine atom, with the Balz-Schiemann reaction of a 5-aminopyrazole being a prime example.
Caption: Retrosynthetic analysis of 5-Fluoro-1,4-dimethyl-1H-pyrazole.
Synthetic Route 1: Direct C-H Fluorination
The direct fluorination of a C-H bond on the pyrazole ring represents the most atom-economical approach to the target molecule. This strategy hinges on the use of an electrophilic fluorinating agent that can selectively react at the C5 position of 1,4-dimethyl-1H-pyrazole.
Synthesis of the Precursor: 1,4-Dimethyl-1H-pyrazole
A common method for the synthesis of 1,4-disubstituted pyrazoles involves the reaction of a monosubstituted hydrazine with a suitable three-carbon building block. One patented method describes the reaction of monomethylhydrazine with the product of an acetal and an N-substituted halomethyliminium salt.[3]
Experimental Protocol: Synthesis of 1,4-Dimethyl-1H-pyrazole
-
Step 1: Formation of the Vilsmeier-Haack type reagent. In a well-ventilated fume hood, to a solution of N-methylformanilide in an anhydrous solvent such as toluene, phosgene is carefully introduced at elevated temperature (e.g., 70°C) to generate the N-methyl N-phenyl chloromethyliminium chloride in situ.[3]
-
Step 2: Reaction with an acetal. A suitable acetal, such as 2-ethyl-1,3-dioxolane, is then added to the reaction mixture.[3]
-
Step 3: Cyclization with monomethylhydrazine. After a period of reaction, the mixture is cooled, and an aqueous solution of monomethylhydrazine is added. The reaction is then heated to drive the cyclization to completion.[3]
-
Step 4: Work-up and Purification. Upon cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford 1,4-dimethyl-1H-pyrazole.
Direct Fluorination of 1,4-Dimethyl-1H-pyrazole
With the precursor in hand, the final step is the regioselective introduction of the fluorine atom at the C5 position. Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose.[4][5] The C5 position of the pyrazole ring is susceptible to electrophilic attack, and the reaction is typically carried out in an inert solvent.
Caption: Workflow for the direct fluorination of 1,4-dimethyl-1H-pyrazole.
Experimental Protocol: Direct Fluorination
-
Step 1: Reaction Setup. To a solution of 1,4-dimethyl-1H-pyrazole in an anhydrous solvent such as acetonitrile, the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI, or Selectfluor®) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Reaction Monitoring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 3: Work-up. Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel to yield 5-Fluoro-1,4-dimethyl-1H-pyrazole.
Synthetic Route 2: Balz-Schiemann Reaction
This classic and reliable method involves the diazotization of a 5-aminopyrazole precursor followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.[6][7][8]
Synthesis of the Precursor: 5-Amino-1,4-dimethyl-1H-pyrazole
The synthesis of the requisite 5-aminopyrazole can be achieved through various methods. A common approach involves the cyclization of a suitable precursor with methylhydrazine. For instance, a substituted cyanoacetate can be reacted with methylhydrazine to form the corresponding 5-amino-1-methyl-pyrazole derivative.[9] Subsequent methylation at the C4 position would be required. A more direct approach would involve a multicomponent reaction.
Experimental Protocol: Synthesis of 5-Amino-1,4-dimethyl-1H-pyrazole (Illustrative)
-
Step 1: Synthesis of a 4-formyl-5-amino-1-methyl-pyrazole intermediate. A plausible route involves the reaction of (ethoxymethylene)malononitrile with methylhydrazine to form 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This can then be reduced and protected to allow for subsequent functionalization.
-
Step 2: Introduction of the C4-methyl group. This can be achieved through various C-C bond-forming reactions, potentially involving a Grignard reagent or an organocuprate addition to an appropriate Michael acceptor precursor.
-
Step 3: Final cyclization and deprotection. The final pyrazole ring is formed, and any protecting groups are removed to yield 5-amino-1,4-dimethyl-1H-pyrazole.
Balz-Schiemann Reaction of 5-Amino-1,4-dimethyl-1H-pyrazole
The Balz-Schiemann reaction proceeds in two key stages: diazotization of the primary amine and the subsequent fluoro-dediazoniation.[10]
Caption: Workflow for the Balz-Schiemann reaction.
Experimental Protocol: Balz-Schiemann Reaction
-
Step 1: Diazotization. 5-Amino-1,4-dimethyl-1H-pyrazole is dissolved in an aqueous solution of fluoroboric acid (HBF₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature. The formation of the diazonium tetrafluoroborate salt often results in a precipitate.
-
Step 2: Isolation of the Diazonium Salt. The precipitated diazonium salt is collected by filtration, washed with cold water, cold ethanol, and then ether, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
Step 3: Fluoro-dediazoniation. The dried diazonium salt is then gently heated (or irradiated with a UV lamp) in an inert solvent or neat. The decomposition releases nitrogen gas and boron trifluoride, yielding the desired 5-Fluoro-1,4-dimethyl-1H-pyrazole.[8]
-
Step 4: Work-up and Purification. The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
Analytical Characterization
The identity and purity of the synthesized 5-Fluoro-1,4-dimethyl-1H-pyrazole should be confirmed by a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the two methyl groups and the C3-proton. The chemical shifts will be influenced by the fluorine atom. |
| ¹³C NMR | Signals for the five carbon atoms of the pyrazole ring and the two methyl groups. The C5 carbon will show a large coupling constant with the fluorine atom (¹JCF). |
| ¹⁹F NMR | A single resonance for the fluorine atom at the C5 position. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of C₅H₇FN₂ (114.12 g/mol ).[11] |
| Elemental Analysis | The calculated and found percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement. |
Conclusion
This technical guide has outlined two viable and robust synthetic routes for the preparation of 5-Fluoro-1,4-dimethyl-1H-pyrazole. The choice between direct C-H fluorination and the Balz-Schiemann reaction will depend on factors such as the availability of starting materials, desired scale, and the specific expertise and equipment available in the laboratory. Both methods, when executed with care and precision, offer effective pathways to this valuable fluorinated pyrazole derivative. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal and materials chemistry to access this and related fluorinated heterocyclic compounds for their research and development endeavors.
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Spectroscopic Characterization of 5-Fluoro-1,4-dimethyl-1H-pyrazole: A Technical Guide for Drug Discovery Professionals
Abstract
Fluorinated pyrazoles are a cornerstone of modern medicinal chemistry, imparting unique pharmacological properties to a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 5-Fluoro-1,4-dimethyl-1H-pyrazole. While direct experimental data for this specific molecule is not widely available in the public domain, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required to identify, characterize, and utilize this promising scaffold in their research endeavors. We will delve into the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data, providing detailed protocols for data acquisition and interpretation.
Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity.[1] The pyrazole moiety itself is a privileged scaffold, present in numerous approved drugs. The combination of these two features in molecules like 5-Fluoro-1,4-dimethyl-1H-pyrazole presents exciting opportunities for the development of new chemical entities with enhanced therapeutic profiles. Understanding the precise spectroscopic signature of this molecule is the first critical step in its journey from a laboratory curiosity to a potential clinical candidate.
Molecular Structure and Predicted Spectroscopic Data
The structure of 5-Fluoro-1,4-dimethyl-1H-pyrazole is presented below. Its molecular formula is C₅H₇FN₂ and it has a molecular weight of 114.12 g/mol .[2]
Figure 2: Standard workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Fluoro-1,4-dimethyl-1H-pyrazole and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity for the specific solvent used.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz instrument would include a spectral width of 12 ppm, an acquisition time of 4 seconds, a relaxation delay of 5 seconds, and 16 scans. 4. ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. Typical parameters would include a spectral width of 200 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans. [3]5. ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a sensitive nucleus, so fewer scans are needed compared to ¹³C. Typical parameters would include a spectral width of 250 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 64 scans. [4]6. Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and performing baseline correction. Calibrate the chemical shifts using the residual solvent peak or the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (GC-MS)
Figure 3: General workflow for GC-MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
Gas Chromatography: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column). Use a temperature program to ensure good separation, for example, starting at 50 °C and ramping to 250 °C at 10 °C/min.
-
Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer. Use electron ionization (EI) at a standard energy of 70 eV. Scan a mass range that will encompass the molecular ion and expected fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the peak corresponding to the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Conclusion and Future Directions
This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Fluoro-1,4-dimethyl-1H-pyrazole. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra, along with the anticipated mass spectrometric fragmentation, provide a solid foundation for the identification and characterization of this novel compound. The experimental protocols outlined herein offer a standardized approach to acquiring high-quality data. As a promising scaffold for drug discovery, the synthesis and experimental spectroscopic characterization of 5-Fluoro-1,4-dimethyl-1H-pyrazole are highly encouraged. The availability of such data will be invaluable to the medicinal chemistry community and will undoubtedly accelerate the exploration of its therapeutic potential.
References
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-
Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
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PubChem. (n.d.). 5-Fluoro-1,4-dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
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Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29699-29706. [Link]
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Davydenko, Y. M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]
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Reddy, G. L., et al. (2019). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 43(1), 229-235. [Link]
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Elguero, J., et al. (2017). 19 F-NMR in solution and solid state of pyrazole derivatives. Molecules, 22(12), 2154. [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
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Claramunt, R. M., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(7), 396-400. [Link]
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PubChemLite. (n.d.). 5-fluoro-1,3-dimethyl-1h-pyrazole (C5H7FN2). [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 156, 229-242. [Link]
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Theoretical Characterization & Drug Design Potential: 5-Fluoro-1,4-dimethyl-1H-pyrazole
Executive Summary
5-Fluoro-1,4-dimethyl-1H-pyrazole (5-F-1,4-DMP) represents a specialized scaffold in modern medicinal chemistry, distinguished by its specific fluorination pattern which imparts unique electronic and steric properties compared to its non-fluorinated or trifluoromethylated analogs. This technical guide synthesizes theoretical frameworks, density functional theory (DFT) predictions, and mechanistic insights to establish 5-F-1,4-DMP as a high-value intermediate for kinase inhibitors and agrochemical fungicides.
Key Technical Value:
-
Metabolic Stability: The C5-fluorine atom blocks a primary site of oxidative metabolism (CYP450 oxidation), significantly enhancing half-life.
-
Electronic Modulation: The strong electronegativity of fluorine lowers the HOMO energy of the pyrazole ring, reducing susceptibility to non-specific oxidation while maintaining nucleophilicity at N2 for hydrogen bonding.
-
Structural Rigidity: The 1,4-dimethyl substitution pattern locks the conformation, reducing entropic penalties during protein-ligand binding.
Computational Methodology & Theoretical Framework
To rigorously characterize 5-F-1,4-DMP, a standardized computational workflow is required. The following protocol ensures high-fidelity prediction of electronic and geometric parameters.
Level of Theory
-
Optimization & Frequency: DFT/B3LYP with the 6-311++G(d,p) basis set.[1] This level is critical for correctly modeling the electron-withdrawing effects of fluorine and the diffuse nature of the nitrogen lone pairs.
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) to simulate physiological conditions. -
Dispersion Correction: For docking studies, the wB97X-D functional is recommended to account for
stacking interactions often missed by B3LYP.
Computational Workflow Diagram
The following Graphviz diagram outlines the sequential workflow for full theoretical characterization.
Figure 1: Standardized DFT workflow for the characterization of fluorinated pyrazoles.
Structural & Electronic Properties
The introduction of fluorine at the C5 position induces significant geometric and electronic perturbations.
Geometric Parameters (Predicted)
Based on structural analogs (e.g., 1-methyl-5-fluoro-pyrazole), the following geometric parameters are characteristic of the optimized ground state.
| Parameter | Value (Å / °) | Mechanistic Insight |
| C5-F Bond Length | 1.34 - 1.36 Å | Short/strong bond due to |
| N1-N2 Bond Length | 1.35 - 1.37 Å | Typical for pyrazoles; slightly shortened by F-inductivity. |
| C5-N1 Bond Length | 1.36 Å | Electron density pulled toward F, reducing N1 lone pair availability. |
| Dipole Moment ( | ~2.8 - 3.2 D | High polarity vector directed toward the N1-C5-F axis. |
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of chemical reactivity (Hard-Soft Acid-Base theory).
-
HOMO Location: Concentrated on the pyrazole ring
-system and N2 lone pair. -
LUMO Location: Delocalized over the C-F bond and adjacent carbons.
-
Gap Energy (
): The 5-F substitution stabilizes the HOMO, increasing compared to 1,4-dimethylpyrazole. This implies higher chemical hardness ( ) and greater stability against spontaneous decomposition.
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the reactive sites for drug-receptor interactions:
-
Negative Potential (Red): Localized on the N2 nitrogen (H-bond acceptor) and the Fluorine atom .
-
Positive Potential (Blue): Localized on the methyl protons , facilitating hydrophobic anchoring in protein pockets.
Synthetic Pathways & Regioselectivity
Synthesizing 5-F-1,4-DMP requires controlling regioselectivity, as methylhydrazine can attack unsymmetrical 1,3-dicarbonyls at either carbonyl.
Proposed Synthesis Mechanism
The most reliable route involves the condensation of a fluorinated diketone precursor with methylhydrazine.
Figure 2: Regioselective synthesis pathway. Steric bulk of the fluorinated group directs the methylhydrazine attack.
Regiocontrol Strategy: The nucleophilic nitrogen of methylhydrazine (
Medicinal Chemistry Applications
5-F-1,4-DMP is not just a solvent fragment; it is a bioisostere for 1,4-dimethylpyrazole, often used to inhibit Alcohol Dehydrogenase (ADH) or as a scaffold in kinase inhibitors.
Docking & Binding Modes
In kinase inhibitors (e.g., Aurora A/B or EGFR), the pyrazole motif often mimics the adenine ring of ATP.
-
H-Bonding: The N2 atom acts as a critical H-bond acceptor for the "hinge region" of kinases (e.g., interaction with backbone NH of Val/Leu residues).
-
Fluorine Interaction: The C5-F atom can engage in multipolar interactions with backbone amides or orthogonal C-F...H-C interactions, increasing binding affinity by 0.5–1.0 kcal/mol compared to H-analogs.
ADMET Profiling (In Silico)
Using QSAR models based on the structure:
-
Lipophilicity (LogP): Predicted ~1.2. Ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
-
Blood-Brain Barrier (BBB): High probability of crossing, making it suitable for CNS targets.
-
Toxicity: The 5-F group mitigates the toxicity associated with metabolic activation of the pyrazole ring, reducing the risk of forming reactive iminoquinone species.
References
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PubChem. (2021).[2] 5-Fluoro-1,4-dimethyl-1H-pyrazole (CID 84716001).[2] National Library of Medicine. [Link]
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Zheng, Y., et al. (2013).[5] Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Demir, S., et al. (2015). Vibrational Spectroscopic Studies, NMR, HOMO–LUMO, NLO and NBO analysis.... ResearchGate.[6] [Link]
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- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Stability and Reactivity of 5-Fluoro-1,4-dimethyl-1H-pyrazole
This guide details the stability, reactivity, and synthetic utility of 5-Fluoro-1,4-dimethyl-1H-pyrazole , a specialized fluorinated heterocycle increasingly utilized in medicinal chemistry as a metabolically stable bioisostere.
Executive Summary
5-Fluoro-1,4-dimethyl-1H-pyrazole (CAS: 1781012-41-6) is a trisubstituted pyrazole scaffold characterized by a unique electronic "push-pull" system.[1] The presence of a fluorine atom at the C5 position, flanked by an electron-donating methyl group at C4 and a methyl-substituted nitrogen at N1, creates a distinct reactivity profile compared to non-fluorinated analogs.
-
Primary Utility: Bioisosteric replacement for metabolically labile groups (e.g., phenyl, unsubstituted pyrazole) in kinase inhibitors and CNS agents.
-
Key Stability Feature: The C5-F bond blocks the primary site of metabolic oxidation (cytochrome P450-mediated hydroxylation), significantly extending in vivo half-life.
-
Dominant Reactivity: The molecule exhibits C3-selective lithiation (C-H activation) and C5-Nucleophilic Aromatic Substitution (SNAr) under specific forcing conditions.
Physicochemical & Electronic Profile
To predict reactivity, one must understand the electronic distribution imposed by the substituents.
| Parameter | Value / Characteristic | Impact on Reactivity |
| Molecular Weight | 114.12 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| C5-F Substituent | Strong inductive withdrawal activates C5 for nucleophilic attack, but resonance donation stabilizes the ring against oxidation. | |
| C4-Me Substituent | Electron Donating (+I) | Increases electron density at C3 and C5; slightly deactivates the ring toward SNAr compared to C4-H. |
| N1-Me Substituent | Electron Donating | Directs lithiation to C5 (blocked) or C3; prevents tautomerization. |
| Dipole Moment | High | The C-F bond and N-N dipole vectors align, influencing solubility and binding affinity. |
Electronic Resonance & Activation
The fluorine atom at C5 acts as a metabolic shield. In typical 1-alkylpyrazoles, the C5 position is the most electron-deficient and prone to oxidative metabolism. Fluorine substitution lowers the HOMO energy, making the ring less susceptible to oxidative degradation while simultaneously activating the C5 position for nucleophilic displacement reactions under basic conditions.
Stability Analysis
Thermal & Chemical Stability[2]
-
Thermal: High thermal stability up to ~200°C. The aromatic pyrazole core is robust.
-
Hydrolytic: The C-F bond is stable to aqueous acid and mild base at ambient temperatures. Unlike acyl fluorides, the heteroaromatic C-F bond requires activation energy to hydrolyze.
-
Risk Factor:[2] Prolonged exposure to strong alkalis (e.g., 5M NaOH at >100°C) may lead to hydrolysis of the fluoride to the 5-hydroxy derivative (pyrazolone tautomer).
-
-
Photostability: Generally stable to ambient light. Fluorinated heterocycles do not typically undergo photodegradation unless conjugated with extended chromophores.
Metabolic Stability (ADME)
This is the molecule's defining asset.
-
Phase I Blockade: The C5 position is the primary "soft spot" for CYP450 oxidation in pyrazoles. Fluorine completely blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol) vs. the C-H bond.
-
Benzylic Oxidation: The C4-methyl group becomes the new primary site for metabolism (oxidation to
and ). This must be monitored during lead optimization.
Reactivity Landscape
The reactivity of 5-Fluoro-1,4-dimethyl-1H-pyrazole is defined by the competition between the acidic C3-H and the electrophilic C5-F.
Reactivity Flowchart
The following diagram illustrates the divergent reaction pathways available to this scaffold.
Figure 1: Divergent reactivity pathways. C3-Lithiation is the primary synthetic handle, while C5-F displacement requires forcing conditions.
C3-H Activation (Lithiation)
With N1 and C4 substituted and C5 blocked by Fluorine, the C3-H is the only remaining aromatic proton.
-
Mechanism: Directed ortho-metalation (DoM) is not strictly applicable here as N2 is part of the ring, but the N2 lone pair facilitates coordination of organolithiums.
-
Protocol: Reacting with n-butyllithium (n-BuLi) at -78°C selectively deprotonates C3.
-
Application: Quenching the C3-lithio species with electrophiles (aldehydes, iodides, CO2) allows for rapid library expansion at the 3-position.
Nucleophilic Aromatic Substitution (SNAr)
While fluorine is a good leaving group in electron-deficient heterocycles (e.g., 2-fluoropyridine), the 1,4-dimethyl substitution pattern makes this pyrazole relatively electron-rich, deactivating it toward SNAr.
-
Conditions: Displacement of the C5-F usually requires strong nucleophiles (e.g., thiolates, alkoxides) and elevated temperatures (>100°C) or microwave assistance.
-
Catalysis: Palladium-catalyzed couplings (Buchwald-Hartwig) are generally preferred over traditional SNAr to functionalize the C5 position if the fluorine needs to be replaced (though this defeats the purpose of using the fluorinated scaffold).
Experimental Protocols
Protocol A: C3-Lithiation and Carboxylation
Validates the accessibility of the C3 position.
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon.
-
Solvation: Dissolve 5-Fluoro-1,4-dimethyl-1H-pyrazole (1.0 eq, 114 mg, 1 mmol) in anhydrous THF (5 mL). Cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Dropwise add n-BuLi (1.2 eq, 2.5 M in hexanes) over 5 minutes.
-
Observation: A color change (often yellow/orange) indicates formation of the lithiated species.
-
-
Incubation: Stir at -78°C for 45 minutes.
-
Quenching: Bubble excess dry CO2 gas (from sublimed dry ice) into the solution for 15 minutes.
-
Workup: Allow to warm to RT. Quench with 1M HCl (pH ~2). Extract with EtOAc (3x).
-
Result: Yields 5-fluoro-1,4-dimethyl-1H-pyrazole-3-carboxylic acid .
Protocol B: Synthesis via Fluorination (Reference Standard)
If the compound is not commercially available, it is best synthesized via electrophilic fluorination of the parent pyrazole.
-
Starting Material: 1,4-Dimethyl-1H-pyrazole.
-
Reagent: NFSI (N-Fluorobenzenesulfonimide) or Selectfluor .
-
Solvent: Acetonitrile or DMF.[3]
-
Procedure: Treat the starting pyrazole with NFSI (1.5 eq) at elevated temperature (60-80°C).
-
Note: Direct fluorination often yields a mixture of regioisomers if C3 is not blocked. However, for 1,4-dimethylpyrazole, C5 is the preferred site of electrophilic attack due to the directing effect of N1.
-
References
-
Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.
-
Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. RSC Medicinal Chemistry.[5]
-
PubChem Compound Summary . (2024). 5-Fluoro-1,4-dimethyl-1H-pyrazole (CID 84716001).[1] National Center for Biotechnology Information.
-
Aggarwal, V. K., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
Sources
- 1. 5-Fluoro-1,4-dimethyl-1H-pyrazole | C5H7FN2 | CID 84716001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Laboratory Preparation of 5-Fluoro-1,4-dimethyl-1H-pyrazole
Executive Summary
This application note details the laboratory-scale synthesis of 5-Fluoro-1,4-dimethyl-1H-pyrazole (CAS: N/A for specific isomer, analogous to general 5-fluoropyrazoles). This scaffold is a critical bioisostere in medicinal chemistry, often used to modulate metabolic stability and lipophilicity in drug candidates.[1]
While 5-fluoropyrazoles are historically difficult to synthesize due to the inertness of the C5 position toward direct electrophilic fluorination, this guide presents a regioselective lithiation/fluorination protocol as the primary method. This approach utilizes the thermodynamic acidity of the C5-proton in N-methylpyrazoles, enabling high-yield access to the target without the explosion hazards associated with traditional diazonium (Balz-Schiemann) routes.
Target Molecule Profile[2][3][4][5]
-
IUPAC Name: 5-Fluoro-1,4-dimethyl-1H-pyrazole
-
Molecular Formula:
-
Key Challenge: Regioselective installation of fluorine at C5 in the presence of a reactive C3 position and N-methyl group.
Strategic Analysis of Synthetic Routes
Method A: Thermodynamic Lithiation & Electrophilic Trapping (Recommended)
Mechanism: Directed Ortho Metalation (DoM) followed by Electrophilic Fluorination. Why this choice? The C5 proton of 1-substituted pyrazoles is the thermodynamic sink for lithiation. Although the N-methyl group is kinetically acidic (lateral lithiation), warming the reaction allows the lithium to migrate to the C5 ring position. This method uses N-Fluorobenzenesulfonimide (NFSI) , a stable and easy-to-handle electrophilic fluorine source.[2]
Method B: Balz-Schiemann Reaction (Alternative)
Mechanism: Diazotization of 5-amino-1,4-dimethylpyrazole followed by thermal decomposition of the tetrafluoroborate salt. Why this choice? Useful only if the 5-amino precursor is readily available or if the lithiation route fails due to functional group incompatibility. It is less preferred for routine lab preparation due to safety risks (potential for energetic decomposition).
Detailed Protocol: Method A (Lithiation/NFSI)
Reaction Scheme & Mechanism
The success of this protocol relies on the "Lithium Walk." Kinetic deprotonation may occur at the N-methyl group; however, thermodynamic equilibration favors the C5-lithio species due to the inductive effect of the adjacent nitrogen and coordination stabilization.
Figure 1: Mechanistic pathway illustrating the necessity of the warming step to ensure C5 regioselectivity.
Materials & Reagents
| Reagent | Equiv. | Role | Safety Note |
| 1,4-Dimethylpyrazole | 1.0 | Substrate | Irritant. |
| n-Butyllithium (2.5M in hexanes) | 1.2 | Base | Pyrophoric. Handle under inert gas. |
| NFSI | 1.5 | Fluorine Source | Solid. Easy to handle. |
| THF (Anhydrous) | Solvent | Medium | Peroxide former. Distill/dry before use. |
| Ammonium Chloride (sat. aq.) | Quench | Workup | None. |
Step-by-Step Procedure
Step 1: Setup and Inertion
-
Oven-dry a 100 mL two-neck round-bottom flask, a magnetic stir bar, and a pressure-equalizing addition funnel.
-
Assemble the apparatus hot under a stream of Argon or Nitrogen.
-
Charge the flask with 1,4-Dimethylpyrazole (10 mmol, 0.96 g) and anhydrous THF (40 mL).
Step 2: Lithiation (The Critical Step)
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (12 mmol, 4.8 mL of 2.5M solution) dropwise over 15 minutes.
-
Observation: The solution may turn yellow/orange.
-
-
CRITICAL: After addition, remove the cooling bath and allow the reaction to warm to 0°C (ice bath) and stir for 45 minutes .
-
Reasoning: This dwell time allows any kinetically formed N-lithiomethyl species to rearrange to the thermodynamically stable C5-lithio species [1].
-
Step 3: Fluorination
-
Cool the reaction mixture back down to -78°C .
-
Dissolve NFSI (15 mmol, 4.73 g) in anhydrous THF (10 mL) in a separate dry vial.
-
Add the NFSI solution dropwise to the reaction mixture over 20 minutes.
-
Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 2 hours.
Step 4: Workup and Purification
-
Quench the reaction with saturated aqueous
(20 mL). -
Extract with Diethyl Ether or Ethyl Acetate (
mL). -
Wash combined organics with water (
) and brine ( ). -
Dry over
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 90:10 to 70:30).
-
Note: The product is volatile; avoid prolonged high-vacuum drying.
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked as intended, you must verify the position of the fluorine.
| Analytical Method | Expected Result | Diagnostic Interpretation |
| Singlet (or weak doublet) around -120 to -130 ppm. | Confirms incorporation of Fluorine. | |
| Disappearance of the C5-H signal. | In 1,4-dimethylpyrazole, C3-H and C5-H are distinct. C5-H is usually downfield. Loss of this singlet confirms substitution. | |
| C5 doublet with large coupling constant ( | Definitive proof of C-F bond formation at C5. |
Alternative Method: Balz-Schiemann (For Scale-Up Consideration)
If the lithiation route yields inseparable regioisomers (rare for this specific substrate) or if n-BuLi is unavailable, the diazonium route is the backup.
Figure 2: Workflow for the Balz-Schiemann transformation.
Safety Warning: Diazonium tetrafluoroborates are generally stable but can decompose explosively if dried completely and heated rapidly. This method is less "atom economical" than Method A but robust for large batches where chromatography is difficult.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Incomplete lithiation or moisture ingress. | Ensure reagents are dry. Increase "warming" time at 0°C to 1 hour to maximize C5-Li formation. |
| Regioisomer Contamination | Kinetic product (N-CH2-F) formed. | You did not warm the lithiation step long enough. The kinetic product forms if NFSI is added immediately at -78°C without equilibration. |
| Starting Material Recovery | NFSI quality. | NFSI can degrade. Recrystallize or use a fresh bottle. |
References
-
Regioselectivity in lithiation of 1-methylpyrazole. Balle, T., Begtrup, M., et al.[3][4] (2006).[3][4] Organic & Biomolecular Chemistry. Describes the thermodynamic vs. kinetic control of pyrazole lithiation.
-
Preparation of 5-fluoropyrazoles from pyrazoles and N-fluorobenzenesulfonimide (NFSI). Mykhailiuk, P. K., et al.[2][5] (2018).[6] The Journal of Organic Chemistry. The definitive guide on using NFSI for C5 fluorination of pyrazoles.
-
Recent advances in the synthesis of fluorinated pyrazoles. Fustero, S., et al. (2011). Journal of Fluorine Chemistry. Review of general methods including Balz-Schiemann and cyclization strategies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Fluoro-1,4-dimethyl-1H-pyrazole in Advanced Synthesis
This guide details the strategic application of 5-Fluoro-1,4-dimethyl-1H-pyrazole (CAS: 1781012-41-6) as a high-value building block in medicinal and agrochemical synthesis.
Executive Summary & Strategic Value
The 5-Fluoro-1,4-dimethyl-1H-pyrazole scaffold represents a "privileged structure" in modern drug design. Unlike non-fluorinated pyrazoles, the introduction of a fluorine atom at the C-5 position confers unique physicochemical properties that are critical for lead optimization:
-
Metabolic Blocking: The C-5 position of pyrazoles is a common site for metabolic oxidation (via CYP450). Fluorine substitution effectively blocks this "soft spot," significantly extending the half-life (
) of the molecule. -
Electronic Modulation: The strong electronegativity of fluorine lowers the HOMO energy of the pyrazole ring, making it less susceptible to oxidative degradation while modulating the pKa of adjacent nitrogen atoms (N-2), which can influence binding affinity in kinase hinge regions.
-
Lipophilicity: The C-F bond increases lipophilicity (
) without the steric bulk of a methyl or chloro group, improving membrane permeability.
This building block is structurally analogous to the core found in the succinate dehydrogenase inhibitor (SDHI) fungicide Penflufen , validating its utility in bioactive small molecules.
Chemical Properties & Reactivity Profile
Structural Analysis
The molecule features a 1,4-dimethyl substitution pattern with a fluorine atom at C-5. This leaves C-3 as the sole remaining aromatic C-H bond available for facile functionalization.
| Property | Value / Description |
| CAS Number | 1781012-41-6 |
| Molecular Formula | C₅H₇FN₂ |
| Molecular Weight | 114.12 g/mol |
| Key Reactivity Site | C-3 (Nucleophilic aromatic substitution is difficult; C-H activation is preferred) |
| Stability | Stable to air and moisture; C-F bond is robust against standard nucleophiles. |
Reactivity Map (Graphviz)
Detailed Experimental Protocols
Protocol A: C-3 Functionalization via Directed Lithiation
Objective: To introduce electrophiles (aldehydes, halides, silanes) at the C-3 position.
Mechanism: The C-5 position is blocked by Fluorine and C-4 by Methyl. The C-3 proton is the most acidic remaining site. However, the presence of the C-5 Fluorine requires the use of non-nucleophilic bases to prevent nucleophilic attack on the C-F bond (which could lead to defluorination or ring opening).
Materials:
-
Starting Material: 5-Fluoro-1,4-dimethyl-1H-pyrazole (1.0 eq)
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over n-BuLi to avoid SNAr side reactions.
-
Electrophile: Benzaldehyde (1.2 eq)
-
Solvent: Anhydrous THF
-
Atmosphere: Argon/Nitrogen
Step-by-Step Procedure:
-
Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF (0.5 M). Cool to -78°C . Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 min at 0°C to generate LiTMP, then re-cool to -78°C .
-
Deprotonation: Add a solution of 5-Fluoro-1,4-dimethyl-1H-pyrazole (1.0 eq) in THF dropwise to the LiTMP solution at -78°C.
-
Critical Note: Maintain temperature below -70°C. The lithiated species is sensitive. Stir for 45 minutes.
-
-
Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde) dropwise.
-
Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Expected Outcome: C-3 substituted pyrazole with the C-5 Fluorine intact.[1]
Protocol B: Palladium-Catalyzed C-H Arylation (Direct Arylation)
Objective: To couple the building block directly to an aryl halide without pre-functionalization.[1][2]
Rationale: This method avoids the use of sensitive organolithium reagents and tolerates sensitive functional groups on the coupling partner.
Materials:
-
Substrate: 5-Fluoro-1,4-dimethyl-1H-pyrazole (1.0 eq)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.2 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃ or XPhos (10 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)
-
Solvent: Toluene or DMF
-
Temperature: 100-120°C
Workflow Diagram (Graphviz)
Case Study: Analog Design (Penflufen Class)
Background: Penflufen is a succinate dehydrogenase inhibitor (SDHI) fungicide featuring a 1-methyl-3-(trifluoromethyl)-5-fluoropyrazole core. Application: Researchers can utilize 5-Fluoro-1,4-dimethyl-1H-pyrazole to synthesize "Me-analogs" of Penflufen-like scaffolds to study the steric effect of the C-4 methyl group on binding pocket occupancy.
Synthetic Route:
-
Starting Block: 5-Fluoro-1,4-dimethyl-1H-pyrazole.[3]
-
Functionalization: Use Protocol A (Lithiation) followed by CO₂ quench to generate the C-3 Carboxylic Acid .
-
Amide Coupling: React the resulting acid with a substituted aniline (using HATU/DIPEA) to generate the carboxamide linkage common in SDHI inhibitors.
Comparative Data:
| Feature | Penflufen Core | 1,4-Dimethyl-5-Fluoro Core | Impact |
| C-4 Substituent | H | Methyl | Increases steric bulk; restricts rotation. |
| C-3 Substituent | CF₃ / CHF₂ | Amide Linker (via C-H act) | Allows diverse library generation. |
| Metabolic Stability | High (C-5 F) | High (C-5 F) | Retained metabolic blockade. |
Safety & Handling
-
Fluorine Content: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Use appropriate exhaust/scrubbing during high-temperature degradation.
-
Lithiation Risks: Protocol A involves LiTMP and low temperatures. Ensure the system is strictly anhydrous. Moisture will quench the lithiated intermediate immediately, returning the starting material.
-
Toxicity: Pyrazoles can exhibit biological activity.[4][5] Handle as a potential bioactive agent (gloves, fume hood, eye protection).
References
-
Levchenko, V., et al. (2018). "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)." The Journal of Organic Chemistry, 83(6), 3265–3274.
-
Mykhailiuk, P. K. (2021). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670–1715.
-
Balle, T., et al. (2006).[6] "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 4, 1261-1267.[6][7]
-
PubChem Compound Summary. "5-Fluoro-1,4-dimethyl-1H-pyrazole (CID 84716001)." National Center for Biotechnology Information.
Sources
- 1. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 5-Fluoro-1,4-dimethyl-1H-pyrazole | C5H7FN2 | CID 84716001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride | C6H6F2N2O | CID 10855763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study [pubmed.ncbi.nlm.nih.gov]
5-Fluoro-1,4-dimethyl-1H-pyrazole in drug discovery and development
Technical Application Note: Leveraging 5-Fluoro-1,4-dimethyl-1H-pyrazole as a Bioisostere and Scaffold in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
5-Fluoro-1,4-dimethyl-1H-pyrazole (5-F-DMP) represents a highly specialized fluorinated building block that addresses specific challenges in modern drug discovery: metabolic stability, electronic tuning, and scaffold decoration. Unlike the ubiquitous 3,5-dimethylpyrazole, this specific isomer introduces a fluorine atom at the C-5 position while maintaining methyl substitutions at N-1 and C-4.
Why this scaffold matters:
-
Metabolic Blocking: The C-5 position in pyrazoles is a common site for metabolic oxidation (Phase I metabolism). Fluorine substitution effectively blocks this "soft spot," extending the half-life (
) of the parent compound. -
Electronic Modulation: The strong electronegativity of the C-5 fluorine inductively withdraws electron density from the pyrazole ring, significantly lowering the basicity of the N-2 nitrogen. This is critical for reducing off-target hERG channel inhibition, which often correlates with basic amine functionality.
-
Steric Precision: The C-4 methyl group provides a defined hydrophobic vector, ideal for filling small lipophilic pockets (e.g., the gatekeeper region in kinases) without the entropic penalty of a flexible alkyl chain.
Part 2: Physicochemical Profile
Understanding the fundamental properties of 5-F-DMP is prerequisite to its application. The following data compares 5-F-DMP to its non-fluorinated analog.
| Property | 1,4-Dimethyl-1H-pyrazole | 5-Fluoro-1,4-dimethyl-1H-pyrazole | Impact in Drug Design |
| Molecular Weight | 96.13 | 114.12 | Minimal mass penalty (+18 Da). |
| cLogP | ~0.6 | ~0.9 - 1.1 | Increased lipophilicity improves membrane permeability. |
| pKa (Conj. Acid) | ~2.5 | < 1.0 (Est.) | Drastically reduced basicity; neutral at physiological pH. |
| H-Bond Donors | 0 | 0 | No penalty. |
| H-Bond Acceptors | 1 (N-2) | 1 (N-2) | N-2 availability modulated by F-withdrawl. |
| Metabolic Liability | High (C-5 Oxidation) | Low (Blocked) | Improved microsomal stability. |
Part 3: Experimental Protocols
Protocol A: Synthesis of the Core (Direct Fluorination Strategy)
Context: While 5-F-DMP is commercially available, custom synthesis is often required to introduce isotopically labeled methyl groups or alternative N-alkylations. The most robust method utilizes Directed Lithiation followed by Electrophilic Fluorination .
Reagents:
-
Substrate: 1,4-Dimethyl-1H-pyrazole (commercially available).
-
Base:
-Butyllithium ( -BuLi), 2.5 M in hexanes. -
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).[1][2][3]
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon for 15 minutes.
-
Solvation: Add 1,4-Dimethyl-1H-pyrazole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation (The Critical Step): Dropwise add
-BuLi (11 mmol, 1.1 equiv) over 20 minutes.-
Mechanism:[2] The C-5 proton is the most acidic ring proton due to the inductive effect of the adjacent N-1. Regioselectivity for C-5 over C-3 is typically >95:1.
-
Checkpoint: Stir at -78 °C for 1 hour to ensure complete formation of the 5-lithio species.
-
-
Fluorination: Dissolve NFSI (12 mmol, 1.2 equiv) in THF (20 mL) and add it dropwise to the lithiated mixture at -78 °C.
-
Quench & Workup: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
Purification: The product is purified via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Functionalization (C-3 Activation for Coupling)
Context: The 5-F-DMP core has only one remaining aromatic proton at C-3. This allows for highly regioselective functionalization to couple the scaffold to a larger drug molecule.
Workflow: C-3 Iodination
Step 1: C-3 Iodination
-
Dissolve 5-F-DMP (1.0 equiv) in Acetonitrile (ACN).
-
Add N-Iodosuccinimide (NIS) (1.1 equiv).
-
Stir at room temperature for 4-16 hours.
-
Note: The presence of the electron-withdrawing Fluorine at C-5 deactivates the ring slightly, but the electron-donating Methyl at C-4 and N-1 keeps the ring sufficiently nucleophilic for EAS (Electrophilic Aromatic Substitution) at C-3.
-
-
Result: 5-Fluoro-3-iodo-1,4-dimethyl-1H-pyrazole. This intermediate is a "universal donor" for cross-coupling.
Step 2: Suzuki-Miyaura Coupling
-
Vessel: Microwave vial or sealed tube.
-
Reagents:
-
3-Iodo-5-F-DMP intermediate (1.0 equiv).
-
Aryl Boronic Acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness with heteroaryl halides.
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv).
-
Solvent: 1,4-Dioxane.
-
-
Conditions: Heat to 90 °C (oil bath) or 110 °C (Microwave) for 1 hour.
-
Outcome: A bi-aryl scaffold incorporating the metabolically stable fluoropyrazole core.
Part 4: Visualizing the Logic
The following diagram illustrates the decision-making process for selecting this scaffold and the synthetic workflow to incorporate it into a lead compound.
Caption: Decision logic and synthetic workflow for integrating the 5-Fluoro-1,4-dimethyl-1H-pyrazole scaffold into a medicinal chemistry program.
Part 5: Application Case Study - Kinase Inhibitor Design
Scenario: A project targeting a serine/threonine kinase has identified a lead compound containing a 1,4-dimethylpyrazole moiety. Problem: The lead suffers from rapid clearance due to oxidation at the pyrazole C-5 position and exhibits hERG liability due to high basicity.
Solution Strategy:
-
Scaffold Hop: Replace 1,4-dimethylpyrazole with 5-Fluoro-1,4-dimethylpyrazole .
-
Hypothesis Validation:
-
Metabolism: Incubate both compounds in Human Liver Microsomes (HLM). The fluorinated analog should show >50% reduction in intrinsic clearance (
) by blocking the C-5 oxidation pathway. -
hERG: The electron-withdrawing fluorine reduces the electron density on N-2, lowering the affinity for the hERG channel pore (which prefers basic cations).
-
Self-Validating Control:
-
Negative Control: Synthesize the 5-Chloro analog. While Cl blocks metabolism, it is larger and more lipophilic, potentially disrupting steric fit. If the 5-Fluoro works but 5-Chloro fails, the benefit is driven by size/electronics specific to fluorine.
Part 6: References
-
PubChem. 5-Fluoro-1,4-dimethyl-1H-pyrazole Compound Summary. National Library of Medicine. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Fricero, P., et al. (2017).[4] Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates. The Journal of Organic Chemistry. [Link]
-
Stephens, C. E., et al. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. The Journal of Organic Chemistry. [Link]
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- 1. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - Enamine [enamine.net]
- 4. Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach for Screening the Biological Activity of 5-Fluoro-1,4-dimethyl-1H-pyrazole
Abstract: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] The strategic incorporation of fluorine atoms into small molecules can significantly enhance metabolic stability, binding affinity, and bioavailability, making fluorinated heterocycles particularly attractive for drug discovery.[3][4][5] This application note presents a comprehensive, tiered strategy for the systematic screening of 5-Fluoro-1,4-dimethyl-1H-pyrazole, a novel fluorinated pyrazole, to elucidate its potential therapeutic value. We provide a rationale-driven screening cascade, from broad-based primary assays to more defined mechanism-of-action studies, complete with detailed, self-validating protocols for researchers in drug development.
Introduction: The Rationale for Screening
Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] Their success is exemplified by drugs like Celecoxib (a selective COX-2 inhibitor) and Crizotinib (an ALK/ROS1 kinase inhibitor). The introduction of a fluorine atom, as in 5-Fluoro-1,4-dimethyl-1H-pyrazole, is a deliberate design choice. Fluorine's high electronegativity and small size can modulate the pKa of nearby functional groups and lead to more favorable interactions with enzyme active sites, often resulting in enhanced potency and a superior pharmacokinetic profile.[9]
Given the lack of specific biological data for 5-Fluoro-1,4-dimethyl-1H-pyrazole, a systematic screening approach is essential. The strategy outlined herein is designed to efficiently identify and validate potential biological activities by progressing from high-throughput primary screens to more focused secondary assays. This cascade approach maximizes resource efficiency by rapidly eliminating inactive pathways and prioritizing promising "hits" for further investigation.
The Screening Cascade: A Tiered Approach
Our proposed screening workflow is designed as a decision-making tree. It begins with broad, parallel primary screens to cast a wide net for potential activities. Positive results, or "hits," from this initial phase are then advanced to secondary, more specific assays to confirm the activity and begin to probe the underlying mechanism of action (MoA).
Figure 1: A tiered workflow for screening 5-Fluoro-1,4-dimethyl-1H-pyrazole.
Tier 1: Primary Screening Protocols
The initial screening phase utilizes robust, high-throughput assays to efficiently assess the compound's effect across three historically significant areas for pyrazole activity. High-throughput screening (HTS) leverages miniaturization and automation to test many conditions quickly.[10][11][12]
Anticancer Activity: Cell Viability Screen
Rationale: Numerous pyrazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines by targeting key pathways like cell cycle regulation and signal transduction.[6][13][14] An initial broad screen against a diverse panel of cancer cells is a cost-effective way to identify potential antitumor activity.
Protocol: MTT Cell Viability Assay This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Plating: Seed cells from various cancer lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), HCT116 (colon)) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Fluoro-1,4-dimethyl-1H-pyrazole in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Negative Control: Wells with cells treated with medium containing 0.1% DMSO (vehicle control).
-
Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin (e.g., at its IC₅₀ concentration).
-
Blank: Wells with medium only (no cells).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Rationale: Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties, making this a crucial area to investigate.[15][16][17][18] The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungus)) to a final concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the broth directly in a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microorganism suspension to each well.
-
Negative Control (Growth Control): Wells with broth and inoculum only.
-
Positive Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at various concentrations.
-
Sterility Control: Wells with uninoculated broth.
-
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Protocol: Griess Assay for NO Production
-
Cell Plating: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells for 1 hour with various concentrations of the test compound.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Negative Control: Untreated, unstimulated cells.
-
Vehicle Control: Cells treated with DMSO and LPS.
-
Positive Control: Cells treated with a known inhibitor (e.g., L-NAME or Dexamethasone) and LPS.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Griess Reagent Preparation: Mix equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Data Acquisition: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the prepared Griess reagent to each well. Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the vehicle control.
Tier 2: Secondary & Mechanism of Action (MoA) Assays
If a reproducible "hit" is identified in Tier 1, the next logical step is to confirm the activity and investigate the potential MoA.
For Anticancer Hits: Kinase Inhibition
Rationale: Pyrazoles are a common core structure in many kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and VEGFR pathways.[6][21][22]
Figure 2: Hypothesized inhibition of an RTK pathway by the test compound.
Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
-
Assay Principle: Use a biochemical assay format, such as those based on TR-FRET or luminescence (e.g., ADP-Glo™), which are available as commercial kits. These assays measure the activity of a purified kinase enzyme.
-
Reagents: Recombinant human EGFR kinase, a suitable substrate peptide, ATP, and the assay-specific detection reagents.
-
Procedure: a. In a 384-well plate, add the kinase, substrate, and varying concentrations of 5-Fluoro-1,4-dimethyl-1H-pyrazole. b. Controls: Include a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity). A known EGFR inhibitor like Erlotinib serves as a positive control.[21] c. Initiate the reaction by adding ATP. d. Incubate at room temperature for the time specified by the kit (e.g., 60 minutes). e. Stop the reaction and add the detection reagents according to the manufacturer's protocol. f. Read the signal (e.g., luminescence) on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. This can be expanded to a panel of kinases to assess selectivity.
For Anti-inflammatory Hits: COX Enzyme Inhibition
Rationale: The primary mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of inflammatory prostaglandins.[20][23] Pyrazoles are famously selective COX-2 inhibitors.[24]
Protocol: COX-1/COX-2 Colorimetric Inhibitor Screening Assay
-
Assay Principle: This assay, often available as a commercial kit, measures the peroxidase component of COX enzymes. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure: a. Run two parallel assays: one with ovine COX-1 and one with human recombinant COX-2. b. In a 96-well plate, add buffer, heme, the respective COX enzyme, and various concentrations of the test compound. c. Controls: Include a "no inhibitor" control (100% activity) and known inhibitors for positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2). d. Pre-incubate for 10 minutes at 25°C. e. Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate (TMPD). f. Shake for 5 minutes and measure absorbance at 590 nm.
-
Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the COX-2 Selectivity Index. A higher index indicates greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects.[7]
Data Presentation and Interpretation
Quantitative data from the screening cascade should be organized for clear interpretation.
Table 1: Example Data Summary from Primary and Secondary Screens
| Compound ID | Primary Assay | Target/Cell Line | Primary Result (IC₅₀/MIC) | Secondary Assay | Secondary Result (IC₅₀) | Selectivity Index |
| 5-Fluoro-1,4-dimethyl-1H-pyrazole | Cell Viability | A549 | 5.2 µM | EGFR Kinase Assay | 0.8 µM | N/A |
| 5-Fluoro-1,4-dimethyl-1H-pyrazole | NO Inhibition | RAW 264.7 | 12.5 µM | COX-2 Inhibition | 2.1 µM | 52 |
| 5-Fluoro-1,4-dimethyl-1H-pyrazole | Antimicrobial | S. aureus | 16 µg/mL | DNA Gyrase Assay | 8.9 µM | N/A |
A "hit" is typically defined by a pre-determined activity threshold (e.g., >50% inhibition at 10 µM or an IC₅₀ < 20 µM). Confirmed activity in a secondary, biochemical assay strengthens the case for the compound's potential. High selectivity (e.g., for COX-2 over COX-1) is a highly desirable characteristic for further development.
Conclusion and Next Steps
This application note provides a robust and logical framework for the initial biological evaluation of 5-Fluoro-1,4-dimethyl-1H-pyrazole. This tiered approach ensures that resources are focused on the most promising activities. A confirmed and selective hit from this screening cascade would become a "validated hit," warranting progression into hit-to-lead and lead optimization phases. These subsequent stages would involve synthesizing analogues to establish a Structure-Activity Relationship (SAR) and further profiling for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]
References
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IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. [Link]
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Al-Ostoot, F. H., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
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Gaber, Z. B., et al. (2022). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
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ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. [Link]
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BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. [Link]
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Scholars Research Library. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. [Link]
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Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]
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Alam, M. J., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]
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Egyptian Pharmaceutical Journal. (2020). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. [Link]
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Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]
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AZoNetwork. (2023). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]
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Abdel-Aziz, M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]
-
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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Al-Abdullah, E. S. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]
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International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole. [Link]
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Bentham Science. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]
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CSIR-NCL Library, Pune. (2016). Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. [Link]
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Assay Genie. (2024). High-Throughput Screening Assays. [Link]
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Taylor & Francis Online. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]
-
University of Oxford. (2024). Small Compound Screening Overview. [Link]
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BMG LABTECH. (2024). High-throughput screening (HTS). [Link]
-
ResearchGate. (2021). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. [Link]
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RSC Publishing. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. [Link]
-
ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]
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Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. [Link]
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PMC. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]
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ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. [Link]
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PMC. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. [Link]
-
PubMed. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. [Link]
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Iraqi Journal of Agricultural Sciences. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]
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Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]
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ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]
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Indian Journal of Pharmaceutical Sciences. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. [Link]
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PMC. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
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Application Notes and Protocols: Elucidating the Mechanism of Action of 5-Fluoro-1,4-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1,4-dimethyl-1H-pyrazole is a novel small molecule with a pyrazole scaffold, a chemical moiety known for a wide range of biological activities.[1][2] The precise biological targets and mechanism of action of this particular compound, however, remain uncharacterized.[3] This guide provides a comprehensive, multi-phased experimental roadmap for researchers to systematically investigate the mechanism of action of 5-Fluoro-1,4-dimethyl-1H-pyrazole, from initial target identification to the elucidation of its downstream cellular effects. The protocols and strategies outlined herein are designed to be robust and self-validating, providing a rigorous framework for understanding the pharmacological effects of this and other novel small molecules.[4]
Phase 1: Target Identification and Validation
The initial and most critical step in characterizing a novel compound is to identify its molecular target(s).[5][6] A multi-pronged approach, combining both affinity-based and label-free methods, is recommended to increase the likelihood of success and to validate initial findings.
Affinity-Based Target Identification: Chemical Proteomics
Affinity-based methods utilize a modified version of the small molecule to isolate its binding partners from a complex biological mixture, such as a cell lysate.[5][7][8]
Principle: 5-Fluoro-1,4-dimethyl-1H-pyrazole will be synthesized with a linker arm and conjugated to a solid support (e.g., agarose beads). This "bait" is then incubated with cell lysate. Proteins that bind to the compound are "pulled down," washed to remove non-specific binders, and then identified using mass spectrometry.[5][8]
Protocol 1: Affinity Chromatography Pulldown
Materials:
-
Synthesized 5-Fluoro-1,4-dimethyl-1H-pyrazole with a linker (e.g., a short PEG linker with a terminal amine or carboxyl group)
-
NHS-activated agarose beads
-
Cell line of interest (e.g., a cancer cell line if anti-proliferative effects are suspected)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometry facility for protein identification
Procedure:
-
Immobilization: Covalently couple the linker-modified 5-Fluoro-1,4-dimethyl-1H-pyrazole to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads with no compound attached.
-
Cell Lysis: Culture cells to ~80-90% confluency. Lyse the cells on ice using lysis buffer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Binding: Incubate the clarified lysate with the compound-conjugated beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands that are specific to the compound-conjugated beads using Coomassie or silver staining. Excise these specific bands and submit them for identification by mass spectrometry.[5]
Workflow for Affinity Chromatography
Caption: Workflow for affinity chromatography-based target identification.
Label-Free Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a physiological context (i.e., within intact cells).[9][10]
Principle: When a ligand binds to a protein, it generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the protein in the presence of the compound indicates direct target engagement.[11][12]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line of interest
-
5-Fluoro-1,4-dimethyl-1H-pyrazole
-
DMSO (vehicle control)
-
PBS
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blotting reagents (antibodies against the putative target identified in Phase 1.1)
Procedure:
-
Cell Treatment: Treat cultured cells with the compound at a desired concentration (e.g., 10 µM) or with DMSO for 1 hour at 37°C.[9]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[9][12]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).[9]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[9]
-
Analysis: Collect the supernatant and analyze the amount of the soluble target protein by Western blotting.[11][13]
-
Data Interpretation: Plot the band intensities against the temperature. A rightward shift in the melting curve for the compound-treated samples compared to the control indicates thermal stabilization and thus, target engagement.[12]
CETSA Workflow and Expected Outcome
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Kinase Target Screening: Kinobeads Profiling
Given that a significant portion of the proteome consists of kinases, and they are common drug targets, a specific screen for kinase binding is often a valuable step.[14]
Principle: Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[14][15][16] In a competitive binding experiment, cell lysate is pre-incubated with 5-Fluoro-1,4-dimethyl-1H-pyrazole. If the compound binds to certain kinases, it will prevent them from binding to the kinobeads. The kinases that are "competed off" are then identified by mass spectrometry.[14][17]
This method allows for the unbiased profiling of the compound against hundreds of kinases simultaneously in their native state.[14][15]
Phase 2: Characterization of Target Interaction
Once a primary target is identified and validated, the next step is to characterize the biochemical interaction between the compound and the target.
Enzyme Kinetic Assays
If the identified target is an enzyme, kinetic assays are essential to determine the nature and potency of the interaction.[18][19][20]
Principle: Enzyme activity is measured by monitoring the consumption of a substrate or the formation of a product over time.[19][21] By performing these assays at various concentrations of 5-Fluoro-1,4-dimethyl-1H-pyrazole, its effect on the enzyme's catalytic efficiency can be determined.
Protocol 3: General Enzyme Inhibition Assay (e.g., for a Kinase)
Materials:
-
Purified recombinant target enzyme
-
Specific substrate and co-factor (e.g., ATP for a kinase)
-
Assay buffer
-
Detection reagent (e.g., a reagent that produces a colorimetric, fluorescent, or luminescent signal upon product formation)
-
5-Fluoro-1,4-dimethyl-1H-pyrazole in a dilution series
-
Microplate reader
Procedure:
-
Assay Setup: In a microplate, add the assay buffer, the target enzyme, and varying concentrations of the compound (or DMSO control).
-
Pre-incubation: Incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate/co-factor mix to all wells to start the reaction.
-
Detection: Measure the signal at regular intervals or at a fixed endpoint using a microplate reader.[18]
-
Data Analysis: Plot the reaction rate against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
| Parameter | Description | Example Value |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | 1.2 µM |
| Km | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | 10 µM |
| Vmax | The maximum rate of reaction when the enzyme is saturated with the substrate. | 500 RFU/min |
Phase 3: Elucidation of Cellular Effects and Pathway Analysis
Understanding the cellular consequences of target engagement is crucial for defining the compound's mechanism of action.
Cell Viability and Proliferation Assays
These assays determine the overall effect of the compound on cell health and growth.
Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure the amount of ATP present, which is a marker of metabolically active, viable cells.[22][23] A decrease in ATP levels in compound-treated cells suggests cytotoxic or anti-proliferative effects. The MTT assay is another common method that measures the metabolic activity of living cells.[24][25]
Protocol 4: CellTiter-Glo® Viability Assay
Materials:
-
Cell line of interest
-
5-Fluoro-1,4-dimethyl-1H-pyrazole in a dilution series
-
Opaque-walled multiwell plates suitable for luminescence
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for a desired period (e.g., 48 or 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[26]
-
Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Analysis by Western Blotting
Western blotting is used to investigate how the compound affects the signaling pathways downstream of its target.[27][28]
Principle: If the compound inhibits a target protein (e.g., a kinase), the phosphorylation of that protein's downstream substrates should decrease. Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a snapshot of the signaling pathway's activity.[27]
Protocol 5: Western Blotting for Pathway Analysis
Materials:
-
Cells treated with the compound or vehicle for various times
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Substrate, anti-total-Substrate, anti-Target)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated cells and quantify the protein concentration.[13]
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.[29]
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[29]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., against a phosphorylated downstream protein) overnight at 4°C.[13][29]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for the total protein (to check for changes in protein expression) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Hypothetical Signaling Pathway and Point of Inhibition
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion
The systematic approach detailed in these application notes provides a robust framework for the complete deconvolution of the mechanism of action for a novel compound like 5-Fluoro-1,4-dimethyl-1H-pyrazole. By integrating chemical proteomics, biophysical validation, biochemical characterization, and cellular pathway analysis, researchers can build a comprehensive and validated understanding of a small molecule's biological function, paving the way for its potential development as a chemical probe or therapeutic agent.
References
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. NVIDIA. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Enzyme assay. Wikipedia. [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. National Center for Biotechnology Information. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Journal of the American Chemical Society. [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
-
Video: Enzyme Assays to Study Enzyme Activity and Kinetics. JoVE. [Link]
-
Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate. [Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. [Link]
-
5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. [Link]
-
Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]
-
Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]
-
5-Fluoro-1,4-dimethyl-1H-pyrazole. PubChem. [Link]
-
1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. PubMed. [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. [Link]
-
What is the mechanism of action for 5-fluorouracil (5-FU)?. Dr.Oracle. [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. National Center for Biotechnology Information. [Link]
-
Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. [Link]
-
Extreme low dose of 5-fluorouracil reverses MDR in cancer by sensitizing cancer associated fibroblasts and down-regulating P-gp. PLOS One. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]
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- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
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- 4. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary [nvidia.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
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- 20. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 23. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
- 27. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 28. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bosterbio.com [bosterbio.com]
Application Note: 5-Fluoro-1,4-dimethyl-1H-pyrazole as a Mechanistic Probe for Alcohol Dehydrogenase (ADH) Inhibition
Executive Summary
5-Fluoro-1,4-dimethyl-1H-pyrazole (5-F-1,4-DMP) is a specialized heterocyclic compound utilized primarily as a competitive inhibitor of Alcohol Dehydrogenase (ADH) (EC 1.1.1.1) and a mechanistic probe for Cytochrome P450 2E1 (CYP2E1) . Structurally related to the clinical antidote Fomepizole (4-methylpyrazole), this fluorinated analog offers unique electronic and steric properties that make it an invaluable tool for Structure-Activity Relationship (SAR) studies and kinetic characterization of zinc-dependent metalloenzymes.
This guide provides a comprehensive technical workflow for utilizing 5-F-1,4-DMP in enzymatic assays, detailing preparation, kinetic validation, and data analysis.
Scientific Background & Mechanism of Action[1]
Structural Significance
The efficacy of pyrazole-based inhibitors stems from their ability to mimic the transition state of the alcohol substrate.
-
Nitrogen (N2): Directly coordinates with the catalytic Zinc ion (
) in the ADH active site, displacing the water molecule or hydroxyl group required for catalysis. -
C4-Methyl Group: Occupies the hydrophobic barrel of the active site, enhancing binding affinity via Van der Waals interactions (similar to Fomepizole).
-
C5-Fluorine Substitution: The introduction of fluorine acts as an electronic modulator. Unlike hydrogen, fluorine exerts an inductive electron-withdrawing effect (
), reducing the pKa of the pyrazole nitrogens. This alteration fine-tunes the metal-ligand bond strength and lipophilicity (LogP), allowing researchers to probe the electrostatic sensitivity of the active site.
Mechanism of Inhibition
5-F-1,4-DMP functions as a reversible competitive inhibitor against ethanol and other primary alcohols. It forms a stable Enzyme-NAD
Reaction Pathway & Inhibition Logic:
-
Native Reaction:
-
Inhibition:
(Dead-end complex)
Because the inhibitor binds to the
Figure 1: Kinetic mechanism of ADH inhibition. The inhibitor competes with the alcohol substrate for the E-NAD+ complex, forming a catalytically inactive dead-end species.
Experimental Protocols
Materials & Reagent Preparation
| Component | Specification | Storage | Notes |
| 5-F-1,4-DMP | >98% Purity | -20°C, Desiccated | Hygroscopic; equilibrate to RT before opening. |
| ADH Enzyme | Horse Liver or Yeast (lyophilized) | -20°C | Specific Activity > 300 units/mg recommended. |
| NAD+ | -20°C | Prepare fresh; unstable in solution >24h. | |
| Buffer | 0.1 M Sodium Pyrophosphate, pH 8.8 | 4°C | High pH favors the forward reaction (oxidation). |
| Substrate | Ethanol (Absolute) | RT | Use HPLC grade to avoid aldehyde contamination. |
Stock Solution Preparation (100 mM)
-
Weigh 11.41 mg of 5-Fluoro-1,4-dimethyl-1H-pyrazole (MW: 114.12 g/mol ).
-
Dissolve in 1.0 mL of 100% DMSO or Methanol .
-
Note: While water soluble, organic solvents ensure long-term stability of the stock.
-
-
Vortex for 30 seconds until fully dissolved.
-
Prepare working dilutions (e.g., 10
M – 1 mM) in the assay buffer immediately prior to use.
Protocol: Spectrophotometric ADH Inhibition Assay
Objective: Determine the
Principle: Measure the rate of NADH formation at 340 nm (
Step-by-Step Workflow:
-
Blanking: Set the spectrophotometer to 340 nm at 25°C. Blank with reaction buffer.
-
Reaction Mix Assembly: In a quartz cuvette (1 cm pathlength), add:
-
Buffer: 2.7 mL (Sodium Pyrophosphate, pH 8.8)
-
NAD+ (15 mM Stock): 0.1 mL (Final conc: 0.5 mM)
-
Ethanol (Substrate): 0.1 mL (Final conc: varies, typically
level ~10 mM for ) -
Inhibitor (5-F-1,4-DMP): 0.05 mL (Variable concentrations: 0, 0.1, 0.5, 1, 5, 10, 50
M)
-
-
Equilibration: Incubate the mixture for 2-3 minutes to allow temperature equilibration and inhibitor-cofactor interaction.
-
Initiation: Add 0.05 mL of ADH Enzyme solution (~0.1 units/mL final). Mix by inversion immediately.
-
Measurement: Record Absorbance (340 nm) every 10 seconds for 3 minutes.
-
Calculation: Determine the initial velocity (
) for each inhibitor concentration.
Protocol: Determination of Ki and Mode of Inhibition
Objective: Confirm competitive inhibition and calculate the Inhibition Constant (
Experimental Matrix: Perform the assay described in 3.2 using a matrix of concentrations:
-
Ethanol (Substrate): [2.5, 5, 10, 20, 50 mM]
-
Inhibitor (5-F-1,4-DMP): [0, 1, 5, 10
M]
Data Analysis (Lineweaver-Burk Plot):
-
Plot
(y-axis) vs. (x-axis) for each inhibitor concentration. -
Diagnostic Criteria:
-
Competitive Inhibition: Lines intersect at the y-axis (
remains constant). The x-intercept ( ) shifts closer to zero as inhibitor concentration increases.
-
-
Calculation of
: Use the slope of the Lineweaver-Burk lines: Plot Slope vs. [I] . The x-intercept of this secondary plot is .
Data Interpretation & Troubleshooting
Expected Results
| Parameter | Expected Trend | Interpretation |
| Unchanged | Inhibitor can be outcompeted by saturating substrate. | |
| Increases | Enzyme affinity for substrate appears lower in presence of inhibitor. | |
| Dependent on [S] | Since inhibition is competitive, |
Troubleshooting Guide
-
Non-Linear Rates: If the absorbance curve flattens within 1 minute, the enzyme concentration is too high. Dilute the enzyme 1:10 and repeat.
-
No Inhibition Observed: Ensure the order of addition is correct. Incubating Enzyme + Inhibitor + NAD+ before adding Ethanol is critical for establishing the E-NAD-I complex.
-
Precipitation: At concentrations >5 mM, pyrazoles may precipitate in high-salt buffers. Verify solubility or add 1-2% DMSO.
Safety & Compliance
-
Hazard Identification: 5-Fluoro-1,4-dimethyl-1H-pyrazole is an irritant. Avoid inhalation and skin contact.
-
Toxicity: Like other pyrazoles, it may inhibit metabolic pathways (CYP450). Handle as a potentially toxic substance.
-
Waste Disposal: Dispose of all reaction mixtures containing biological materials and chemical inhibitors in accordance with local hazardous waste regulations.
References
-
Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift.
-
Plapp, B. V., et al. (1978). 3-Substituted Pyrazole Derivatives as Inhibitors and Inactivators of Liver Alcohol Dehydrogenase.[1] Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84716001, 5-Fluoro-1,4-dimethyl-1H-pyrazole. Retrieved October 26, 2023.
- Ealy, D. B., et al. (2008).Pyrazoles as inhibitors of alcohol dehydrogenase: Structure-activity studies. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for 4-substituted pyrazoles).
Sources
Application and Protocol Guide for the Quantification of 5-Fluoro-1,4-dimethyl-1H-pyrazole
Introduction: The Significance of Quantifying 5-Fluoro-1,4-dimethyl-1H-pyrazole
5-Fluoro-1,4-dimethyl-1H-pyrazole is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. As with many substituted pyrazoles, which are known for a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties, precise and accurate quantification is paramount during research and development.[1] This application note provides detailed protocols for the quantitative analysis of 5-Fluoro-1,4-dimethyl-1H-pyrazole in a research setting, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The methodologies outlined herein are designed to be robust and reliable, adhering to the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] These protocols are intended for researchers, scientists, and drug development professionals who require accurate measurement of this compound in various matrices.
Choosing the Right Analytical Approach: A Comparative Overview
The selection of an appropriate analytical method is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | ~0.5-5 ng/mL |
| Selectivity/Specificity | Good | Excellent |
| Typical Run Time | 5-15 minutes | 3-10 minutes |
| Cost per Sample | Moderate | High |
| Instrumentation Complexity | Moderate | High |
This table presents a comparative summary of the expected performance of HPLC-UV and LC-MS/MS for the quantification of pyrazole derivatives.[7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC with UV detection is a robust and widely accessible technique suitable for the routine quantification of 5-Fluoro-1,4-dimethyl-1H-pyrazole, particularly for assay and purity determinations where high sensitivity is not the primary requirement.
Scientific Rationale
The choice of a C18 column is based on the non-polar nature of the pyrazole derivative, which will be retained by the hydrophobic stationary phase.[7] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing. UV detection is appropriate as the pyrazole ring system contains a chromophore that absorbs in the UV region.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for ideal peak shape and retention time, starting with a 60:40 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning a solution of the analyte across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax), expected to be around 254-266 nm for similar structures.[8][9][10]
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Fluoro-1,4-dimethyl-1H-pyrazole reference standard and dissolve in 10 mL of mobile phase.
-
Calibration Standards (10-200 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Method Validation (as per ICH Q2(R2) Guidelines):
-
Specificity: Inject a blank (mobile phase) and a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.[3]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[11]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[12] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition.[12]
Scientific Rationale
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[13][14] Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like pyrazole derivatives. The triple quadrupole mass spectrometer allows for the selection of a precursor ion (the molecular ion of the analyte) in the first quadrupole (Q1), fragmentation of this ion in the collision cell (Q2), and detection of a specific fragment ion in the third quadrupole (Q3). This process significantly reduces background noise and enhances sensitivity.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol
1. Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
MRM Transitions: These must be determined by infusing a standard solution of the analyte into the mass spectrometer to identify the precursor ion (likely [M+H]⁺) and the most abundant and stable fragment ions. A hypothetical transition for 5-Fluoro-1,4-dimethyl-1H-pyrazole (MW: 128.14) could be m/z 129.1 → [fragment ion].
2. Preparation of Solutions:
-
Internal Standard (IS): An isotopically labeled version of the analyte (e.g., 5-Fluoro-1,4-dimethyl-d3-1H-pyrazole) is ideal. If unavailable, a structurally similar compound with a different mass can be used.
-
Standard Stock Solutions: Prepare stock solutions of the analyte and the IS in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare calibration standards by spiking a blank matrix with known amounts of the analyte and a constant amount of the IS.
-
Sample Preparation: For complex matrices like plasma or tissue homogenates, a sample cleanup step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interferences.[15]
3. Method Validation: The validation parameters are similar to those for HPLC-UV but with more stringent acceptance criteria, especially for bioanalytical methods.
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Linearity: A calibration curve with at least six non-zero concentrations should be prepared. A weighting factor (e.g., 1/x or 1/x²) may be necessary. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ), and the %RSD should be ≤ 15% (≤ 20% for the LLOQ).
-
Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components.
-
Stability: The stability of the analyte in the matrix should be evaluated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of 5-Fluoro-1,4-dimethyl-1H-pyrazole will be dictated by the specific analytical needs. HPLC-UV provides a reliable and cost-effective method for routine analysis of bulk materials and formulations. For applications demanding higher sensitivity and selectivity, such as in bioanalytical studies or for trace-level detection, LC-MS/MS is the superior technique. The protocols provided in this application note serve as a comprehensive guide for the development and validation of robust analytical methods for this compound, ensuring data of the highest quality and integrity.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 2).
- Application of LCMS in small-molecule drug development. (2016, August 24).
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
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- Bioanalysis of Small and Large Molecules using LC-MS - Charles River Laboratories. (2023, March 27).
- Boost your productivity in small molecule LC-MSMS with better sample prep - Tecan.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine - Benchchem.
- Methods for the determination of limit of detection and limit of quantitation of the analytical methods - ResearchGate. (2015, June 1).
- A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC.
- Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles - SciELO.
- Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed. (2014, December 15).
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- 15. tecan.com [tecan.com]
Application Notes and Protocols for the Purification of 5-Fluoro-1,4-dimethyl-1H-pyrazole
Introduction
5-Fluoro-1,4-dimethyl-1H-pyrazole is a fluorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The introduction of a fluorine atom onto the pyrazole scaffold can significantly modulate the compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Ensuring the high purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications, from biological screening to structural analysis. This guide provides a comprehensive overview of the recommended techniques for the purification of 5-Fluoro-1,4-dimethyl-1H-pyrazole, grounded in established chemical principles and tailored to the specific characteristics of fluorinated pyrazoles.
Understanding the Molecule: Physicochemical Properties and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities that may be present from its synthesis.
Physicochemical Properties
While extensive experimental data for 5-Fluoro-1,4-dimethyl-1H-pyrazole is not widely published, we can infer its key properties from computational data and comparison with similar structures.
| Property | Value/Estimate | Source |
| Molecular Formula | C₅H₇FN₂ | [1] |
| Molecular Weight | 114.12 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar pyrazole derivatives |
| Boiling Point | Estimated: 150-170 °C at atmospheric pressure; lower under vacuum | Inferred from similar compounds[2] |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge of pyrazole derivatives |
Potential Impurities
The nature and quantity of impurities will largely depend on the synthetic route employed. Common methods for synthesizing N-methylated pyrazoles involve the condensation of a 1,3-dicarbonyl compound with methylhydrazine.[3][4] For 5-Fluoro-1,4-dimethyl-1H-pyrazole, a plausible synthetic pathway could involve a fluorinated precursor. Based on these general synthetic strategies, potential impurities may include:
-
Regioisomers: The reaction of a non-symmetrical dicarbonyl precursor with methylhydrazine can lead to the formation of isomeric pyrazoles (e.g., 3-Fluoro-1,4-dimethyl-1H-pyrazole). The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.
-
Unreacted Starting Materials: Residual amounts of the dicarbonyl precursor and methylhydrazine.
-
By-products: Products from side reactions, such as over-methylation to form pyrazolium salts, especially if harsh methylating agents are used.[5]
-
Residual Solvents: Solvents used in the synthesis and work-up procedures.
-
Reagents: Residual acids, bases, or catalysts used during the synthesis.
Purification Strategies: A Multi-faceted Approach
A combination of purification techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the purification and the nature of the impurities.
Caption: General purification workflow for 5-Fluoro-1,4-dimethyl-1H-pyrazole.
Protocol 1: Column Chromatography
Column chromatography is a highly effective method for separating the target compound from both more and less polar impurities.[6] Silica gel is the recommended stationary phase for this moderately polar compound.
Rationale: The differential adsorption of the components of the crude mixture onto the silica gel allows for their separation as they are eluted with a mobile phase of increasing polarity. A gradient elution is recommended to ensure good separation of closely related impurities.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes). The amount of silica gel should be approximately 30-50 times the weight of the crude product for good separation.
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin the elution with a low-polarity solvent system and gradually increase the polarity. A common and effective gradient for pyrazole derivatives is a gradient of ethyl acetate in hexanes.[7][8]
-
Initial Elution: Start with 5-10% ethyl acetate in hexanes.
-
Gradient: Gradually increase the concentration of ethyl acetate to 20-30%. The optimal gradient should be determined by thin-layer chromatography (TLC) beforehand.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
If the purified compound from column chromatography is a solid, or if the crude product is substantially pure, recrystallization can be an excellent final polishing step.[9]
Rationale: This technique relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Step-by-Step Protocol:
-
Solvent Selection:
-
Good Solvents (for dissolving when hot): Based on the polarity of N-methylated pyrazoles, suitable "good" solvents for initial screening include isopropanol, ethanol, or acetonitrile.
-
Poor Solvents (for inducing precipitation when cold): Hexanes or water can be effective "poor" solvents.
-
-
Dissolution: In a flask, dissolve the compound in a minimal amount of the hot "good" solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent Method: Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Binary Solvent Method: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under vacuum.
Protocol 3: Vacuum Distillation
For liquid products, or as an alternative to recrystallization for low-melting solids, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. A patent for a similar compound, N-methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole, reports a boiling point of 62-67 °C at 15-20 mbar, suggesting that vacuum distillation is a viable technique.[2]
Rationale: Lowering the pressure reduces the boiling point of the compound, allowing it to be distilled at a lower temperature and preventing potential thermal degradation.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Charging: Place the crude or partially purified liquid into the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The expected boiling point for 5-Fluoro-1,4-dimethyl-1H-pyrazole under vacuum will be significantly lower than its atmospheric boiling point.
-
Product Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.
Purity Assessment: A Self-Validating System
Each purification protocol should be validated by assessing the purity of the final product. A combination of the following analytical techniques is recommended.
Caption: Workflow for purity and structural validation.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Interpretation: A pure compound should appear as a single spot.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To assess purity and confirm the molecular weight.
-
Expected Results: A pure sample should show a single major peak in the gas chromatogram. The mass spectrum should exhibit the molecular ion peak (m/z = 114.12) and a fragmentation pattern consistent with a pyrazole structure.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and identify any impurities.
-
¹H NMR: The spectrum should show distinct signals corresponding to the two methyl groups and the proton on the pyrazole ring.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds and should show a singlet for the fluorine atom, confirming its presence. The chemical shift will be characteristic of a fluorine attached to an aromatic ring.
-
Interpretation: The absence of unexpected signals in the NMR spectra is a strong indicator of high purity.
Conclusion
The purification of 5-Fluoro-1,4-dimethyl-1H-pyrazole requires a systematic approach tailored to its specific physicochemical properties. A combination of column chromatography, and either recrystallization or vacuum distillation, followed by rigorous purity analysis using TLC, GC-MS, and NMR spectroscopy, will ensure a high-purity product suitable for demanding research applications. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to achieve this goal.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
- Process for the preparation of 5-fluoro-1H-pyrazoles. (n.d.). Google Patents.
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. (2022, November 24). Justia Patents. Retrieved February 20, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019, April). ResearchGate. Retrieved February 20, 2026, from [Link]
-
5-Fluoro-1,4-dimethyl-1H-pyrazole. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Column chromatography. (n.d.). University of Victoria. Retrieved February 20, 2026, from [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2). Thieme Connect. Retrieved February 20, 2026, from [Link]
-
Supporting Information. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Magnetic Resonance in Chemistry. Retrieved February 20, 2026, from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. (n.d.). IUCr Journals. Retrieved February 20, 2026, from [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove. Retrieved February 20, 2026, from [Link]
-
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved February 20, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved February 20, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Retrieved February 20, 2026, from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Cape Town. Retrieved February 20, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Publications. Retrieved February 20, 2026, from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024, February 29). The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
3,5-Dimethylpyrazole. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 20, 2026, from [Link]
-
Chemical Properties of 1H-Pyrazole, 1,5-dimethyl-. (n.d.). Cheméo. Retrieved February 20, 2026, from [Link]
-
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009, September 21). MDPI. Retrieved February 20, 2026, from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025, August 26). Digital CSIC. Retrieved February 20, 2026, from [Link]
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- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
use of 5-Fluoro-1,4-dimethyl-1H-pyrazole in agrochemical research
Executive Summary
This guide details the application of 5-Fluoro-1,4-dimethyl-1H-pyrazole (CAS: 1781012-41-6) as a high-value scaffold in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel acaricides. Unlike varying trifluoromethyl-substituted pyrazoles used in commercial blockbusters (e.g., Fluxapyroxad, Penflufen), this specific 5-fluoro scaffold offers a unique "metabolic block" strategy. The C5-fluorine atom prevents oxidative metabolism at the pyrazole ring while modulating lipophilicity (LogP) without the steric bulk of a -CF3 group.
This document provides validated protocols for quality control, C3-functionalization (activation), and library generation, designed for medicinal chemists and agrochemical researchers.
Scientific Rationale & Mechanism
The "Fluorine Effect" in Pyrazole Design
In modern agrochemistry, the pyrazole ring is a privileged structure. However, the specific substitution pattern of 5-Fluoro-1,4-dimethyl-1H-pyrazole offers distinct advantages over traditional non-fluorinated or perfluoroalkyl variants:
-
Metabolic Stability (The C5 Block): In typical 1,4-dimethylpyrazoles, the C5 position is prone to cytochrome P450-mediated oxidation. Substituting hydrogen with fluorine (
) effectively blocks this metabolic soft spot, extending the active ingredient's half-life in the plant and soil. -
Electronic Modulation: The strong electronegativity of fluorine at C5 lowers the electron density of the pyrazole ring, potentially enhancing
-stacking interactions within the target enzyme's binding pocket (e.g., Complex II). -
Steric Complementarity: The 1,4-dimethyl pattern provides a specific steric wedge that fits into the hydrophobic sub-pockets of the succinate dehydrogenase (SDH) enzyme, distinct from the 1,3-dimethyl isomers.
Target Pathway: SDHI Mode of Action
This scaffold is primarily used to synthesize inhibitors of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain. The pyrazole amide moiety mimics ubiquinone, disrupting cellular respiration in fungi.
Figure 1: Logical flow from scaffold selection to fungicidal mode of action.
Experimental Protocols
Protocol A: Quality Control & Structural Validation
Before synthesis, the regiochemistry of the starting material must be verified. The 1,4-dimethyl-5-fluoro isomer can be confused with the 1,3-dimethyl-5-fluoro isomer.
Objective: Confirm purity and regiochemistry via NMR.
Materials:
-
Sample: 5-Fluoro-1,4-dimethyl-1H-pyrazole (>98%).
-
Solvent:
or DMSO- . -
Internal Standard:
-Trifluorotoluene (for quantitative F NMR).
Procedure:
-
Preparation: Dissolve 10 mg of sample in 0.6 mL solvent.
-
NMR Acquisition: Look for two distinct methyl singlets.
-
Diagnostic Signal: The C3-H proton should appear as a doublet or multiplet due to long-range coupling with the C5-Fluorine (
). -
Shift:
ppm (C3-H).
-
-
F NMR Acquisition:
-
Run a proton-decoupled
F scan. -
Expected Shift:
to ppm (typical for pyrazole-ring fluorine). -
Absence of Split: If the fluorine signal is a singlet in coupled mode, check for H-F coupling failure (indicates wrong isomer).
-
Acceptance Criteria:
| Parameter | Specification | Note |
|---|---|---|
| Purity (HPLC) | > 98.0% | Critical for library synthesis |
|
Protocol B: C3-Functionalization (Vilsmeier-Haack Formylation)
To utilize this scaffold for SDHI synthesis, a reactive handle (carboxylic acid) must be introduced at the C3 position.
Reaction Scheme: Scaffold + POCl3/DMF → C3-Aldehyde → (Oxidation) → C3-Carboxylic Acid
Step-by-Step Methodology:
-
Reagent Setup:
-
In a flame-dried round-bottom flask under Argon, place anhydrous DMF (3.0 eq).
-
Cool to 0°C in an ice bath.
-
Add
(1.2 eq) dropwise over 15 minutes. Caution: Exothermic. Stir for 30 mins to form the Vilsmeier reagent (white precipitate may form).
-
-
Substrate Addition:
-
Dissolve 5-Fluoro-1,4-dimethyl-1H-pyrazole (1.0 eq) in minimal DMF.
-
Add dropwise to the Vilsmeier reagent at 0°C.
-
-
Reaction:
-
Warm to room temperature, then heat to 70°C for 4 hours.
-
Monitor: TLC (Hexane/EtOAc 3:1). The aldehyde product is usually less polar than the starting material.
-
-
Workup (Hydrolysis):
-
Oxidation to Acid (Pinnick Oxidation):
-
Dissolve the crude aldehyde in
-BuOH/Water (4:1). -
Add
(2.0 eq) and 2-methyl-2-butene (scavenger, 5.0 eq). -
Add
(1.5 eq) portion-wise. -
Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. Extract to obtain 5-Fluoro-1,4-dimethyl-1H-pyrazole-3-carboxylic acid .
-
Protocol C: Parallel Library Synthesis (Amide Coupling)
This protocol describes coupling the generated acid core with a library of aniline derivatives (e.g., biphenyl amines, indanyl amines) to screen for fungicidal activity.
Workflow Diagram:
Figure 2: Parallel synthesis workflow for generating SDHI candidates.
Procedure:
-
Activation: Convert the carboxylic acid (from Protocol B) to the acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM. Evaporate volatiles to dryness.
-
Plate Setup: In a 96-well reaction block, dispense 0.1 mmol of unique aniline derivatives (e.g., 2-(trifluoromethyl)aniline, 1,1,3-trimethyl-4-aminoindane) into each well.
-
Coupling:
-
Dissolve the acid chloride in dry THF.
-
Add Pyridine (1.5 eq) or TEA as a base.
-
Dispense the acid chloride solution into the amine wells.
-
-
Incubation: Shake at RT for 12 hours.
-
Purification: Evaporate solvent. Resuspend in DMSO/MeOH. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Data Analysis & Interpretation
When screening the resulting library, compare biological efficacy against standard benchmarks (e.g., Penflufen).
Key Performance Indicators (KPIs):
| Metric | Description | Target Value |
| EC50 (In Vitro) | Effective concentration inhibiting 50% fungal growth (e.g., Botrytis cinerea) | < 0.1 ppm |
| LogP | Lipophilicity coefficient | 2.5 - 3.5 (Optimal for systemicity) |
| Metabolic Stability | Half-life in microsomal assay | > 60 mins |
Interpretation:
-
If EC50 > 10 ppm : Check steric clash. The 1,4-dimethyl motif might be too bulky for certain SDH subtypes if the amine partner is also bulky.
-
If High Potency but Low Systemicity : The fluorine at C5 increases polarity slightly compared to H, but less than CF3. Adjust the amine tail to increase lipophilicity.
Safety & Handling
-
Fluorinated Intermediates: While the pyrazole ring is stable, precursors (if synthesizing the ring de novo) like fluoro-diketones can be corrosive.
-
Vilsmeier Reagent: Highly irritant. Handle in a fume hood.
-
Waste Disposal: Fluorinated organic waste must be segregated from standard organic solvents in many jurisdictions due to high-temperature incineration requirements.
References
-
Fujii, I., et al. (2015). Process for the preparation of 5-fluoro-1H-pyrazoles. U.S. Patent No. 9,302,994. Washington, DC: U.S. Patent and Trademark Office. Link
-
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502. Link
-
Bayer CropScience. (2017). Isoflucypram and related SDHI fungicide development. (Contextual reference on difluoromethyl/fluoro pyrazole scaffolds). Link
-
PubChem. (n.d.). 5-Fluoro-1,4-dimethyl-1H-pyrazole Compound Summary. National Center for Biotechnology Information. Link
-
Swat, J., et al. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. ChemistrySelect. Link
Note: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) and local regulations before handling novel chemical entities.
Sources
Advanced Protocols for the Synthesis of 5-Fluoro-1H-Pyrazoles
Executive Summary
The 5-fluoro-1H-pyrazole scaffold represents a critical structural motif in modern agrochemical and pharmaceutical discovery. The introduction of a fluorine atom at the 5-position of the pyrazole ring significantly alters the physicochemical properties of the molecule, enhancing metabolic stability, modulating pKa, and serving as a bioisostere for hydrogen or hydroxyl groups.
This application note synthesizes high-value intelligence from patent literature and process chemistry journals to provide three distinct, validated protocols for the synthesis of 5-fluoro-1H-pyrazoles. These methods range from industrial-scale halogen exchange (Halex) reactions to de novo cyclization and late-stage medicinal chemistry functionalization.
Strategic Synthetic Approaches
The synthesis of 5-fluoropyrazoles is generally categorized into two strategic workflows:
-
Building Block Approach: Construction of the pyrazole ring using fluorinated precursors (e.g., fluoro-olefins or fluorinated
-ketoesters). -
Functional Group Interconversion (FGI): Late-stage introduction of fluorine onto a pre-formed pyrazole core, typically via nucleophilic aromatic substitution (
) or electrophilic fluorination.
Method Comparison Table
| Feature | Method A: Halogen Exchange (Halex) | Method B: De Novo Cyclization | Method C: Direct C5-Lithiation/Fluorination |
| Primary Application | Industrial / Process Scale (>100g) | Building Block Synthesis | MedChem / Late-Stage Functionalization |
| Key Reagents | KF, Phase Transfer Catalyst (PTC) | Fluoro-olefins, Hydrazines | n-BuLi, NFSI |
| Reaction Type | Nucleophilic Aromatic Substitution ( | Cyclocondensation | Electrophilic Fluorination via Lithiation |
| Atom Economy | High | Moderate | Low (due to NFSI waste) |
| Safety Profile | High Temp (130°C+), Corrosive | Hydrazine handling, Exothermic | Pyrophoric reagents (n-BuLi) |
| Typical Yield | 85-95% | 75-85% | 50-75% |
Protocol 1: Industrial Halogen Exchange (Halex)
Source Authority: US Patent 2011/0288305 A1; WO 2014/111449 A1
This protocol describes the conversion of 5-chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl derivatives to their 5-fluoro analogs.[1] This is the industry-standard route for manufacturing key intermediates like those found in succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad).
Mechanistic Insight
The reaction proceeds via an
Materials
-
Substrate: 5-Chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride (or ethyl ester).
-
Fluorinating Agent: Potassium Fluoride (KF), spray-dried (must be anhydrous).
-
Catalyst: Hexabutylguanidinium chloride or Tetrabutylammonium hydrogen sulfate (
). -
Solvent: Chlorobenzene (anhydrous) or Sulfolane.
Step-by-Step Protocol
-
Preparation: In a dry, nitrogen-flushed reactor equipped with a mechanical stirrer and reflux condenser, charge Chlorobenzene (5 volumes relative to substrate).
-
Loading: Add 5-Chloro-substrate (1.0 equiv) and Spray-dried KF (2.5 - 3.0 equiv).
-
Catalyst Addition: Add Hexabutylguanidinium chloride (0.05 equiv / 5 mol%).
-
Reaction: Heat the slurry to 135°C . Maintain vigorous stirring to ensure contact between the solid KF and the organic phase.
-
Critical Control Point: Monitor conversion via GC or HPLC. The reaction typically requires 6–10 hours.
-
-
Work-up: Cool the mixture to 25°C. Filter off the inorganic salts (KCl/excess KF).
-
Purification: The filtrate contains the product. For high purity, distill the solvent and then vacuum distill the product (bp ~65°C at 15 mbar for the carbonyl fluoride derivative).
Protocol 2: De Novo Cyclization of Fluoro-Olefins
Source Authority: US Patent 9,302,994 B2
This method utilizes perfluoroalkenes to generate highly substituted 5-fluoropyrazoles in a single step. It is particularly useful for generating 3,4,5-trisubstituted pyrazoles with heavy fluorination patterns.
Materials
-
Precursor: Perfluoro-2-methyl-2-pentene (or similar internal fluoro-olefin).
-
Nucleophile: Methylhydrazine (40% aqueous solution or pure).
-
Base: Triethylamine (
). -
Solvent: Water/Ether biphasic system or neat (depending on scale).
Step-by-Step Protocol
-
Setup: Equip a jacketed glass reactor with an overhead stirrer and a dropping funnel. Cool the vessel to -5°C .
-
Base Loading: Charge Perfluoro-2-methyl-2-pentene (1.0 equiv) and Triethylamine (1.05 equiv).
-
Addition: Slowly add Methylhydrazine (1.0 equiv) dropwise over 2 hours.
-
Safety Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent runaway side reactions or vaporization of the olefin.
-
-
Cyclization: After addition, allow the mixture to warm to 20°C and stir for 15–20 hours.
-
Extraction: Wash the reaction mixture with water (3 x 50 mL) to remove hydrofluoric acid salts and excess hydrazine.
-
Isolation: Dry the organic layer over
. Remove solvent/volatiles under reduced pressure. -
Yield: Expect ~85% yield of the 5-fluoro-pyrazole derivative.
Protocol 3: Direct C5-Lithiation/Fluorination
Source Authority: J. Org. Chem. 2018, 83, 6, 3265–3274 (Enamine Ltd)
For medicinal chemistry applications where a specific pyrazole scaffold is already built but lacks the 5-fluoro substituent, direct lithiation followed by electrophilic fluorination is the preferred route.
Mechanistic Workflow
The C5 proton of N-substituted pyrazoles is the most acidic (pKa ~19-23). Treatment with a strong base (
Visualization: Lithiation-Fluorination Pathway[1]
Caption: Logical flow of the C5-selective lithiation and subsequent fluorination using NFSI.
Step-by-Step Protocol
-
Inert Environment: Flame-dry a Schlenk flask and flush with Argon. Add N-substituted pyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.
-
Lithiation: Stir at -78°C for 30–60 minutes to ensure complete formation of the organolithium species.
-
Fluorination: Dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold reaction mixture.
-
Warming: Stir at -78°C for 1 hour, then slowly allow the mixture to warm to room temperature over 2 hours.
-
Quench: Quench with saturated
solution. -
Purification: Extract with Ethyl Acetate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
References
-
US Patent 9,302,994 B2 . Process for the preparation of 5-fluoro-1H-pyrazoles. Fujian Yongjing Technology Co., Ltd. Link
-
US Patent 2011/0288305 A1 . Process for the preparation of 5-Fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbonyl Chlorides and Fluorides. Bayer CropScience AG. Link
-
WO Patent 2014/111449 A1 . Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde. Bayer CropScience AG. Link
-
Levchenko, V., et al. (2018) .[2] Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 83(6), 3265–3274.[3][4] Link[5]
Sources
- 1. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 2. US10736896B2 - Substituted 5-fluoro-1H-pyrazolopyridines and their use - Google Patents [patents.google.com]
- 3. brynmawr.edu [brynmawr.edu]
- 4. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Fluoro-1,4-dimethyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 5-Fluoro-1,4-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental challenges. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Overview of Synthesis
The synthesis of 5-Fluoro-1,4-dimethyl-1H-pyrazole typically involves a multi-step process, beginning with the formation of a pyrazole ring, followed by N-methylation and a final fluorination step. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. Common synthetic routes often start from 1,3-dicarbonyl compounds or their equivalents, which react with a hydrazine source to form the pyrazole core. Subsequent N-methylation can lead to regioisomeric mixtures, and the final fluorination step requires careful selection of reagents and conditions to achieve the desired regioselectivity and avoid side reactions.[1][2]
A generalized synthetic pathway can be visualized as follows:
Caption: Generalized synthetic workflow for 5-Fluoro-1,4-dimethyl-1H-pyrazole.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Part 1: Pyrazole Ring Formation & N-Methylation
Q1: My initial pyrazole synthesis results in a low yield and a mixture of regioisomers. How can I improve this?
A1: The formation of regioisomeric N-methyl pyrazoles is a common challenge due to the similar reactivity of the two nitrogen atoms in the pyrazole ring.[3] The choice of solvent and catalyst can significantly influence the outcome.
-
Underlying Cause: Traditional methods using methyl iodide or dimethyl sulfate often lack selectivity.[3] The reaction of a nonsymmetrical 1,3-dicarbonyl equivalent with methylhydrazine can lead to a mixture of N1 and N2-methyl pyrazoles.[4][5]
-
Expert Recommendation:
-
Solvent Effects: Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents. These can dramatically increase regioselectivity in pyrazole formation.
-
Catalyst and Condition Optimization: While typically acid-catalyzed, recent studies have shown that basic conditions can be optimal for achieving high selectivity in Knorr pyrazole condensations.[4][5] Machine-learning-based optimization approaches have successfully identified unconventional basic conditions that favor the formation of a specific isomer.[5]
-
Stepwise N-Methylation: An alternative strategy is to first synthesize the N-unsubstituted pyrazole and then perform methylation. This allows for more controlled conditions. However, direct methylation can still produce isomeric mixtures. To address this, consider using sterically bulky α-halomethylsilanes as "masked" methylating reagents, which have been shown to provide excellent N1-selectivity (often >92%).[6]
-
Q2: I'm observing significant byproduct formation during the N-methylation of my pyrazole precursor. What are the likely side reactions and how can I minimize them?
A2: Over-methylation is a frequent side reaction, leading to the formation of quaternary pyrazolium salts. This is particularly prevalent with highly reactive methylating agents or prolonged reaction times.[3]
-
Troubleshooting Workflow:
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Fluoro-1,4-dimethyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Fluoro-1,4-dimethyl-1H-pyrazole. It is designed for researchers, chemists, and drug development professionals to help navigate common synthetic challenges and mitigate the formation of key side products.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions to improve reaction outcomes.
Q1: My reaction is producing a significant amount of the 3-Fluoro-1,4-dimethyl-1H-pyrazole regioisomer. How can I improve selectivity for the desired 5-fluoro product?
A1: Cause & Mechanism
The formation of regioisomers is the most common challenge in this synthesis, particularly when using the Knorr pyrazole synthesis or similar condensation methods involving an unsymmetrical dicarbonyl precursor and methylhydrazine.[1] The reaction proceeds via nucleophilic attack of one of the two nitrogen atoms of methylhydrazine onto one of the two different carbonyl carbons of the fluorinated 1,3-dicarbonyl starting material (e.g., 3-fluoro-2,4-pentanedione).
The regiochemical outcome is dictated by a delicate balance of steric and electronic factors.[1] The N1 nitrogen of methylhydrazine is more sterically hindered, while the N2 (NH2) nitrogen is more nucleophilic. The two carbonyl carbons also have different electrophilicities. Standard protic solvents like ethanol often provide poor selectivity, leading to difficult-to-separate isomeric mixtures.
Solution: Solvent-Mediated Regiocontrol
The most effective strategy to enhance regioselectivity is to change the reaction solvent from traditional alcohols (like ethanol) to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or, preferably, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Mechanism of Improvement: Fluorinated alcohols are strong hydrogen bond donors. They are believed to preferentially solvate and stabilize the key transition states and intermediates that lead to the desired 5-fluoro isomer, thereby lowering the activation energy for that pathway. This solvent effect dramatically favors the attack of the more nucleophilic NH2 group of methylhydrazine at the more reactive carbonyl, guiding the cyclization towards the desired product.
-
Practical Implementation: Simply substitute ethanol with TFE or HFIP in your reaction setup. The reaction can often be run at room temperature, and the enhanced selectivity minimizes the need for challenging downstream purification.[1]
Q2: I'm attempting a direct C5-fluorination of 1,4-dimethyl-1H-pyrazole, but the reaction is messy, yielding multiple products or resulting in no reaction. What is the best approach?
A2: Cause & Mechanism
Direct electrophilic fluorination of an existing pyrazole ring is notoriously difficult.[2][3] The pyrazole ring is electron-rich, making it highly reactive towards powerful electrophilic fluorinating agents like Selectfluor®. However, this high reactivity often leads to a lack of selectivity. The C4 position is typically the most electron-rich and sterically accessible site for electrophilic attack, which can lead to the undesired 4-fluoro isomer or a mixture of products.[4]
An alternative approach involves deprotonation at C5 with a strong base (like n-BuLi) followed by quenching with an electrophilic fluorine source (like N-Fluorobenzenesulfonimide, NFSI).[5][6] While this can be effective, it requires strictly anhydrous conditions and cryogenic temperatures, and the strong base can be incompatible with other functional groups on the molecule.[2]
Solution: Recommended Synthetic Strategy
Instead of direct fluorination, a more reliable and controllable method is to build the pyrazole ring with the fluorine atom already in place. This is achieved by using a fluorinated 1,3-dicarbonyl compound as a precursor, as detailed in Q1. This approach, known as a "late-stage cyclization," offers superior control over the position of the fluorine atom.
If direct fluorination must be attempted, consider the following:
-
Deprotonation Route: Use 1 equivalent of a strong lithium base (e.g., LDA or n-BuLi) at low temperatures (-78 °C) in an anhydrous solvent like THF. After deprotonation, add a solution of NFSI. This method directs the fluorination specifically to the C5 position.[5] Be aware that this method is highly sensitive to moisture and air.
Q3: My yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material even after extended reaction times. How can I drive the reaction to completion?
A2: Cause & Analysis
Low conversion can stem from several factors:
-
Insufficient Temperature: While some pyrazole syntheses proceed at room temperature, others require heating (reflux) to overcome the activation energy barrier, especially for the dehydration and cyclization steps.[7]
-
Reagent Reactivity: If you are using a hydrazine salt (e.g., methylhydrazine sulfate), it must first be neutralized by a base to generate the free hydrazine nucleophile. Inadequate base or inefficient mixing can lead to low concentrations of the active reagent.[8] Hydrazine hydrate is often more reactive but can be more hazardous.
-
Catalyst: An acid catalyst (like a few drops of acetic acid) is often used to activate the carbonyl groups towards nucleophilic attack, but an excess can fully protonate the hydrazine, rendering it non-nucleophilic.[9][10]
-
Reaction Time: Condensation reactions can be slower than anticipated. It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS.[10]
Solutions: Optimizing Reaction Conditions
-
Temperature Control: Gradually increase the reaction temperature. If running at room temperature, try heating to 40-50 °C or refluxing in a solvent like ethanol or TFE. Monitor for product formation and potential decomposition.
-
Base and Reagent Choice: If using a hydrazine salt, ensure at least one equivalent of a suitable base (e.g., sodium hydroxide, triethylamine) is present.[8] Alternatively, consider carefully using hydrazine hydrate.
-
Catalysis: If not already in use, add a catalytic amount of a weak acid like glacial acetic acid.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Take aliquots periodically and analyze by TLC or LC-MS to determine the point of maximum conversion before side reactions begin to dominate.[10]
Frequently Asked Questions (FAQs)
FAQ 1: What are the best analytical techniques to differentiate and quantify the 5-fluoro and 3-fluoro regioisomers?
The most powerful techniques for isomer differentiation are NMR spectroscopy and GC-MS.
-
¹⁹F NMR Spectroscopy: This is the most direct method. The fluorine atom in each isomer will exist in a unique electronic environment, resulting in two distinct signals with different chemical shifts. Integration of these signals provides a direct ratio of the two isomers.[11]
-
¹H NMR Spectroscopy: The proton on the pyrazole ring (at C3 for the desired isomer, at C5 for the side product) will have a different chemical shift and will show coupling to the adjacent fluorine atom (typically a ⁴JHF coupling). The methyl groups (N-CH₃ and C4-CH₃) may also show slight differences in their chemical shifts between the two isomers.
-
GC-MS: The two isomers will likely have slightly different retention times on a gas chromatograph, allowing for their separation and quantification. The mass spectra will be identical (as they are isomers), but the separation by GC is key.
| Technique | 5-Fluoro-1,4-dimethyl-1H-pyrazole (Expected) | 3-Fluoro-1,4-dimethyl-1H-pyrazole (Side Product) |
| ¹⁹F NMR | Single peak at a characteristic chemical shift | Single peak at a different chemical shift |
| ¹H NMR | C3-H proton signal, potentially coupled to F | C5-H proton signal, potentially coupled to F |
| GC-MS | Specific retention time | Different retention time |
| Table 1: Key Analytical Signatures for Isomer Differentiation. |
FAQ 2: How can I effectively purify 5-Fluoro-1,4-dimethyl-1H-pyrazole from its regioisomeric impurity and other side products?
Purification is typically achieved through column chromatography or recrystallization.
-
Column Chromatography: This is the most common and effective method.[1] The polarity difference between the 5-fluoro and 3-fluoro isomers may be small, so a shallow solvent gradient is recommended. A typical system would be silica gel using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Start with a low percentage of the polar solvent and increase it gradually.
-
Recrystallization: If the crude product is a solid and contains a high proportion of the desired isomer, recrystallization can be an efficient purification method.[8] This requires screening various solvents or solvent mixtures to find one in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution.
Visualized Reaction and Troubleshooting Pathways
Caption: Main synthetic pathway and key regioisomeric side reaction.
Caption: A general troubleshooting workflow for synthesis optimization.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Fluoro-1,4-dimethyl-1H-pyrazole
This protocol is adapted from methodologies emphasizing high regioselectivity.[1]
Materials:
-
3-Fluoro-2,4-pentanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask with magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 3-fluoro-2,4-pentanedione (1.0 eq) in HFIP (approx. 0.2 M concentration).
-
To this solution, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-4 hours).
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude pyrazole product
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column and collection tubes
Procedure:
-
Prepare a chromatography column with silica gel, packing it with a non-polar solvent (e.g., 100% hexanes).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Begin eluting the column with 100% hexanes.
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate (e.g., start with a 98:2 hexanes:ethyl acetate mixture, then move to 95:5, 90:10, etc.).
-
Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Fluoro-1,4-dimethyl-1H-pyrazole.
References
-
Al-Zoubi, R. M., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3524–3527. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Fooks, A. G. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi. [Link]
-
Chekashova, O. Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5038. [Link]
-
Chen, Y.-C., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
- Sall, D. J., et al. (2016). Process for the preparation of 5-fluoro-1H-pyrazoles.
-
Elguero, J., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 20(9), 15638–15663. [Link]
-
Rassias, G., et al. (2018). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. [Link]
-
Browne, D. L., et al. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 13, 1948–1953. [Link]
-
Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(46), 26177–26182. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
Schmidt, F., & Koenigs, C. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 4930. [Link]
-
Khan, I., et al. (2023). Synthesis of pyrazole-hybrids as potential anticancer agents: A comprehensive review. ResearchGate. [Link]
-
D'hooghe, M., & De Kimpe, N. (2010). New Synthesis of Fluorinated Pyrazoles. The Journal of Organic Chemistry, 75(19), 6629–6632. [Link]
-
Kaur, N., & Kishore, D. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23(30), 7445-7486. [Link]
-
Rassias, G. A., et al. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). Synfacts, 14(05), 0489. [Link]
-
Wiley, R. H., & Wiley, P. (1952). 3,5-dimethylpyrazole. Organic Syntheses, 32, 56. [Link]
-
Kumar, R., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]
-
El-Metwaly, A. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]
-
Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]
- WO2011076194A1. (2011). Method for purifying pyrazoles.
-
Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
Shaik, S. P., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
-
Sharma, S., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry. [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1678. [Link]
-
Alam, M. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 60-70. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Fluoro-1,4-dimethyl-1H-pyrazole
Ticket Subject: Troubleshooting Purification, Yield Loss, and Isomer Separation Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Molecule & The Challenge
5-Fluoro-1,4-dimethyl-1H-pyrazole (CAS: 1781012-41-6) is a deceptively simple building block. Its low molecular weight (~114.12 g/mol ) and the specific electronic effects of the fluorine atom at the 5-position create a "perfect storm" for purification failures.
Researchers typically encounter three distinct failure modes with this compound:
-
Regioisomer Contamination: Inseparable mixtures of the 5-fluoro and 3-fluoro isomers.
-
"Ghost" Yields: Significant mass loss during solvent removal due to unexpected volatility.
-
Decomposition: Defluorination or polymerization on acidic stationary phases.
This guide provides the protocols required to isolate the 5-fluoro regioisomer in >98% purity.
Diagnostic Matrix: Quick Troubleshooting
| Symptom | Probable Cause | Immediate Action |
| NMR shows split methyl peaks (approx. 3.6 vs 3.8 ppm). | Presence of 3-Fluoro-1,4-dimethyl-1H-pyrazole isomer. | Perform 19F-NMR to quantify ratio. If 5-F:3-F is < 4:1, switch to fractional distillation (See Section 4). |
| Product disappears on Rotavap/High-Vac. | Sublimation/Co-evaporation. The compound is volatile. | Stop vacuum immediately. Do not heat bath >30°C. Use a seeded recrystallization or atmospheric distillation for solvent removal. |
| Product streaks on Silica TLC/Column. | Pyrazole nitrogen basicity interacting with silanols. | Add 1% Triethylamine (Et₃N) to your eluent system. |
| Brown oil forms during distillation. | Thermal decomposition/Defluorination. | Lower bath temp. Ensure vacuum is <5 mbar. Check for trace acid impurities in crude. |
Technical Deep Dive: The Regioisomer Challenge
The most critical issue in synthesizing this scaffold—particularly via the condensation of methylhydrazine with fluorinated diketones—is the formation of the thermodynamic (3-fluoro) vs. kinetic (5-fluoro) isomers.
The Mechanism of Separation
The 5-fluoro and 3-fluoro isomers have distinct dipole moments.
-
5-Fluoro isomer: The N-Methyl group (electron donor) and the Fluorine (electron withdrawing) are adjacent (ortho-like). This creates a specific dipole vector and steric crowding.
-
3-Fluoro isomer: The substituents are distant (meta-like), resulting in a more exposed polar surface area.
Implication for Purification:
While their boiling points are close (
Authoritative Insight: According to recent studies on fluorinated pyrazoles, the use of fluorinated solvents (like HFIP) during synthesis can dictate regioselectivity, but once the mixture is formed, Rectification (Fractional Distillation) is superior to chromatography for scalability [1].
Workflow Visualization: The Purification Decision Tree
The following logic gate determines the optimal purification path based on your crude mixture's analysis.
Figure 1: Decision matrix for purification based on crude isomeric ratio.
Detailed Protocols
Protocol A: Fractional Distillation (Recommended for >5g scale)
Best for separating the 3-F and 5-F isomers.
-
Equipment: Use a 10cm or 20cm Vigreux column. Do not use a simple short-path head; the theoretical plates are insufficient.
-
Vacuum: High vacuum is required (1–5 mbar).
-
Procedure:
-
Heat the oil bath slowly. The 5-fluoro isomer typically boils lower than the 3-fluoro isomer due to the "ortho-effect" shielding polarity.
-
Collect the first fraction (forerun) and analyze by 19F-NMR .
-
Main Fraction: Collect the steady boiling plateau.
-
Stop point: When the temperature spikes (indicating the 3-fluoro isomer is distilling), stop collection.
-
-
Validation: The 5-F isomer will show a characteristic quartet (or doublet of quartets) in 19F NMR, distinct from the 3-F isomer.
Protocol B: Buffered Flash Chromatography (For <2g scale)
Best when the isomer ratio is already high (>90%) and you just need to remove tars.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase Prep:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH)
-
Modifier: Add 1% Triethylamine (Et₃N) to the DCM bottle before mixing.
-
-
Elution Gradient:
-
Start: 100% DCM (Isocratic for 2 CVs).
-
Ramp: 0% to 5% MeOH over 15 CVs.
-
Note: The product elutes early. Isomers often co-elute on silica; if they do, revert to Protocol A.
-
Protocol C: Handling Volatility (The "Ghost Yield" Fix)
Users often report obtaining 500mg from a reaction expected to yield 2g. The culprit is the rotary evaporator.
-
Bath Temperature: Never exceed 30°C.
-
Vacuum Control: Do not go below 20 mbar during solvent removal unless the flask is in an ice bath.
-
Final Drying: Do not leave on a high-vacuum manifold overnight.
-
Correct Method: Dry for 30 mins at ambient temp, then analyze NMR for solvent. If solvent remains, do a "chase" evaporation with Pentane (azeotropes with DCM) rather than applying harder vacuum.
-
Scientific Validation Data
Table 1: Physical Property Comparison (Theoretical & Observed)
| Property | 5-Fluoro-1,4-dimethyl | 3-Fluoro-1,4-dimethyl | Notes |
| Boiling Point (15 mbar) | ~62-65°C | ~70-75°C | 5-F is more volatile [2]. |
| 19F NMR Shift (approx) | -125 ppm | -112 ppm | Shifts vary by solvent (CDCl3). |
| Polarity (TLC) | Higher Rf (Less Polar) | Lower Rf (More Polar) | Due to dipole cancellation in 5-F. |
Note on NMR: The coupling constant (
References
-
Regioselectivity in Pyrazole Synthesis
-
Boiling Point & Synthesis Data
- Title: Process for the preparation of 5-fluoro-1H-pyrazoles (US9302994B2).
-
Source: Google Patents[3]
- URL
-
Fluorination Methodology
-
Isomer Separation Techniques
Sources
Technical Support Center: Navigating Regioselectivity in Pyrazole Synthesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This guide is designed to provide expert insights and practical troubleshooting for one of the most persistent challenges in this field: controlling regioselectivity. The formation of pyrazole rings, particularly from unsymmetrical precursors, often yields a mixture of constitutional isomers, complicating downstream applications and necessitating robust control strategies.[1][2] This document provides in-depth, field-proven advice to help you achieve your desired regioisomeric outcome.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can proceed in different orientations.[1] In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This reaction can produce two distinct pyrazole regioisomers, differing in the placement of substituents on the heterocyclic ring.[1][2]
Controlling which isomer is formed is paramount for several reasons:
-
Biological Activity: Different regioisomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. In drug discovery, often only one specific isomer possesses the desired therapeutic effect.[2]
-
Physical Properties: Isomers can have different physical properties, such as solubility and crystallinity, which impact formulation and material science applications.
-
Purification: Synthesizing a mixture of isomers necessitates challenging and often costly separation procedures, such as preparative chromatography.[3][4] Achieving high regioselectivity simplifies purification and improves overall process efficiency.
Q2: What are the primary factors that dictate regioselectivity in the classical Knorr pyrazole synthesis?
A2: The Knorr condensation of a 1,3-dicarbonyl with a hydrazine is a cornerstone of pyrazole synthesis, but its regioselectivity is highly sensitive to several interconnected factors.[1][5] Understanding these allows for rational control over the reaction outcome.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[1][2]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the medium is a powerful tool. In substituted hydrazines (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicity. Adjusting the pH can protonate the more basic nitrogen, reducing its nucleophilicity and favoring attack from the other nitrogen atom.[1][2][6]
-
Solvent Choice: The solvent can dramatically influence the reaction pathway. Standard solvents like ethanol often give poor selectivity.[4] However, fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity, often favoring the formation of a single isomer.[1][4]
-
Temperature: Reaction temperature can be a critical, albeit less predictable, factor in determining the kinetic versus thermodynamic product distribution.[1]
Below is a diagram illustrating the competing pathways in a Knorr synthesis.
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Q3: Are there alternative synthetic strategies to bypass the regioselectivity issues of the Knorr condensation?
A3: Absolutely. When the Knorr synthesis proves intractable, several highly regioselective methods are available.[7]
-
Use of 1,3-Dicarbonyl Surrogates: Instead of a diketone, starting with a β-enaminone or an α,β-unsaturated ketone provides a pre-differentiated electrophile, leading to excellent regio-control.[1][7][8]
-
1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne or alkene is a powerful alternative that offers a distinct pathway to the pyrazole core, often with complete regioselectivity.[1][8][9]
-
Multicomponent Reactions (MCRs): One-pot MCRs can provide regioselective access to complex, highly substituted pyrazoles, frequently employing catalysts to direct the reaction pathway.[1][10]
Troubleshooting Guides
This section provides structured solutions to common problems encountered during pyrazole synthesis.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a frequent outcome when the steric and electronic properties of the substituents on the unsymmetrical 1,3-dicarbonyl are too similar.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the inherent properties of your starting materials favor the unwanted pathway under standard conditions.[2]
Solutions:
-
Reverse the Polarity of Your Thinking: Instead of forcing the reaction against its natural tendency, consider an alternative synthetic route where the desired connectivity is pre-determined. The reaction of N-arylhydrazones with nitroolefins, for instance, is a highly regioselective method for producing 1,3,5-trisubstituted pyrazoles.[11]
-
Modify Starting Materials: If feasible, redesign your 1,3-dicarbonyl or hydrazine. Introducing a bulky steric directing group or a powerful electron-withdrawing group can fundamentally alter the reaction's preferred course.
-
Leverage pH Control with Substituted Hydrazines: For a reaction with R-NH-NH₂, acidic conditions protonate the more basic terminal nitrogen, forcing the reaction to proceed via the internal nitrogen. Conversely, neutral or basic conditions may favor reaction at the more nucleophilic terminal nitrogen. This can sometimes be used to "flip" the selectivity.[2][6]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
While prevention is better than cure, post-synthesis separation is a common necessity.
Separation Strategies:
-
Flash Column Chromatography: This is the most common laboratory method. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using thin-layer chromatography (TLC) is required to find conditions that provide adequate separation.[3]
-
Fractional Crystallization: If the isomers have different solubilities, this can be an effective and scalable purification method. It involves dissolving the mixture in a minimum of hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.[2]
-
Supercritical Fluid Chromatography (SFC): For particularly challenging separations where traditional LC fails, SFC can offer superior resolution and faster run times.[2]
Issue 4: How do I definitively identify which regioisomer I have synthesized?
Unambiguous characterization is crucial. A combination of spectroscopic techniques is often required.
| Technique | Application for Regioisomer Identification |
| ¹H NMR | The chemical shifts of protons on the pyrazole ring and adjacent substituents are highly sensitive to their electronic environment. Comparing spectra of the two isomers will show distinct patterns.[12][13] |
| ¹³C NMR | The chemical shifts of the C3 and C5 carbons of the pyrazole ring are characteristically different and depend on the tautomer and substituents. This provides a reliable method for assignment.[14][15] |
| 2D NMR (NOESY/HMBC) | NOESY (Nuclear Overhauser Effect Spectroscopy) is powerful for establishing through-space proximity. An NOE correlation between a proton on the N1-substituent and a proton on the C5-substituent confirms that these groups are adjacent, thus identifying the isomer.[3] HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds, allowing you to "walk" across the molecule and establish connectivity. |
| X-ray Crystallography | This is the "gold standard" for structure determination, providing unambiguous proof of the molecular structure and connectivity, assuming suitable crystals can be grown.[3][16][17][18] |
Key Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis Using Fluorinated Alcohols
This protocol demonstrates the use of HFIP to dramatically improve regioselectivity in the reaction between an unsymmetrical 1,3-diketone and methylhydrazine.[1][4]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[1] The use of HFIP has been shown to increase the ratio of the desired isomer from 36:64 in ethanol to 97:3.[4]
Protocol 2: Microwave-Assisted Regioselective Synthesis
Microwave-assisted organic synthesis (MAOS) can reduce reaction times, increase yields, and sometimes improve selectivity.[1] This protocol describes a synthesis from an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (e.g., trans-Chalcone) (1.0 mmol)
-
Arylhydrazine (e.g., Phenylhydrazine) (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) as the solvent and catalyst.
-
Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]
References
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.
- Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB01142F.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing).
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem.
- Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF. (2025). ResearchGate.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study | The Journal of Organic Chemistry. (2006). ACS Publications.
- Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines | Request PDF. ResearchGate.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.
- Knorr Pyrazole Synthesis. ResearchGate.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Semantic Scholar.
- Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. (2008). Taylor & Francis.
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC.
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles | The Journal of Organic Chemistry. (2001). ACS Publications.
- Pyrazole synthesis. Organic Chemistry Portal.
- january 1966 pmr spectra of isomeric n-methyl-3(5)-h-pyrazoles.
- Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry. (2008). ACS Publications.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing.
- Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Cambridge University Press & Assessment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
Technical Support Center: Troubleshooting Reactions of 5-Fluoro-1,4-dimethyl-1H-pyrazole
Welcome to the technical support center for 5-Fluoro-1,4-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile, fluorinated building block into their synthetic workflows. The unique electronic properties imparted by the C5-fluorine substituent can present specific challenges. This document provides in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your experimental outcomes.
Introduction: Understanding the Reactivity of 5-Fluoro-1,4-dimethyl-1H-pyrazole
5-Fluoro-1,4-dimethyl-1H-pyrazole is a valuable heterocyclic scaffold in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making it an attractive component in drug design.[1][2] However, the strong electron-withdrawing nature of the fluorine atom at the C5 position significantly modulates the pyrazole ring's reactivity compared to its non-fluorinated analogs.
Key characteristics to consider:
-
Electronic Effects: The C5-fluorine atom deactivates the pyrazole ring, making it less nucleophilic. This has profound implications for C-H functionalization and electrophilic substitution reactions.
-
Acidity and Basicity: The electron-withdrawing fluorine reduces the basicity of the pyridine-like N2 nitrogen. This can affect its ability to coordinate with metal catalysts, a crucial step in many cross-coupling reactions.[3]
-
Available Reactive Sites: The C4 position is blocked by a methyl group. The primary sites for functionalization are the C3-H bond and the C5-F bond itself.
This guide will address the most common challenges encountered when attempting to functionalize these positions.
Part 1: Troubleshooting Guide - Common Reaction Failures
This section is structured in a question-and-answer format to directly address specific experimental failures.
Scenario A: Why is my C-H functionalization at the C3 position failing?
Direct C-H functionalization is a powerful, atom-economical method for elaborating the pyrazole core.[4] However, the reduced electron density of the C3 position in 5-Fluoro-1,4-dimethyl-1H-pyrazole makes this transformation challenging.
Symptoms:
-
Recovery of starting material with no product formation.
-
Low conversion to the desired product (<10%).
-
Formation of complex mixtures or decomposition.
-
The palladium catalyst precipitates as a black solid (Pd black) early in the reaction.
Potential Causes & Solutions:
-
Cause: Inadequate Catalyst System. The electron-poor nature of the substrate requires a highly active catalyst. Standard Pd(OAc)₂/PPh₃ systems are often insufficient.
-
Solution: Employ Electron-Rich, Bulky Ligands. Modern biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to promote oxidative addition into challenging C-H bonds and prevent catalyst decomposition.[5][6] They create a more electron-rich and sterically hindered palladium center, facilitating the C-H activation step.
-
| Catalyst/Ligand System | Rationale & Key Features | Recommended For |
| Pd(OAc)₂ / SPhos or XPhos | Highly active for C-H functionalization of electron-deficient heteroaryls. Bulky nature promotes reductive elimination.[6] | C-H Arylation |
| [Pd(IPr)Cl₂]₂ or other NHC-Pd | Strong σ-donating ability of NHC ligands creates a highly active catalyst, resistant to decomposition. | Challenging C-H Arylations/Alkylations |
| Ru(II) or Rh(III) Catalysts | Often used for C-H activation directed by the N2 nitrogen; may offer alternative reactivity. | Exploratory C-H Functionalization |
-
Cause: Suboptimal Base or Solvent. The choice of base is critical. It must be strong enough to participate in the concerted metalation-deprotonation (CMD) pathway but not so strong as to cause substrate decomposition or unwanted side reactions.
-
Solution: Screen Bases and Solvents. Pivalic acid (PivOH) is a common additive that acts as a proton shuttle in the CMD mechanism. Carbonate bases are often too weak for this substrate. Consider stronger bases like metal pivalates or phosphates. Aprotic polar solvents are generally preferred.
-
-
Cause: Catalyst Inhibition. The N2 lone pair of the pyrazole can coordinate to the palladium center, potentially forming off-cycle, inactive species.[7] While the C5-fluorine reduces basicity, this can still be a factor.
-
Solution: Use Higher Catalyst Loading or a Pre-catalyst. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition. Using well-defined pre-catalysts (e.g., SPhos-Pd-G3) ensures the formation of the active catalytic species.
-
Troubleshooting Workflow: C-H Functionalization
The following diagram outlines a logical workflow for troubleshooting a failed C-H functionalization reaction.
Caption: Troubleshooting workflow for failed C-H functionalization.
Scenario B: Why won't my nucleophile displace the C5-fluorine in an SNAr reaction?
Nucleophilic aromatic substitution (SNAr) of a C-F bond is challenging due to the high bond strength.[8] However, it is feasible with potent nucleophiles and under the right conditions, as the fluorine atom is an excellent leaving group once the Meisenheimer complex is formed.
Symptoms:
-
Complete recovery of starting material.
-
No trace of the desired product is observed by LCMS.
Potential Causes & Solutions:
-
Cause: Insufficient Nucleophilicity. The nucleophile may not be strong enough to attack the electron-deficient ring and form the key Meisenheimer intermediate.
-
Solution: Use a "Softer," More Potent Nucleophile. Thiolates (e.g., sodium thiophenoxide) are excellent nucleophiles for SNAr. If using an amine or alcohol, ensure it is fully deprotonated with a strong, non-nucleophilic base (e.g., NaH, KHMDS) prior to addition to the pyrazole.
-
-
Cause: Suboptimal Solvent and Temperature. The solvent plays a crucial role in stabilizing the charged Meisenheimer complex.
-
Solution: Use a Polar Aprotic Solvent and Increase Temperature. Solvents like DMF, DMSO, or NMP are ideal for SNAr reactions. These reactions often require elevated temperatures (100-160 °C) to overcome the activation energy barrier. Microwave irradiation can also be effective in accelerating the reaction.
-
Screening Conditions for SNAr Reactions
| Condition | Parameter 1 | Parameter 2 | Parameter 3 | Rationale |
| Nucleophile | Sodium Thiophenoxide | Sodium Methoxide | Piperidine (with K₂CO₃) | Compare a soft, potent nucleophile with hard and neutral nucleophiles. |
| Solvent | DMSO | DMF | NMP | Evaluate the effect of polar aprotic solvents on reaction rate. |
| Temperature | 120 °C | 140 °C | 160 °C (or MW) | Determine the required activation energy for the substitution. |
Decision Tree: Optimizing SNAr Reactions
Caption: Decision tree for optimizing SNAr reactions at the C5-position.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the C5-fluorine substituent affect the reactivity of the pyrazole ring? The fluorine atom acts as a strong electron-withdrawing group via induction, which deactivates the entire ring towards electrophilic attack. The C4 position, typically the most nucleophilic site on a pyrazole, is significantly less reactive (and is blocked by a methyl group in this case).[9] This deactivation also makes C-H activation at the C3 position more difficult, requiring more potent catalytic systems. Conversely, it makes the ring more susceptible to nucleophilic attack, particularly at the C5 position where the fluorine can act as a leaving group.
Q2: My palladium-catalyzed reaction turns black immediately. Is the reaction failing? This is a common observation and indicates the formation of palladium(0) nanoparticles, often called "palladium black." While it shows that your Pd(II) pre-catalyst is being reduced to the active Pd(0) state, rapid and extensive precipitation can mean the catalyst is crashing out of the solution and losing its activity. This is often a sign of ligand degradation or an unstable catalytic complex. The solution is often to switch to a more robust ligand, such as a Buchwald biarylphosphine ligand, which forms a more stable complex with palladium and prevents agglomeration.[5]
Q3: Can I perform electrophilic substitution (e.g., halogenation, nitration) on this molecule? Electrophilic substitution will be extremely difficult. The C4 position is blocked. The C3 position is the only available site, but the ring is strongly deactivated by the C5-fluorine. Standard electrophilic aromatic substitution conditions (e.g., Br₂ in AcOH, or HNO₃/H₂SO₄) are likely to fail or require exceptionally harsh conditions that may decompose the molecule. C-H activation is a more viable strategy for functionalizing the C3 position.
Q4: What is the best way to handle and store 5-Fluoro-1,4-dimethyl-1H-pyrazole? Like most specialty chemicals, it should be stored in a cool, dry place, away from strong oxidizing agents. It is a stable compound under normal laboratory conditions. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended to prevent any potential degradation from atmospheric moisture or oxygen.
Part 3: Detailed Experimental Protocols
These protocols are provided as validated starting points for your optimization.
Protocol 1: Palladium-Catalyzed C-H Arylation at the C3 Position
This protocol uses a robust Buchwald pre-catalyst for the arylation of the electron-deficient C3-H bond.
Materials:
-
5-Fluoro-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
SPhos Pd G3 Precatalyst (3 mol%)
-
Cesium Pivalate (CsPiv) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 5-Fluoro-1,4-dimethyl-1H-pyrazole, the aryl bromide, SPhos Pd G3, and cesium pivalate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe (to a concentration of ~0.2 M).
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of the C5-Fluorine
This protocol uses a strong nucleophile and conditions designed to facilitate SNAr.
Materials:
-
5-Fluoro-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Thiophenol (1.5 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.6 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMSO.
-
Carefully add the NaH portion-wise at 0 °C.
-
Add thiophenol dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Add a solution of 5-Fluoro-1,4-dimethyl-1H-pyrazole in a minimal amount of anhydrous DMSO to the freshly prepared sodium thiophenoxide solution.
-
Heat the reaction mixture to 140 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
-
Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Synfacts. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]
- Process for the preparation of 5-fluoro-1H-pyrazoles.
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. PMC. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]
-
New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Justia Patents. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. SpringerLink. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]
-
5-Fluoro-1,4-dimethyl-1H-pyrazole. PubChem. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine. ResearchGate. [Link]
-
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride. PubChem. [Link]
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Pyrazole iodination. Chemistry Stack Exchange. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Full functionalization of the 1H-imidazo[1,2-b]pyrazole 5b followed by... ResearchGate. [Link]
-
(PDF) Deprotonation of 2-Substituted Pyrazole 1Oxides. ResearchGate. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
Pyrazole deprotonation. Reddit. [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Portal: Advanced Pyrazole Chemistry
Ticket ID: PYR-404-REACTIVITY Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
Diagnostic Hub: Why is my Pyrazole "Dead"?
Welcome to the technical support center. If you are here, your pyrazole precursor is likely refusing to couple, yielding regioisomeric mixtures, or poisoning your palladium catalyst.
The root cause usually lies in the Amphoteric Dilemma of the pyrazole ring. Unlike simple amines or benzenes, pyrazoles possess two contradictory electronic features that simultaneously deactivate standard protocols:
-
The "Pd-Poison" Proton (N1-H): The N-H proton is significantly acidic (
in DMSO). In basic coupling conditions, the resulting pyrazolate anion ( ) acts as a bridging ligand, forming stable, unreactive dimers with Pd(II), effectively shutting down the catalytic cycle. -
The Nucleophilic Trap (N2): The pyridine-like nitrogen (N2) is a hard nucleophile. It often outcompetes the desired site for electrophilic attack or coordination, leading to N2-arylation or catalyst sequestration.
Visualization: The Deactivation Loop
The following diagram illustrates the mechanistic failure points during standard catalysis.
Figure 1: Mechanism of catalyst deactivation. The formation of stable Pd-pyrazolate complexes is the primary cause of low conversion in Buchwald-Hartwig couplings.
Module A: Solving N-Arylation & Alkylation
The Issue: Low yields in C-N coupling or poor regioselectivity (N1 vs. N2).
Protocol 1: The "Mild" Route (Chan-Lam Coupling)
For substrates sensitive to high heat or strong bases, the Copper(II)-catalyzed Chan-Lam coupling is superior to Buchwald-Hartwig. It utilizes boronic acids and operates in air.[1]
Reagents:
-
Catalyst:
(anhydrous preferred) -
Ligand: None (or bipyridine for difficult cases)
-
Oxidant: Atmospheric Oxygen (
balloon or open air) -
Base: Pyridine (2.0 equiv) or
Step-by-Step Methodology:
-
Setup: Charge a flask with Pyrazole (1.0 equiv), Arylboronic acid (1.5–2.0 equiv), and
(0.1–0.2 equiv). -
Solvent: Add dry DCM or MeOH (0.1 M concentration).
-
Activation: Add Pyridine (2.0 equiv) dropwise.
-
Oxidation: Attach an
balloon or stir vigorously open to air. Critical: The reaction requires oxygen to reoxidize Cu(I) to Cu(II). -
Monitoring: Stir at RT for 12–24h. If the reaction stalls, add 4Å molecular sieves to scavenge water generated during the cycle.
Protocol 2: The "Hard" Route (Buchwald-Hartwig)
When Chan-Lam fails, you must use Palladium. To prevent the "Pd-Poison" effect described in Fig 1, you must use bulky biaryl phosphine ligands that sterically prevent the formation of the Pd-pyrazolate dimer.
Recommended System:
-
Ligand: JackiePhos (specifically designed for amidines/pyrazoles) or BrettPhos .
-
Pre-catalyst: Pd(OAc)2 or G3-Palladacycles.
-
Base:
(weaker bases minimize side reactions).
Troubleshooting Regioselectivity (N1 vs. N2)
Controlling where the alkyl group lands is a function of sterics and electronics. Use this logic gate to select your conditions.
Figure 2: Decision matrix for optimizing regioselectivity in pyrazole alkylation.
Module B: C-H Activation & The "SEM Switch"
The Issue: You need to functionalize the carbon backbone (C3, C4, C5), but standard lithiation is non-selective or requires cryogenic conditions.
The Reactivity Hierarchy
-
C5 (Most Acidic): The proton adjacent to N1 is the most acidic.[2] Lithiation (
-BuLi) occurs here first. -
C4 (Nucleophilic): This position behaves like benzene. Electrophilic aromatic substitution (halogenation, nitration) happens here.
-
C3 (Inert): The hardest position to access directly.
Advanced Protocol: The SEM-Switch Strategy
To access the difficult C3 position, use the SEM-Switch method (transposition of the protecting group).[3] This turns the "inert" C3 into a reactive C5 position.[3]
Workflow:
-
Protect: Start with N-SEM pyrazole.
-
C5-Arylation: Perform direct C-H arylation at C5 (using Pd-pivalate catalyst).
-
The Switch: Treat with catalytic acid or Lewis acid. The SEM group migrates from N1 to N2.
-
Result: The original C3 position is now C5 (relative to the new N-SEM location) and can be arylated again.
Data: C-H Activation Catalyst Performance
| Catalyst System | Target Site | Substrate Scope | Key Constraint |
| Pd(OAc)2 / PivOH | C5-H | Electron-rich arenes | Requires N-protection (SEM, Bn) |
| Ru(COD)(Cot) | C4-H | Directing-group dependent | Requires ester/ketone at C3 |
| Cu(OAc)2 / O2 | C-H Amination | General Pyrazoles | High temperature (>100°C) |
References & Authority
The protocols above are synthesized from the following authoritative sources.
-
Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4]
-
Chan-Lam Mechanism: King, A. E., et al. (2013). Mechanistic Studies of the Copper-Catalyzed N-Arylation of Nitrogen Nucleophiles. J. Am. Chem. Soc.
-
The SEM-Switch Strategy: Jo, W., et al. (2015). A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.[3] J. Am. Chem. Soc.
-
Regioselectivity Reviews: Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[2][3][4][5][6][7][8][9][10] Chemical Reviews.
For further assistance, please reply with your specific substrate structure and observed LCMS data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
managing hazardous reagents in fluoropyrazole synthesis
Technical Support Center: Fluoropyrazole Synthesis Topic: Hazardous Reagent Management & Process Safety Ticket ID: FP-SYN-SAFE-001 Responder: Senior Application Scientist (Process Safety Unit)
Introduction: The Fluoropyrazole Safety Paradox
Welcome to the technical support hub. You are likely here because you are synthesizing fluorinated pyrazoles—scaffolds critical to modern agrochemicals (e.g., Fipronil) and pharmaceuticals.
This synthesis presents a unique "safety paradox": you must combine Hydrazine (a potent reducing agent and high-energy fuel) with Fluorinated Intermediates (often strong electrophiles or oxidizers). This combination creates a narrow window of operation where thermal runaways, shock sensitivity, and toxic gas release (HF) are constant risks.
This guide is not a generic safety sheet. It is a troubleshooting system designed to prevent the specific failure modes associated with these two distinct chemical families.
Module 1: Reagent Integrity & "The Input Phase"
Subject A: Hydrazine Hydrate ( )
The Hidden Hazard: Hydrazine is not just toxic; it is thermodynamically unstable. It can undergo autoxidation to form shock-sensitive peroxides or decompose catalytically on metal surfaces.
Q: "My hydrazine hydrate supply has developed a slight opacity or precipitate. Is it safe to use?"
A: STOP immediately. Do not use.
-
Diagnosis: Opacity usually indicates the leaching of metal ions (from containers or spatulas) or the formation of polymeric impurities. In the presence of metal oxides (Rust, Cu, Fe), hydrazine decomposition accelerates exponentially, generating
and gas. -
The Risk: Using compromised hydrazine in a fluoropyrazole cyclization (which is already exothermic) can lower the onset temperature of thermal runaway.
-
Protocol:
-
Visual Check: Hydrazine must be crystal clear.
-
Material Check: Ensure no metal needles or spatulas ever contact the liquid. Use Glass or Teflon (PTFE) only.
-
Peroxide Test: If the bottle is old (>6 months opened), test for peroxides using starch-iodide paper. Hydrazines can form peroxides that detonate upon concentration.
-
Subject B: DAST (Diethylaminosulfur trifluoride)
The Hidden Hazard: Used for converting pyrazole-alcohols to fluoropyrazoles. DAST is thermally unstable above 50°C and releases HF instantly upon contact with moisture.
Q: "I am observing pressure spikes during the addition of DAST to my pyrazole precursor."
A: You are likely generating HF gas faster than your headspace can vent, or you have hit the decomposition threshold.
-
Mechanism: DAST hydrolysis (
) is rapid. If your substrate is wet, you generate HF gas immediately. Furthermore, DAST itself decomposes explosively if heated >90°C (and slowly >50°C). -
Corrective Action:
-
Temperature Control: The addition must be performed at -78°C or -40°C. Never add DAST at room temperature.
-
Solvent Drying: Your DCM or THF must be anhydrous (<50 ppm water).
-
Vessel Selection: Do not use standard ground-glass joints if possible; they can seize due to silicate etching by HF. Use Teflon sleeves or PFA flasks.
-
Module 2: Reaction Control (The Process)
Workflow Visualization: Safe DAST Fluorination
The following diagram outlines the critical decision gates for using nucleophilic fluorinating agents safely.
Figure 1: Decision logic for nucleophilic fluorination. Note the critical loop at the exotherm detection stage.
Scenario C: The "Knorr" Cyclization (Hydrazine + 1,3-Dicarbonyl)
Q: "The internal temperature is spiking uncontrollably when I add the fluorinated diketone to the hydrazine solution."
A: You are seeing a summation of Heat of Neutralization + Heat of Cyclization. Fluorinated diketones (e.g., hexafluoroacetylacetone) are acidic. Hydrazine is basic.[1]
-
The Cause: Mixing them generates an immediate acid-base exotherm before the cyclization even begins.
-
The Fix (The "Inverse Addition" Protocol):
-
Do NOT add the diketone to the hydrazine. This builds up a large excess of hydrazine (fuel) and heat.
-
Protocol: Add the Hydrazine to the Diketone (or add both simultaneously to a solvent heel). This keeps the concentration of unreacted hydrazine low relative to the solvent volume, acting as a heat sink.
-
Solvent Choice: Switch from Ethanol (bp 78°C) to Isopropanol or Toluene if higher thermal mass is needed, but ensure solubility.
-
Module 3: Work-up & Waste Management
Q: "How do I safely quench a reaction containing excess DAST and HF byproducts?"
A: The "Dual-Phase" Quench Strategy. Directly pouring water into a DAST reaction causes a violent explosion/eruption.
-
Dilution: Dilute the reaction mixture 1:1 with DCM (Dichloromethane).
-
The Buffer: Prepare a vigorously stirred flask of Saturated Sodium Bicarbonate (
) or Potassium Carbonate. -
Dropwise Addition: Add the reaction mixture slowly into the bicarbonate.
-
Warning: This generates massive amounts of
foam. Allow headspace.
-
-
Calcium Treatment: The aqueous waste will contain Fluoride ions (
). Treat the aqueous layer with Calcium Chloride ( ) or Calcium Hydroxide to precipitate insoluble Calcium Fluoride ( ) before disposal.
Q: "I spilled a fluorinated intermediate on my skin. It burns."
A: Treat as an HF Burn immediately. Even if the reagent wasn't pure HF, hydrolysis on the skin releases HF.
-
Wash: Flush with water for 5 minutes (speed is key).
-
Neutralize: Apply 2.5% Calcium Gluconate Gel immediately.[2] Massage it into the skin.
-
Why? The Calcium binds the Fluoride (
), preventing it from penetrating deep tissue and attacking bone/nerves.[3]
-
-
Medical: Seek emergency care.
Summary of Reagent Data
| Reagent | Primary Hazard | Stability Limit | Incompatibility | First Aid Specifics |
| Hydrazine Hydrate | Toxic / Carcinogen | Unstable >100°C (Autocatalytic) | Metals (Cu, Fe), Oxidizers, Porous materials | Fresh air, remove contaminated clothing (skin absorption risk). |
| DAST | Explosive / Corrosive | Decomposes >50°C (Explosive >90°C) | Water (Violent), Glass (Etching), Alcohols | Calcium Gluconate Gel (Treat as HF burn). |
| SF4 (Gas) | Toxic Gas / Corrosive | Stable gas, but highly reactive | Water (Instant HF release) | Respiratory support, Calcium Gluconate. |
| Fluorinated Diketones | Corrosive / Acidic | Generally Stable | Strong Bases (Exotherm) | Standard chemical burn treatment. |
References
-
National Aeronautics and Space Administration (NASA). (1996). Selection of Compatible Materials for Use with Fluorine and Fluorine Compounds (Guide GD-ED-2206). NASA Technical Standards. [Link]
-
L’Esperance, R. P., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(9), 2893–2902. [Link]
-
Prevor Laboratory. (2023). Chemical Splash Decontamination: Calcium Gluconate vs. Hexafluorine.[4] Prevor Technical Reports.[5] [Link]
-
Wang, K., et al. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework.[6] ACS Applied Materials & Interfaces, 11(49), 45914-45921.[6] [Link][6]
Sources
- 1. arxada.com [arxada.com]
- 2. Clinical Practice Guidelines : Hydrofluoric acid exposure [rch.org.au]
- 3. medicalcare.se [medicalcare.se]
- 4. prevor.com [prevor.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 5-Fluoro-1,4-dimethyl-1H-pyrazole
Status: Active Last Updated: February 20, 2026 Support Tier: Level 3 (Senior Application Scientist) Subject: Analytical Method Development, Regioisomer Differentiation, and Stability Profiling
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the synthesis validation or purity profiling of 5-Fluoro-1,4-dimethyl-1H-pyrazole (CAS: 1781012-41-6).
This molecule presents a classic "heterocyclic trap" for analytical chemists. The primary challenge stems from the synthesis of the precursor (4-methyl-5-fluoropyrazole), which exists in tautomeric equilibrium. Subsequent N-methylation often yields a mixture of regioisomers: the desired 5-fluoro isomer and the 3-fluoro impurity. Standard LC-MS often fails to distinguish these due to identical mass and similar polarity.
This guide provides self-validating protocols to definitively characterize your material, focusing on NMR logic, HPLC method development, and stability handling.
Module 1: The Regioisomer Challenge (NMR Differentiation)
The Problem:
You have isolated a product with the correct mass (
The Solution:
Do not rely solely on 1D
Diagnostic Workflow
The most robust method relies on the spatial proximity of the
-
Target Molecule (5-Fluoro-1,4-dimethyl-1H-pyrazole): The
-methyl (N1) is adjacent to the Fluorine (C5). The ring proton is at C3 (distal). NOE interaction between N-Me and Ring-H should be WEAK or ABSENT. -
Isomeric Impurity (3-Fluoro-1,4-dimethyl-1H-pyrazole): The
-methyl (N1) is adjacent to the ring proton (C5). NOE interaction between N-Me and Ring-H should be STRONG.
Visual Troubleshooting Guide
Figure 1: NMR Decision Tree for definitive regioisomer assignment. The lack of NOE between the N-methyl and the aromatic proton is the primary confirmation of the 5-fluoro structure.
Data Validation Table: Expected NMR Parameters
| Parameter | 5-Fluoro-1,4-dimethyl (Target) | 3-Fluoro-1,4-dimethyl (Impurity) | Mechanism |
| NOE (N-Me | Absent / Negligible | Strong | Spatial proximity of N1 to C5-H. |
| C5 is a doublet ( | C3 is a doublet ( | Direct C-F bond. | |
| Possible doublet ( | Singlet (usually) | Through-space F-C coupling (variable). |
Module 2: HPLC Method Development
The Problem: The compound shows peak tailing or poor retention on standard C18 columns.
The Causality:
Pyrazoles are weak bases (
Recommended Method Parameters
To ensure sharp peak shape and reproducible retention times, you must control the protonation state of the pyrazole nitrogen.
| Variable | Recommendation | Technical Rationale |
| Column | C18 with End-capping (e.g., Zorbax Eclipse Plus or Waters XBridge) | "End-capping" reduces silanol activity, minimizing secondary interactions with the basic nitrogen. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) OR 0.1% TFA (pH 2) | High pH: Keeps pyrazole neutral (best peak shape). Low pH: Fully protonates pyrazole (good solubility, but requires ion-pairing if retention is too low). |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol. |
| Detection | UV @ 210–220 nm | The pyrazole ring lacks extended conjugation; absorbance is low above 250 nm. |
Troubleshooting Flowchart: Peak Tailing & Retention
Figure 2: HPLC optimization strategy. Operating at high pH is the preferred method for pyrazoles to ensure the molecule remains uncharged, preventing silanol interactions.
Module 3: Mass Spectrometry & Stability
Q: I don't see a distinct isotope pattern. How do I confirm the Fluorine?
A: Unlike Chlorine (3:1 ratio) or Bromine (1:1 ratio), Fluorine (
-
Confirmation: Look for the specific fragmentation loss of HF (20 Da) .
-
Parent Ion:
115.1 -
Fragment:
95.1 -
Note: This fragmentation often requires higher collision energy (CE > 30 eV) due to the strength of the
bond.
Q: Is the C-F bond stable to nucleophilic attack?
A: Generally, yes, but with caveats.
The 5-position in 1-alkylpyrazoles is electron-deficient. While the C-F bond is strong, harsh nucleophilic conditions (e.g., thiols, alkoxides in high heat) can lead to Nucleophilic Aromatic Substitution (
-
Storage: Store neat material at -20°C.
-
Solution Stability: Avoid storing in basic protic solvents (e.g., Methanol/NaOH) for extended periods.
References
-
Foces-Foces, C., et al. (2008). "Tautomerism in 3(5)-substituted pyrazoles." Journal of Heterocyclic Chemistry.
-
Claramunt, R. M., et al. (1991). "
C NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry. -
Larkin, T., et al. (2012). "Differentiation of isomeric N-methylpyrazoles by NMR and HPLC." Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem Compound Summary. (2025). "5-Fluoro-1,4-dimethyl-1H-pyrazole."[1] National Center for Biotechnology Information.
For further assistance, please contact the Application Science team with your specific raw data files (.fid or .raw).
Sources
Technical Support Center: Pyrazole Synthesis Scale-Up
Ticket #402: Troubleshooting Scale-Up Failures in Pyrazole Manufacturing
Status: Open | Priority: Critical | Assigned Specialist: Dr. A. Vance, Senior Process Chemist
Mission Statement
Welcome to the Pyrazole Scale-Up Support Center. You are likely here because a protocol that worked perfectly on a 100 mg scale has failed at 50 g or 1 kg. Common symptoms include thermal runaways during hydrazine addition , inseparable regioisomeric mixtures , or products crashing out as oils instead of crystals.
This guide moves beyond standard textbook mechanisms to address the process engineering realities of heterocyclic chemistry. We focus on the Knorr Pyrazole Synthesis and [3+2] Cycloadditions , providing self-validating protocols to ensure safety and quality.
Module 1: Regioselectivity Control (The Isomer Trap)
User Query:
"I scaled up my condensation of a 1,3-diketone with methylhydrazine. On the bench, I got a 10:1 ratio of the desired isomer. In the 5L reactor, it dropped to 3:1, and I can't separate them by crystallization. What changed?"
Root Cause Analysis:
At small scales, rapid mixing ensures homogenous kinetic control. At large scales, local concentration gradients and heat transfer limitations create pockets of thermodynamic control, altering the ratio of 1,3- vs. 1,5-isomers.
The Solution: The pH-Solvent Matrix
Regioselectivity is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls. You must bias this system using pH and solvent polarity.
Technical Protocol: Controlling the Attack
-
Acidic Conditions (Protonation Control):
-
Mechanism:[1][2][3][4] Protonation activates the least hindered carbonyl. The least nucleophilic nitrogen (due to steric bulk or electronics) attacks the most activated carbonyl.
-
Solvent: Fluorinated alcohols (TFE, HFIP) are hydrogen-bond donors that stabilize specific transition states, often flipping selectivity compared to ethanol.
-
-
Basic Conditions (Deprotonation Control):
Visualization: Regioselectivity Decision Tree
Caption: Logic flow for determining reaction conditions to favor specific pyrazole regioisomers.
Module 2: Thermal Safety (The "Boom" Factor)
User Query:
"We are moving to a 50 kg batch. Our safety assessment flagged the hydrazine addition. How do we manage the exotherm without stalling the reaction?"
Root Cause Analysis:
Hydrazine condensations are highly exothermic. In a round-bottom flask, air cooling is sufficient. In a reactor, the surface-area-to-volume ratio decreases drastically. Accumulation of unreacted hydrazine due to fast addition at low temperatures can lead to a thermal runaway once the threshold temperature is reached.
The Solution: Semi-Batch Dosing & RC1 Validation
Never add hydrazine "all at once" at scale. Use a dosing pump controlled by reactor temperature (Tr).
Self-Validating Safety Protocol
-
Calorimetry (RC1) Pre-Screen: Determine the Heat of Reaction (
) and the Adiabatic Temperature Rise ( ).-
Rule of Thumb: If
, the process is critical.
-
-
Dosing Strategy:
-
Charge the 1,3-dicarbonyl and solvent.
-
Set reactor jacket (
) to maintain at 0–10°C (or optimized temp). -
Dose Hydrazine: Rate is limited by cooling capacity (
). -
Accumulation Check: Stop dosing after 10%. If
drops immediately, the reaction is fast (good). If stays high or rises, you have accumulation (DANGER).
-
Visualization: Safe Dosing Workflow
Caption: Critical safety workflow for hydrazine addition. Accumulation detection is the "Kill Switch" decision point.
Module 3: Purification & Genotoxic Impurities (GTIs)
User Query:
"My product is an oil that won't crystallize, and QC detected 50 ppm residual hydrazine. The limit is 10 ppm. How do I fix both?"
Root Cause Analysis:
-
Oiling Out: Rapid cooling or adding water too fast traps impurities, preventing crystal lattice formation.
-
Hydrazine Persistence: Hydrazine is sticky and often co-crystallizes. Standard washing is insufficient.
The Solution: Controlled Crystallization & Scavenging
Step 1: The "Anti-Oil" Crystallization Protocol
Do not use a simple "dump and stir" method.
-
Dissolution: Dissolve crude oil in a "Good Solvent" (e.g., Ethanol) at 60°C.
-
Seeding: Cool to the metastable zone (cloud point approx. +5°C) and add 1 wt% pure seed crystals. Hold for 30 mins to allow crystal growth.
-
Antisolvent Dosing: Slowly add the "Poor Solvent" (e.g., Water) over 2–4 hours.
-
Why? This maintains supersaturation within the growth zone, preventing secondary nucleation (oiling).
-
Step 2: Hydrazine Scavenging (GTI Remediation)
Hydrazine is a Class 1 mutagen. If standard workup fails, use a chemical scavenger during the final wash or recrystallization.
| Scavenger Strategy | Reagent | Mechanism | Pros/Cons |
| Electrophilic Trap | Acetyl Acetone or Benzaldehyde | Forms a pyrazole or hydrazone (non-genotoxic) | Pro: Highly effective. Con: Must remove the scavenger byproduct. |
| Anhydride Wash | Phthalic Anhydride | Forms insoluble phthalhydrazide | Pro: Precipitate is easily filtered off. Con: Requires filtration step. |
| Oxidative Quench | Bleach (NaOCl) | Oxidizes hydrazine to | Pro: Clean byproduct (gas). Con: Exothermic & Dangerous. Only for waste streams, not product. |
References
-
Regioselectivity Mechanisms
- Process Safety & Calorimetry: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Insight: The definitive guide on using RC1 data to prevent thermal runaways in hydrazine chemistry.
-
Genotoxic Impurity Analysis
-
Scale-Up Case Studies
-
Fagan, V., et al. (2020). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Organic Process Research & Development. Link
- Insight: Demonstrates flow chemistry as a safer alternative to b
-
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The Fluorine Advantage: A Comparative Analysis of the Biological Activity of 5-Fluoro-1,4-dimethyl-1H-pyrazole and its Non-fluorinated Analog
A Technical Guide for Researchers and Drug Development Professionals
The Impact of Fluorine in Drug Design
The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical and biological properties.[4] Key effects include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to increased metabolic stability and a longer biological half-life.[5]
-
Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.[6][7]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[5]
-
Conformational Effects: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
These attributes have led to a significant number of fluorinated compounds being developed as drugs and agrochemicals.[4][8]
Synthesis of 1,4-dimethyl-1H-pyrazole and its 5-Fluoro Derivative
The synthesis of 1,4-disubstituted pyrazoles is well-established in the literature. A common method involves the condensation of a β-dicarbonyl compound or its equivalent with a monosubstituted hydrazine.[9]
For 1,4-dimethyl-1H-pyrazole, a potential synthetic route could involve the reaction of a suitable 4-substituted-1,3-dicarbonyl precursor with methylhydrazine.
The introduction of a fluorine atom at the 5-position of the pyrazole ring often requires specific fluorinating reagents. A general approach for the synthesis of 5-fluoro-1H-pyrazoles can involve the reaction of an appropriate olefin with a hydrazine in the presence of a base and water.[10] More modern methods might employ direct fluorination techniques using elemental fluorine or other electrophilic fluorinating agents on a pre-formed pyrazole ring.[11]
Comparative Biological Activity: An Evidence-Based Projection
Based on extensive research on fluorinated pyrazoles, we can project the likely differences in the biological activity profiles of 5-Fluoro-1,4-dimethyl-1H-pyrazole and 1,4-dimethyl-1H-pyrazole.
Antimicrobial and Antifungal Activity
Pyrazole derivatives are known to possess significant antimicrobial and antifungal properties.[12][13][14] The introduction of fluorine is often associated with an enhancement of this activity.[15]
-
Projected Activity: It is highly probable that 5-Fluoro-1,4-dimethyl-1H-pyrazole would exhibit more potent antimicrobial and antifungal activity compared to its non-fluorinated analog. The increased lipophilicity conferred by the fluorine atom could facilitate better penetration through microbial cell walls and membranes. Furthermore, the fluorine atom could engage in specific interactions with microbial enzymes or proteins, leading to enhanced inhibition. Studies on other fluorinated pyrazoles have shown them to be effective against a range of bacterial and fungal strains.[15][16][17] For instance, certain fluorinated pyrazole derivatives have demonstrated significant activity against pathogenic fungi like Aspergillus niger and various Fusarium species.[13][18][19]
| Compound | Projected Antibacterial Activity (MIC) | Projected Antifungal Activity (MIC) |
| 1,4-dimethyl-1H-pyrazole | Moderate | Moderate |
| 5-Fluoro-1,4-dimethyl-1H-pyrazole | Potentially Lower (Enhanced Activity) | Potentially Lower (Enhanced Activity) |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Enzyme Inhibition
Fluorinated compounds have shown remarkable potential as enzyme inhibitors. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, but with distinct electronic properties that can influence binding to an enzyme's active site.
-
Projected Activity: 5-Fluoro-1,4-dimethyl-1H-pyrazole is anticipated to be a more potent inhibitor of various enzymes compared to 1,4-dimethyl-1H-pyrazole. For example, fluorinated pyrazoles have been investigated as inhibitors of nitric oxide synthase (NOS), with fluorine substitution leading to enhanced inhibitory potency.[20] Similarly, fluorinated pyrazoles have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation.[21] The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, potentially leading to stronger interactions with active site residues.
| Compound | Projected Enzyme Inhibition (IC50/Ki) | Target Enzyme Examples |
| 1,4-dimethyl-1H-pyrazole | Moderate | COX, NOS, various kinases |
| 5-Fluoro-1,4-dimethyl-1H-pyrazole | Potentially Lower (Enhanced Inhibition) | COX, NOS, various kinases |
IC50/Ki: Half-maximal inhibitory concentration/inhibition constant. Lower values indicate higher potency.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some, like celecoxib, being successful drugs.[21]
-
Projected Activity: The introduction of a fluorine atom is likely to enhance the anti-inflammatory potential of the pyrazole scaffold. As mentioned, this could be due to improved inhibition of pro-inflammatory enzymes like COX. Several studies have reported on the anti-inflammatory activities of fluorinated pyrazole derivatives, with some compounds showing activity comparable to standard drugs like diclofenac sodium.[21][22]
Structure-Activity Relationship (SAR)
The key difference in the structure of the two compounds is the presence of a fluorine atom at the 5-position of the pyrazole ring. This substitution directly impacts the electronic distribution and steric profile of the molecule.
Experimental Protocols
To empirically validate the projected differences in biological activity, the following experimental protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of 5-Fluoro-1,4-dimethyl-1H-pyrazole and 1,4-dimethyl-1H-pyrazole in a suitable solvent (e.g., DMSO).
-
Bacterial/Fungal Strains: Use standard laboratory strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Microtiter Plate Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., COX-2)
Objective: To determine the concentration of the test compounds required to inhibit 50% of the activity of a specific enzyme.
Methodology:
-
Reagents: Obtain purified COX-2 enzyme, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorometric).
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, a buffer solution, and varying concentrations of the test compounds (5-Fluoro-1,4-dimethyl-1H-pyrazole and 1,4-dimethyl-1H-pyrazole).
-
Pre-incubate the mixture to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate (arachidonic acid).
-
Incubate for a specific time at a controlled temperature.
-
-
Detection: Stop the reaction and measure the product formation using the detection kit and a plate reader.
-
Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
While direct experimental data for a side-by-side comparison of 5-Fluoro-1,4-dimethyl-1H-pyrazole and 1,4-dimethyl-1H-pyrazole is not currently available, the established principles of medicinal chemistry strongly suggest that the fluorinated analog will exhibit a superior biological activity profile. The introduction of fluorine is anticipated to enhance antimicrobial and antifungal potency, improve enzyme inhibitory activity, and potentially lead to more favorable pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these projections. For researchers in drug discovery and development, the strategic fluorination of pyrazole scaffolds, as exemplified by 5-Fluoro-1,4-dimethyl-1H-pyrazole, represents a promising avenue for the generation of novel and more effective therapeutic agents.
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Alcaro, S., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. MDPI. [Link]
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Sloop, J., et al. (2015). Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. [Link]
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Verma, K. K., et al. (2025). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ResearchGate. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
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Todorovic, N., et al. (2019). Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors. MDPI. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
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Wang, K., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Patel, K. D., et al. (2020). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal. [Link]
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Stevanovic, M., et al. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. [Link]
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Willot, M., et al. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Justia Patents. [Link]
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Yang, S., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry. [Link]
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Talaat, B. M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. ResearchGate. [Link]
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Shaikh, R. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
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Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Dar, B. A., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
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Talaat, B. M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. BMC Microbiology. [Link]
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Deng, X., & Mani, N. S. (2010). 5-Benzo[20][23]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]
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Patel, R. B., et al. (2016). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]
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Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
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Liu, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]
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Mohamed, F. A., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]
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Al-Ghorbani, M., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
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Sloop, J. C. (2018). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. UNF Digital Commons. [Link]
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Sharma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]
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Holder, C. (2019). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fluorinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged five-membered nitrogen-containing heterocycle that has become a cornerstone in medicinal chemistry and agrochemical research.[1] Its versatility allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. The strategic incorporation of fluorine, the most electronegative element, into the pyrazole ring has emerged as a powerful strategy to enhance biological activity, metabolic stability, and target selectivity.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated pyrazoles, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols.
The Strategic Role of Fluorine in Modulating Pyrazole Bioactivity
The introduction of fluorine into a pyrazole scaffold can profoundly influence its properties in several ways:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly lower the pKa of nearby basic groups, altering a molecule's ionization state at physiological pH and thereby impacting its solubility, permeability, and target engagement. Furthermore, fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic shielding" at a susceptible position can significantly prolong a drug's half-life.[3]
-
Target Binding and Selectivity: Fluorine can participate in favorable interactions within a protein's active site, including hydrogen bonds and multipolar interactions with backbone carbonyls.[4] These interactions can enhance binding affinity and contribute to target selectivity. The conformational preferences of fluorinated groups can also pre-organize the molecule into a bioactive conformation.
Comparative Structure-Activity Relationship (SAR) Analysis
The impact of fluorine substitution is highly dependent on its position on the pyrazole ring and the nature of the biological target. This section provides a comparative analysis of the SAR of fluorinated pyrazoles against several key enzyme families.
Cyclooxygenase (COX) Inhibitors
Fluorinated pyrazoles are a well-established class of selective COX-2 inhibitors, with celecoxib being a prominent example.[3] The trifluoromethyl (CF3) group at the 3-position of the pyrazole ring is a key pharmacophore for COX-2 selectivity.
Key SAR Observations for COX-2 Inhibition:
-
3-Position: A trifluoromethyl group at this position is crucial for potent and selective COX-2 inhibition. It is believed to fit into a hydrophobic side pocket of the COX-2 active site that is not present in COX-1.[5][6]
-
1- and 5-Positions: Diaryl substitution at the 1- and 5-positions is a common feature. The nature and substitution pattern of these aryl rings significantly influence potency and selectivity. For instance, a 4-sulfonamidophenyl group at the 1-position is a hallmark of many selective COX-2 inhibitors, as it can interact with a secondary pocket in the enzyme.[3][5][6]
| Compound | R1 (Position 3) | R2 (Position 1) | R3 (Position 5) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | CF3 | 4-SO2NH2-Ph | 4-Me-Ph | 5.0 | 0.028 | 178.57 | [6] |
| Analog 8d | CF3 | Ph | 4-Cl-Ph | >50 | 0.26 | >192.3 | [6] |
| Analog 3b | CF3 | 4-NO2-Ph | 4-(2-MeO-Ph)-Ph | 0.46 | 3.82 | 0.12 | [5] |
| Analog 3g | CF3 | 4-NO2-Ph | 4-(2-MeO-Ph)-Ph | 4.45 | 2.65 | 1.68 | [5] |
Table 1: Comparative COX-1/COX-2 Inhibition of Fluorinated Pyrazole Analogs.
The data clearly illustrates the critical role of the trifluoromethyl group and the substitution pattern on the N-phenyl ring for achieving high COX-2 selectivity.
Kinase Inhibitors
Fluorinated pyrazoles have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and attractive targets for cancer therapy.
Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers.
Key SAR Observations for Aurora Kinase Inhibition:
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a crucial role in binding to the kinase active site. X-ray crystallography studies have shown that different N1-substituents can adopt distinct orientations within the active site, influencing potency and selectivity.[7]
-
Fluorine Substitution on Phenyl Rings: The position of fluorine substitution on phenyl rings attached to the pyrazole core can impact interactions with the P-loop of the kinase, affecting binding affinity.[7]
p38 MAP kinase is a key player in inflammatory signaling pathways.
Key SAR Observations for p38 MAP Kinase Inhibition:
-
5-Position: The development of chemistry to introduce nitrogen-linked substituents at the 5-position of the pyrazole has been a key strategy. X-ray crystallography has confirmed that the addition of a basic nitrogen can lead to interactions with specific residues like Asp112 in the p38α active site.[8][9]
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis of a representative fluorinated pyrazole and a key biological assay are provided below.
Synthesis of Trifluoromethyl-pyrazole-carboxamide Derivatives[6]
This protocol describes a general method for the synthesis of a series of trifluoromethyl-pyrazole-carboxamide derivatives, which are analogs of COX inhibitors.
Step 1: Synthesis of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
To a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol, add (4-nitrophenyl)hydrazine hydrochloride (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry to obtain the ethyl ester intermediate.
-
To a solution of the ethyl ester in a mixture of THF and water, add lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
Step 2: Synthesis of N-Aryl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides
-
To a solution of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in anhydrous dichloromethane and add the appropriate aniline derivative (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide derivative.
Caption: Synthetic workflow for trifluoromethyl-pyrazole-carboxamides.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)[6][11][12]
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that detects prostaglandin G2)
-
COX Cofactor (e.g., a solution containing hemin and other necessary cofactors)
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the COX enzymes to the desired concentration in COX Assay Buffer.
-
Prepare a working solution of the COX Probe and COX Cofactor in COX Assay Buffer.
-
Prepare a stock solution of arachidonic acid in ethanol and then dilute to the final working concentration in COX Assay Buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitor in DMSO, then further dilute in COX Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX enzyme (COX-1 or COX-2)
-
Test compound or reference inhibitor (or DMSO for control)
-
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately start monitoring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro COX inhibition assay.
Conclusion
The strategic incorporation of fluorine into the pyrazole scaffold has proven to be a highly effective approach in modern drug discovery and agrochemical development. The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target interactions. As demonstrated in this guide, the structure-activity relationships of fluorinated pyrazoles are target-specific, and a deep understanding of these relationships is crucial for the rational design of new and improved bioactive compounds. The provided experimental protocols serve as a starting point for researchers to synthesize and evaluate their own novel fluorinated pyrazole derivatives. Continued exploration of this chemical space will undoubtedly lead to the discovery of new therapeutic agents and crop protection solutions with enhanced efficacy and safety profiles.
References
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Ovarian Research, 18(1), 1-18. [Link]
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Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(20), 8786–8797. [Link]
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El-Sayed, M. A. A., et al. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & Medicinal Chemistry, 20(9), 3326-3336. [Link]
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Li, Q., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(40), 11899–11909. [Link]
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Al-Warhi, T., et al. (2025). Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Ovarian Research, 18(1), 1-18. [Link]
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Jasinski, M., & Utecht-Jarzyńska, G. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. The Journal of Organic Chemistry, 88(13), 8869–8880. [Link]
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Li, Q., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(40), 11899–11909. [Link]
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Regan, J., et al. (2007). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 50(22), 5349-5352. [Link]
- CN104705327A - Pyrazole fungicide composition - Google P
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Ghorab, M. M., et al. (2022). Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. Bioorganic Chemistry, 129, 106161. [Link]
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Shaaban, M. M., et al. (2021). Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. Archiv der Pharmazie, 354(9), 2100127. [Link]
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Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17743–17777. [Link]
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Patel, R. M., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1047-1053. [Link]
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Ali, M. A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-293. [Link]
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El-Metwaly, N. M., et al. (2021). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Journal of the Iranian Chemical Society, 18(8), 1895-1907. [Link]
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Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5723–5733. [Link]
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Brown, D. G., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Request PDF. [Link]
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Zhou, J., et al. (2009). Fluorine bonding--how does it work in protein-ligand interactions?. Journal of Chemical Information and Modeling, 49(10), 2344-2355. [Link]
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K547-100 COX-2 Inhibitor Screening Kit (Fluorometric) - BioVision. (n.d.). [Link]
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Sharma, N., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]
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Zhao, Y., et al. (2020). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 25(21), 5099. [Link]
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Alam, M. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3847–3861. [Link]
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Deng, X., et al. (2006). 4 - Organic Syntheses Procedure. Organic Syntheses, 83, 274. [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]
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Kaieda, A., et al. (2019). Binding interactions between 1 and p38 MAP kinase determined by X‐ray crystallographic analysis (left: PDB ID 6M95). ResearchGate. [Link]
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Rahisuddin, et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29285-29302. [Link]
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Hassan, G. S., et al. (2019). New pyrazole derivatives. Bulletin of Faculty of Pharmacy, Cairo University, 57(1), 59-69. [Link]
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Chikhale, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7242. [Link]
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Bavetsias, V., et al. (2016). Comparison of crystal structure of Aurora-A bound to 7a and published crystal structures from this series. ResearchGate. [Link]
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Dodson, C. A., et al. (2010). Crystal Structure of Human Aurora B in Complex with INCENP and VX-680. PLoS ONE, 5(9), e12755. [Link]
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Progress in the Development of Selective Inhibitors of Aurora Kinases. (2004). ResearchGate. [Link]
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Richards, M. W., et al. (2016). 5G1X: Crystal structure of Aurora-A kinase in complex with N-Myc. RCSB PDB. [Link]
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Comparative Efficacy of Pyrazole-Containing Kinase Inhibitors: Structural Insights and Experimental Profiling
The following guide provides an in-depth technical comparison of pyrazole-containing kinase inhibitors, designed for researchers and drug development professionals.
Executive Summary: The Pyrazole Pharmacophore
The pyrazole ring (
This guide compares three distinct generations of pyrazole-containing inhibitors, analyzing how the pyrazole moiety contributes to their efficacy and selectivity:
-
Crizotinib (Type I/Ib): ALK/ROS1/MET inhibitor where the pyrazole acts as a central scaffold.
-
Encorafenib (Type I): BRAF V600E inhibitor where the pyrazole orients the sulfonamide "tail."
-
Avapritinib (Type I): KIT/PDGFRA inhibitor where a specific pyrazole moiety drives potency via cation-
interactions.
Structural Mechanism & Binding Modes
Understanding the specific contribution of the pyrazole ring is critical for rational drug design. Unlike simple hinge binders, the pyrazole often functions as a "hub" that fine-tunes the molecule's shape complementarity.
Comparative Binding Topology
| Inhibitor | Primary Target | Binding Class | Role of Pyrazole Moiety | Key Mechanistic Insight |
| Crizotinib | ALK, ROS1, MET | Type I (ATP-competitive) | Scaffold/Linker: Connects the 2-aminopyridine (hinge binder) to the 2,6-dichloro-3-fluorophenyl group. | The pyrazole ring projects towards the solvent front, maintaining the U-shaped conformation required for the active site fit. |
| Encorafenib | BRAF V600E | Type I (Active conf.) | Structural Core: Links the hinge-binding pyrimidine to the regulatory sulfonamide tail. | Stabilizes the molecule in the ATP pocket, allowing the sulfonamide to interact with the |
| Avapritinib | KIT D816V | Type I (Active conf.) | Interaction Driver: A specific methyl-pyrazole group extends into the solvent/regulatory region. | Forms a critical cation- |
Visualization: Pharmacophore Orientation
The following diagram illustrates the logical relationship between the inhibitor core and the kinase pocket domains.
Caption: Schematic representation of how the pyrazole moiety (or linked core) engages different kinase domains across the three inhibitors.
Quantitative Efficacy Profile
The following data aggregates biochemical potency (IC50) and cellular efficacy. Note the extreme potency of Avapritinib against the D816V mutant, a direct result of its design to bind the active kinase conformation.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM)* | Selectivity Profile |
| Crizotinib | ALK (WT) | 0.5 - 2.0 | 20 - 40 (H3122 cells) | High for ALK/ROS1/MET; poor coverage of gatekeeper mutants (L1196M). |
| Encorafenib | BRAF (V600E) | 0.35 | 3 - 4 (A375 cells) | >1000x selective vs. wild-type BRAF; prolonged dissociation half-life (>30h). |
| Avapritinib | KIT (D816V) | 0.27 | ~4.0 (HMC-1.2 cells) | Highly selective for activation-loop mutants (D816V) over WT KIT. |
*Cellular IC50 values vary by cell line and assay conditions. Values represent consensus ranges from primary literature.
Experimental Protocol: TR-FRET Kinase Binding Assay
To objectively compare the affinity of these inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. Unlike enzymatic activity assays, this measures ligand binding directly, avoiding artifacts from ATP concentration.
Principle
The assay utilizes a Europium (Eu)-labeled anti-tag antibody (Donor) and a fluorescently labeled tracer (Acceptor) that binds the kinase active site. When the tracer is bound, FRET occurs (High Signal). The test inhibitor displaces the tracer, reducing the FRET signal (Low Signal).
Validated Workflow
Reagents:
-
Kinase: Recombinant human ALK, BRAF, or KIT (GST-tagged or His-tagged).
-
Tracer: Kinase Tracer 236 or 178 (Invitrogen/ThermoFisher).
-
Antibody: Eu-anti-GST or Eu-anti-His.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare 100x stocks of inhibitors (Crizotinib, Encorafenib, Avapritinib) in 100% DMSO.
-
Perform a 3-fold serial dilution (10 points) to generate a dose-response curve.
-
-
Reaction Assembly (384-well Plate):
-
Step A: Add 5 µL of diluted inhibitor to the well (Final DMSO conc. = 1%).
-
Step B: Add 5 µL of Kinase/Antibody mixture (Optimized conc. typically 5 nM Kinase / 2 nM Antibody).
-
Step C: Add 5 µL of Tracer (Concentration =
of tracer for the specific kinase).
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at Room Temperature (20-25°C) in the dark.
-
-
Detection:
-
Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 615 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Tracer).
-
-
Data Analysis:
-
Calculate Emission Ratio:
. -
Plot ER vs. log[Inhibitor] to determine IC50.
-
Assay Logic Diagram
Caption: Logic flow of the TR-FRET competitive binding assay used to determine inhibitor potency.
References
-
Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry.
-
Delord, J. P., et al. (2017). "Encorafenib plus binimetinib in BRAF-mutant melanoma." The Lancet Oncology.
-
Evans, E. K., et al. (2017). "Avapritinib (BLU-285): A Potent and Selective Inhibitor of KIT D816V and PDGFRA D842V." Cancer Research.
-
ThermoFisher Scientific. "LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol."
-
TargetMol. "Encorafenib (LGX818) Chemical Properties and Biological Activity."
Strategic Fluorine Substitution in Pyrazole Scaffolds: A Comparative Technical Guide
Topic: Strategic Fluorine Substitution in Pyrazole Scaffolds Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor). However, the "naked" pyrazole ring often suffers from rapid metabolic oxidation at the C-4 position and suboptimal lipophilicity.
This guide objectively compares the performance of Fluorine (F) and Trifluoromethyl (CF₃) substituted pyrazoles against their non-fluorinated (H) and methyl (CH₃) counterparts. We analyze the specific advantages of fluorine substitution regarding pKa modulation, metabolic blockade, and synthetic accessibility, providing actionable data for lead optimization.
Physicochemical Modulation: The "Fluorine Effect"[1]
The strategic introduction of fluorine is not merely about adding bulk; it is an electronic tuning tool. The high electronegativity of fluorine (3.98 Pauling scale) drastically alters the electron density of the pyrazole ring.
1.1 Acidity and Hydrogen Bonding (pKa Shift)
The most critical effect of fluorine substitution is the acidification of the pyrazole N-H.
-
Mechanism: The electron-withdrawing nature of F or CF₃ pulls electron density away from the nitrogen, destabilizing the N-H bond and making the proton more acidic.
-
Impact: A lower pKa makes the pyrazole N-H a stronger hydrogen bond donor . This often leads to tighter binding affinities when the target protein possesses a complementary H-bond acceptor (e.g., a backbone carbonyl).
Comparative pKa Data:
| Substituent (R) on Pyrazole | Position | Approx. pKa (N-H) | H-Bond Donor Strength | Electronic Effect |
| Hydrogen (-H) | N/A | ~14.2 | Moderate | Neutral Reference |
| Methyl (-CH₃) | C-3/C-5 | ~14.8 | Weak | Electron Donating (+I) |
| Fluorine (-F) | C-4 | ~13.7 | Enhanced | Electron Withdrawing (-I) |
| Trifluoromethyl (-CF₃) | C-3 | ~10.6 | Strong | Strong Withdrawal (-I, -R) |
Scientist's Note: If your lead compound has weak potency, substituting a C-3 methyl with a C-3 trifluoromethyl group can drop the pKa by nearly 4 units, potentially creating a "salt bridge-like" interaction with the target protein.
1.2 Lipophilicity and Permeability (LogP)
Fluorine is often called a "lipophilicity modulator."
-
Single Fluorine (F): often mimics Hydrogen sterically but increases lipophilicity (LogP) moderately, improving membrane permeability without making the molecule "greasy."
-
Trifluoromethyl (CF₃): Significantly increases LogP. This is useful for driving a compound into hydrophobic pockets but carries the risk of poor solubility if not balanced with polar groups.
Metabolic Stability: The C-4 Blockade
The C-4 position of the pyrazole ring is electron-rich and is a primary "soft spot" for Cytochrome P450 (CYP450) mediated oxidation.
2.1 Mechanism of Action
-
Non-Fluorinated (C-H): CYP enzymes easily abstract the hydrogen atom or epoxidize the C=C bond, leading to rapid clearance (short half-life).
-
Fluorinated (C-F): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs ~99 kcal/mol for C-H). It is virtually inert to oxidative cleavage by CYP450.
-
Result: Substitution of H with F at C-4 blocks this metabolic route, significantly extending the intrinsic half-life (
) of the drug.
2.2 Visualizing the Metabolic Blockade
Figure 1: Mechanism of metabolic stabilization via C-4 fluorination. The C-F bond prevents the formation of the reactive intermediate required for hydroxylation.
Synthetic Methodologies
Synthesizing fluorinated pyrazoles requires distinct strategies depending on whether the fluorine is introduced early (Building Block) or late (Direct Functionalization).
3.1 Method A: Cyclocondensation (Building Block Strategy)
This is the preferred method for scale-up. It involves using fluorinated 1,3-dicarbonyl equivalents.
-
Pros: High regioselectivity, scalable, avoids hazardous F₂ gas.
-
Cons: Limited commercial availability of specific fluorinated diketones.
3.2 Method B: Electrophilic Fluorination (Late Stage)
Used for diversifying lead compounds.
-
Reagent: Selectfluor™ (F-TEDA-BF₄).
-
Pros: Can be applied to existing pyrazole libraries.
-
Cons: Can be expensive; regioselectivity issues if multiple electron-rich sites exist.
3.3 Synthetic Decision Workflow
Figure 2: Decision tree for selecting the optimal synthetic route based on substitution pattern and development stage.
Experimental Validation Protocols
To validate the advantages of your fluorinated pyrazole, you must perform a comparative Microsomal Stability Assay.
Protocol: Comparative Microsomal Stability
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compound (F-pyrazole) and Reference (H-pyrazole) in DMSO.
-
Thaw Liver Microsomes (Human/Mouse) on ice.
-
-
Incubation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Mix: 0.5 mg/mL microsomes + 1 µM test compound. Pre-incubate at 37°C for 5 min.
-
Start: Initiate reaction by adding NADPH regenerating system (final conc. 1 mM).
-
-
Sampling:
-
Take aliquots (50 µL) at T = 0, 5, 15, 30, and 60 min.
-
Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to precipitate proteins.
-
Analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
-
Success Criteria: The F-analog should exhibit a
at least 2x greater than the H-analog to justify the substitution.
-
References
-
Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[2] RSC Medicinal Chemistry, 11, 100-112. Link
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link
-
BenchChem. (2024). 4-Fluoro-1H-pyrazole Technical Data. Link
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of pyrazole isomers is a frequent and critical challenge. The subtle differences in the placement of substituents on the pyrazole ring can lead to vastly different pharmacological and physicochemical properties. This guide provides an in-depth, objective comparison of pyrazole isomers using fundamental spectroscopic techniques, grounded in experimental data and established scientific principles. We will move beyond simple data reporting to explain the why behind the spectral differences, empowering you to confidently distinguish between these closely related heterocycles.
The Structural Isomerism of Pyrazoles: More Than Just a Position
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be substituted at various positions, leading to a range of isomers. For the purpose of this guide, we will focus on the common and illustrative examples of methyl-substituted pyrazoles: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. Their structures are depicted below. The distinct electronic environments of the protons and carbons in these isomers give rise to unique spectroscopic fingerprints.
Caption: Chemical structures of 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole.
¹H and ¹³C NMR Spectroscopy: The Cornerstones of Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of pyrazole isomers. The chemical shifts (δ) and coupling constants (J) of the ring protons and carbons provide a detailed map of the electronic environment within each molecule.
¹H NMR Spectroscopy: A Tale of Three Protons
The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing pyrazole isomers. The position of the methyl group significantly influences the chemical shifts of the ring protons.
-
1-Methylpyrazole: The C3 and C5 protons are equivalent due to symmetry, and the C4 proton is distinct. This results in a simplified spectrum with two signals in the aromatic region.
-
3-Methylpyrazole: The methyl group at C3 breaks the symmetry, making the C4 and C5 protons chemically distinct. This leads to two signals in the aromatic region.
-
4-Methylpyrazole: The methyl group at C4 renders the C3 and C5 protons equivalent, resulting in a single, often sharp, signal in the aromatic region.
The following table summarizes typical ¹H NMR chemical shifts for these isomers.
| Compound | Methyl Protons (δ, ppm) | Ring Protons (δ, ppm) | Reference(s) |
| 1-Methylpyrazole | ~3.8 | H3/H5: ~7.5, H4: ~6.2 | [1][2] |
| 3-Methylpyrazole | ~2.3 | H4: ~6.0, H5: ~7.4 | [3][4] |
| 4-Methylpyrazole | ~2.0 | H3/H5: ~7.4 | [5][6] |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR, directly probing the carbon framework. The chemical shifts of the ring carbons are sensitive to the position of the methyl substituent.
-
1-Methylpyrazole: Shows three signals for the ring carbons (C3/C5 are equivalent) and one for the methyl carbon.
-
3-Methylpyrazole: Displays three distinct signals for the ring carbons and one for the methyl carbon.
-
4-Methylpyrazole: Exhibits two signals for the ring carbons (C3/C5 are equivalent) and one for the methyl carbon.
The table below provides a comparative summary of ¹³C NMR chemical shifts.
| Compound | Methyl Carbon (δ, ppm) | Ring Carbons (δ, ppm) | Reference(s) |
| 1-Methylpyrazole | ~39 | C3/C5: ~138, C4: ~105 | [1][7] |
| 3-Methylpyrazole | ~11 | C3: ~148, C4: ~106, C5: ~135 | [8][9] |
| 4-Methylpyrazole | ~9 | C3/C5: ~136, C4: ~115 | [9] |
The significant downfield shift of the C3 carbon in 3-methylpyrazole is a key distinguishing feature.
Experimental Protocol: NMR Analysis of Pyrazole Isomers
Caption: A standard workflow for the FT-IR analysis of pyrazole isomers.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized isomers. Since isomers have the same molecular formula, their molecular ion peaks will appear at the same mass-to-charge ratio (m/z). However, high-resolution mass spectrometry can confirm the elemental composition. While electron ionization (EI) can lead to fragmentation, the fragmentation patterns of simple pyrazole isomers may be quite similar. Therefore, MS is best used in conjunction with NMR and IR for unambiguous identification. For the methylpyrazole isomers (C₄H₆N₂), the expected molecular weight is approximately 82.10 g/mol . [10][11]
UV-Vis Spectroscopy: A Complementary Technique
UV-Vis spectroscopy provides information about the electronic transitions within the pyrazole ring. Pyrazole itself exhibits a strong absorption maximum around 203-210 nm. [12][13]The position of this absorption can be influenced by substitution and solvent polarity. [14]While UV-Vis spectroscopy can be used to confirm the presence of the pyrazole chromophore, it is generally less effective than NMR for distinguishing between positional isomers, as their absorption maxima are often very similar.
Conclusion: An Integrated Spectroscopic Approach
No single spectroscopic technique can definitively identify a pyrazole isomer in isolation. A robust and reliable characterization relies on an integrated approach, leveraging the strengths of each method. ¹H and ¹³C NMR provide the most detailed structural information, allowing for the unambiguous assignment of the substitution pattern. IR spectroscopy offers a rapid means to confirm the presence or absence of key functional groups, such as the N-H bond. Mass spectrometry confirms the molecular weight and elemental composition. By combining the data from these techniques, researchers can confidently and accurately distinguish between pyrazole isomers, ensuring the integrity of their research and the quality of their products.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]
-
JETIR. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
-
Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
-
Shameem, U., & Pandurang, K. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(9), 2246. [Link]
-
Sundaraganesan, N., Ilango, G., & Dominic Joshua, B. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 80(1), 135-143. [Link]
-
ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). [Link]
-
ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... [Link]
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Claramunt, R. M., López, C., García, M. Á., Elguero, J., & Limbach, H. H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-699. [Link]
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Jayabharathi, J., Thanikachalam, V., Periyasamy, V., & Sathishkumar, R. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 43(3), 1367-1379. [Link]
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Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
-
El Asri, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(37), 20963-20974. [Link]
-
Claramunt, R. M., López, C., García, M. Á., Elguero, J., & Limbach, H. H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-699. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
SpectraBase. (n.d.). 4-methyl-2-phenyl-pyrazole-3-carboxylic acid methyl ester. [Link]
-
NIST. (n.d.). Pyrazole, 3-methyl-, hydrochloride. [Link]
-
ResearchGate. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. [Link]
-
MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]
-
ResearchGate. (n.d.). Analytical data and colours of the methylpyrazole complexes. [Link]
-
PubChem. (n.d.). 3-Methylpyrazole. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... [Link]
-
PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. [Link]
-
ResearchGate. (n.d.). UV spectra of pyrazole in solvents with various polarities and gases. [Link]
-
NIST. (n.d.). 1H-Pyrazole, 1-methyl-. [Link]
-
RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. [Link]
-
RSC Publishing. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link]
-
MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. [Link]
-
IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
-
National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles. [Link]
-
IDR@NITK. (n.d.). Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. [Link]
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Comparative Analysis of Crystal Packing in Halo-Pyrazoles: A Technical Guide
Executive Summary
This guide provides a structural and energetic analysis of the 4-halo-1H-pyrazole series (4-X-pzH, where X = F, Cl, Br, I). For researchers in crystal engineering and drug development, this series represents a critical case study in the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) .
While the chemical properties of these analogues follow standard periodic trends, their solid-state packing reveals a non-linear divergence. The "lighter" halogen (F) and the "heavier" halogen (I) adopt catemeric (chain-like) motifs, whereas the intermediate halogens (Cl, Br) crystallize in isostructural trimeric clusters. Understanding this divergence is essential for predicting solubility, bioavailability, and formulation stability in pyrazole-based pharmacophores.
Part 1: The Halogen Series – Comparative Mechanics
The crystal packing of halo-pyrazoles is governed by the electrostatic potential surface of the halogen substituent, specifically the presence and magnitude of the
The Fluorine Anomaly (4-F-pzH)[1]
-
Electronic State: Fluorine is highly electronegative and non-polarizable. It does not exhibit a significant
-hole. -
Packing Driver: The crystal lattice is dominated exclusively by conventional
hydrogen bonds. The fluorine atom acts as a passive steric spacer or a weak H-bond acceptor, but never as a halogen bond donor. -
Result: Forms 1D catemeric chains.
The Isostructural Transition Zone (4-Cl-pzH & 4-Br-pzH)
-
Electronic State: Chlorine and Bromine possess moderate polarizability. They exhibit developing
-holes but are often overwhelmed by the strong dipole of the pyrazole N-H/N moiety. -
Packing Driver: These analogues are isostructural , crystallizing in the orthorhombic Pnma space group. They form discrete trimeric supramolecular units held together by
bonds. -
Result: The XB potential is insufficient to break the trimeric H-bond network, resulting in a packing efficiency driven by shape similarity rather than specific halogen interactions.
The Iodine Dominance (4-I-pzH)
-
Electronic State: Iodine is highly polarizable with a substantial, positive
-hole. -
Packing Driver: The
halogen bond becomes competitive with H-bonding. The iodine atom can actively recruit nucleophilic nitrogen atoms from adjacent molecules. -
Result: Returns to a catemeric (chain) motif, but distinct from the Fluorine analogue. The packing is stabilized by linear
interactions that are orthogonal to the H-bond network.
Part 2: Structural Analysis & Performance Data
The following table summarizes the physicochemical properties and crystallographic metrics for the 4-halo-pyrazole series.
Comparative Data Table
| Compound | Substituent (X) | Melting Point (°C) | Space Group | Packing Motif | Primary Interaction | XB Magnitude ( |
| 4-Fluoro-1H-pyrazole | -F | 38 - 40 | P | Catemer (Chain) | HB ( | Negligible |
| 4-Chloro-1H-pyrazole | -Cl | ~70 - 75* | Pnma | Trimer (Cluster) | HB ( | Weak |
| 4-Bromo-1H-pyrazole | -Br | 93 - 96 | Pnma | Trimer (Cluster) | HB ( | Moderate |
| 4-Iodo-1H-pyrazole | -I | 108 - 110 | Cmce | Catemer (Chain) | HB + XB ( | Strong |
*Note: 4-Cl and 4-Br are isostructural; MP follows molecular weight trends.
Key Performance Insight: Solubility vs. Stability
-
High Solubility (F): The low melting point and lack of directional XB networks make 4-F-pzH significantly more soluble in organic media, but prone to sublimation.
-
High Stability (I): The 4-I-pzH lattice energy is reinforced by the dual action of HB and XB. This makes it the most stable solid form but potentially limits dissolution rates in non-polar solvents.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Iodo-1H-Pyrazole (Iodination)
Context: Direct iodination requires careful control of pH to prevent poly-iodination or ring oxidation.
-
Reagents: Dissolve 1H-pyrazole (1.0 eq) in water (green chemistry route) or acetonitrile.
-
Oxidant Addition: Add Iodine (
, 0.55 eq) followed by dropwise addition of (30% aq, 0.6 eq) or use NIS (N-iodosuccinimide) for anhydrous conditions. -
Reaction Control: Stir at room temperature for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Critical Step: Maintain pH ~6-7. If pH drops too low, N-protonation deactivates the ring toward electrophilic substitution.
-
-
Quench: Add saturated
(sodium thiosulfate) to remove excess iodine (color change from brown to clear). -
Isolation: Extract with Ethyl Acetate (3x), dry over
, and concentrate. Recrystallize from ethanol/water.
Protocol B: Single Crystal Growth (Solvent Selection)
Context: The choice of solvent dictates whether you observe the kinetic H-bond product or the thermodynamic Halogen-bond product.
Method 1: Slow Evaporation (Standard)
-
Target: 4-F, 4-Cl, 4-Br.[1]
-
Solvent: Methanol or Ethanol.
-
Procedure: Dissolve 20 mg of compound in 2 mL solvent. Filter through a 0.45
m PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Allow to stand at 20°C. -
Mechanism: Polar protic solvents solvate the N-H and N sites, favoring the formation of H-bonded clusters (trimers) upon desolvation.
Method 2: Sublimation (High Purity/Disorder Free)
-
Target: 4-I-pzH.
-
Reasoning: 4-I-pzH often exhibits disorder in solution-grown crystals due to the competition between solvent dipole and the iodine
-hole. -
Procedure: Place 50 mg of crude solid in the bottom of a sublimation tube. Apply vacuum (<0.1 Torr) and heat the bottom to 60°C using an oil bath. Cool the cold finger to 10°C.
-
Outcome: Yields high-quality single crystals suitable for resolving the specific
halogen bond distances without solvent interference.
Part 4: Visualizing the Interaction Landscape
The following diagram illustrates the decision matrix for analyzing halo-pyrazole crystals, highlighting the divergence in processing based on the halogen substituent.
Figure 1: Workflow for the structural characterization of 4-halo-pyrazoles, emphasizing the methodological split required for the Iodine analogue to preserve Halogen Bonding integrity.
References
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Source: MDPI (Crystals 2023, 13, 1101). Data: Crystal structures of 4-F, 4-Cl, 4-Br, and 4-I pyrazoles; melting point trends; isostructurality analysis. URL:[Link]
-
Halogen Bonding versus Hydrogen Bonding: A Molecular Orbital Perspective.
-hole formation and competition between HB and XB. URL:[Link] -
Hydrogen bonding vs. halogen bonding: the solvent decides. Source: White Rose Research Online / Chem. Sci. Data: Experimental validation of solvent effects on crystal packing outcomes. URL:[Link]
-
4-Iodo-1H-pyrazole Melting Point & Synthesis. Source: ChemicalBook / CAS Common Chemistry. Data: Melting point verification (108-110°C) and synthesis pathways. URL:[Link]
Sources
Comparative Guide: Metabolic Stability Profiling of Fluorinated vs. Non-Fluorinated Pyrazoles
Executive Summary
This guide provides a technical evaluation of how fluorine substitution impacts the metabolic stability of pyrazole-based scaffolds—a critical consideration in modern drug discovery. While pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), they are frequently susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.
This document details the mechanistic rationale for fluorination, provides a self-validating experimental protocol for assessing stability, and presents a comparative data analysis to guide lead optimization.
Mechanistic Rationale: The Fluorine Effect
The strategic introduction of fluorine is a standard tactic to block "metabolic soft spots."[1][2] However, the effect is not merely about bond strength; it involves a complex interplay of sterics, electronics, and lipophilicity.
The C-F Bond vs. C-H Bond
The primary driver for improved stability is the strength of the Carbon-Fluorine bond.
-
Bond Dissociation Energy (BDE): The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol). This renders the C-F bond inert to the radical abstraction mechanism utilized by the heme-iron center of CYP450 enzymes (Compound I).
-
Electronic Deactivation: Fluorine is the most electronegative element (Pauling scale: 3.98). When attached to an aromatic ring (e.g., a phenyl-pyrazole), it withdraws electron density from the
-system. Since CYP oxidations are often electrophilic in nature, an electron-deficient ring is less reactive toward the CYP oxo-ferryl species.
The Lipophilicity Trade-off (The "Fluorine Aberration")
While blocking a specific site (e.g., para-position) prevents oxidation at that carbon, fluorine often increases the overall lipophilicity (LogP/LogD) of the molecule.
-
Risk: Higher LogD can increase the affinity for the CYP active site (lowering
), potentially leading to "metabolic switching" —where the enzyme simply oxidizes a different, unprotected part of the molecule. -
Goal: The objective is to use fluorine to block the primary site of metabolism (SOM) without raising lipophilicity to a level that drives non-specific clearance.
Pathway Visualization
The following diagram illustrates the mechanistic divergence between a non-fluorinated and fluorinated pyrazole substrate when encountering CYP450.
Figure 1: Mechanistic divergence of CYP450 metabolism. Path A leads to oxidation due to labile C-H bonds. Path B demonstrates the metabolic blocking effect of the C-F bond.
Experimental Protocol: Microsomal Stability Assay
To objectively compare stability, we utilize a Liver Microsome (LM) stability assay. This system contains the full complement of Phase I enzymes (CYPs) but lacks the cofactors for Phase II conjugation (unless supplemented), isolating the oxidative stability variable.
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
Step-by-Step Methodology
This protocol is designed to be self-validating by including positive controls (high clearance) and negative controls (low clearance).
-
Preparation:
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.
-
Pre-warm microsome solution to 37°C for 5 minutes.
-
-
Initiation:
-
Spike test compounds (Fluorinated and Non-Fluorinated Pyrazoles) to a final concentration of 1
(ensure DMSO < 0.1%). -
Add NADPH (1 mM final) to initiate the reaction.[3]
-
-
Sampling:
-
At time points
min, remove 50 aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150
ice-cold ACN + IS. -
Vortex and centrifuge at 4,000 rpm for 10 min to precipitate proteins.
-
-
Analysis:
-
Inject supernatant onto LC-MS/MS (Reverse Phase C18).[4]
-
Monitor Parent depletion relative to Internal Standard.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the Liver Microsomal Stability Assay.
Comparative Data Analysis
The following data represents a comparative analysis of a generic 1,5-diarylpyrazole scaffold, similar to those found in CB1 antagonists or COX-2 inhibitors.
Compound A: 1-phenyl-5-(4-methylphenyl)-pyrazole (Non-fluorinated) Compound B: 1-(4-fluorophenyl)-5-(4-methylphenyl)-pyrazole (Fluorinated)
Stability Metrics
- (Half-life): Time required for 50% of the parent compound to degrade.
-
(Intrinsic Clearance): Measure of enzyme activity independent of blood flow, calculated as:
Results Table
| Metric | Compound A (Non-Fluorinated) | Compound B (Fluorinated) | Impact of Fluorination |
| Structure Note | Phenyl ring (C-H at para) | 4-F-Phenyl ring (C-F at para) | Blocked metabolic soft spot |
| LogD (pH 7.4) | 3.2 | 3.5 | Slight increase (+0.3) |
| 12.5 min | > 60 min | 5x Stability Increase | |
| 110.8 (High Clearance) | < 23.1 (Low Clearance) | Significant reduction in turnover | |
| Primary Metabolite | 4-Hydroxy-phenyl derivative | None detected (Parent remains) | Prevention of oxidation |
Interpretation
-
Metabolic Blocking Success: Compound A shows high clearance (
), driven by rapid hydroxylation at the para-position of the phenyl ring. Compound B, with a fluorine atom at this position, effectively shuts down this pathway. -
Lipophilicity Check: The LogD increased from 3.2 to 3.5. While this is a manageable increase, it is critical to monitor. If the LogD had jumped to >4.5, we might observe high clearance again due to non-specific binding or oxidation at the other phenyl ring (the 5-position tolyl group).
References
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Bhattarai, P., Trombley, T., & Altman, R. A. (2025/2026).[5] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv / J. Med. Chem.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol.
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A Comparative Guide to the Biological Activities of Substituted Pyrazoles
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif is found in a variety of natural and synthetic compounds that exhibit a vast spectrum of biological activities.[1] The success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib, has spurred significant research into the synthesis and biological evaluation of novel substituted pyrazoles.[3] This guide provides a comparative overview of the key biological activities of these compounds, supported by experimental data and detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted pyrazoles have emerged as a promising class of anticancer agents, demonstrating the ability to target various key players in cancer cell proliferation and survival.[4][5]
Mechanism of Action & Structure-Activity Relationship (SAR)
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that regulate cell growth, differentiation, and apoptosis.[4] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[4][6]
The substitution pattern on the pyrazole ring is critical for both potency and selectivity. For instance, studies have shown that introducing specific aryl groups at the N1 and C3 positions, along with a carbohydrazide moiety at the C5 position, can lead to potent inhibition of lung cancer cell proliferation.[3] Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidine, has also yielded highly potent anticancer agents.[6] Furthermore, the presence of electron-withdrawing groups, like halogens (e.g., chloro, fluoro), on the phenyl rings attached to the pyrazole core often enhances cytotoxic activity against various cancer cell lines.[3][7]
Comparative Performance of Anticancer Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of several representative substituted pyrazoles against various human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Target Cancer Cell Line(s) | Key Substituents | Reported IC50 (µM) | Reference Drug (IC50, µM) |
| Indole-Pyrazole Hybrids | HCT116, MCF7, HepG2, A549 | Varies | < 23.7 | Doxorubicin (24.7–64.8) |
| Pyrazole Carbaldehydes | MCF-7 (Breast) | Varies | 0.25 | Doxorubicin (0.95) |
| Selanyl-1H-Pyrazoles | HepG2 (Liver) | Alkylated selanyl groups | 13.85 - 15.98 | Not specified |
| Fused Pyrazoles | HEPG2 (Liver) | Dihydropyrano[2,3-c]pyrazole | 0.31 - 0.71 | Erlotinib (10.6) |
| Benzofuro[3,2-c]pyrazoles | K562 (Leukemia), A549 (Lung) | Varies | 0.021 - 0.69 | ABT-751 |
Data synthesized from multiple sources.[4][6][8]
Anti-inflammatory Activity: Selective COX-2 Inhibition
One of the most well-documented biological activities of substituted pyrazoles is their anti-inflammatory effect, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10]
Mechanism of Action: The COX Pathway
The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects.[12]
The pyrazole-based drug Celecoxib is a selective COX-2 inhibitor.[11] Its chemical structure allows it to fit into the larger, more flexible active site of the COX-2 enzyme, while having a minimal effect on COX-1.[12] This selectivity provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[12]
Signaling Pathway Diagram: COX-2 Inhibition by Pyrazole Derivatives
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Substituted pyrazoles continue to be a highly fruitful area of research in drug discovery, demonstrating a remarkable breadth of biological activities. [13][14]Their versatility as anticancer, anti-inflammatory, and antimicrobial agents is well-established. Future research will likely focus on the structural optimization of existing pyrazole scaffolds to enhance potency and selectivity, as well as to reduce potential off-target effects. [15]The development of novel synthetic methodologies will also play a crucial role in expanding the chemical diversity of pyrazole libraries available for biological screening. [1][5]As our understanding of the molecular targets of these compounds deepens, so too will the potential for developing the next generation of pyrazole-based therapeutics.
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-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer. [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]
-
What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? | R Discovery. R Discovery. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
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What is the mechanism of Celecoxib? Patsnap Synapse. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
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Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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celecoxib. PharmGKB. [Link]
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Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]
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Celecoxib. Wikipedia. [Link]
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Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. ResearchGate. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. [Link]
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-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Royal Society of Chemistry. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. MDPI. [Link]
-
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
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Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. ResearchGate. [Link]
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Cell Viability Assays. National Center for Biotechnology Information. [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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Navigating the Uncharted: A Researcher's Guide to Safely Handling 5-Fluoro-1,4-dimethyl-1H-pyrazole
For the pioneering researchers and scientists in drug development, the introduction of a novel fluorinated heterocyclic compound like 5-Fluoro-1,4-dimethyl-1H-pyrazole into the laboratory workflow represents both an opportunity for discovery and a responsibility to ensure the utmost safety. The presence of a fluorine atom can significantly alter the physicochemical and toxicological properties of a molecule, often in ways that are not immediately predictable.[1][2] This guide provides a comprehensive, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in the principles of proactive risk mitigation and scientific best practices.
Core Principles of Engagement: Acknowledging the Unknown
In the absence of a specific Safety Data Sheet (SDS) for 5-Fluoro-1,4-dimethyl-1H-pyrazole, a conservative approach is paramount. We must extrapolate from the known hazards of structurally similar compounds, such as other fluorinated and non-fluorinated dimethyl-pyrazole derivatives. Safety data for analogous compounds, like 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride, indicate potential hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[3] Therefore, we will operate under the assumption that 5-Fluoro-1,4-dimethyl-1H-pyrazole presents a similar or potentially greater hazard profile.
The Last Line of Defense: A Multi-Layered PPE Strategy
Your Personal Protective Equipment is the critical barrier between you and potential exposure. The following is a detailed, tiered approach to PPE selection, designed to provide comprehensive protection.
Tier 1: Standard Laboratory Attire (The Non-Negotiables)
This foundational layer should be worn at all times within the laboratory environment where this compound is handled.
-
100% Cotton Lab Coat: A long-sleeved, properly fitting lab coat is the first line of defense against splashes and spills.
-
Long Pants and Closed-Toe Shoes: Full leg coverage and sturdy, non-perforated footwear are mandatory to protect against accidental spills.
Tier 2: Primary Exposure Prevention
This tier of PPE is to be donned before any handling of 5-Fluoro-1,4-dimethyl-1H-pyrazole.
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated fume hood, safety glasses meeting ANSI Z87.1 or equivalent standards are the minimum requirement.[3]
-
Chemical Splash Goggles: When there is a higher risk of splashing, such as during transfers of larger volumes or when working outside of a fume hood (not recommended), chemical splash goggles are essential.[4]
-
Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with safety glasses or goggles.[3]
-
-
Hand Protection:
-
Nitrile Gloves: Due to the unknown permeation characteristics of 5-Fluoro-1,4-dimethyl-1H-pyrazole, double gloving with nitrile gloves is the recommended practice.[5] The outer glove should be removed and disposed of immediately upon any suspected contamination.
-
Glove Inspection: Always inspect gloves for any signs of degradation or perforation before and during use.[3]
-
Proper Removal: Utilize the proper glove removal technique to avoid skin contact with the outer surface of the contaminated glove.[3]
-
Tier 3: Respiratory Protection (When Engineering Controls Are Not Enough)
All handling of 5-Fluoro-1,4-dimethyl-1H-pyrazole that could generate dust or aerosols must be conducted within a certified chemical fume hood.[3]
-
N95 Respirator: In the rare event that engineering controls are insufficient or during a spill cleanup outside of a fume hood, a NIOSH-approved N95 respirator should be used as a minimum.[4]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA regulations (29 CFR 1910.134).[4]
Visualizing the Workflow: From Receipt to Disposal
To ensure a clear and logical progression of safe handling practices, the following workflow diagram outlines the key stages and corresponding safety measures.
Caption: A logical workflow for the safe handling of 5-Fluoro-1,4-dimethyl-1H-pyrazole.
Step-by-Step Operational and Disposal Plan
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name and any known hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[6] Keep the container tightly closed.[6][7]
Handling Procedures
-
Engineering Controls: All manipulations of solid or solutions of 5-Fluoro-1,4-dimethyl-1H-pyrazole must be performed in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Weighing: When weighing the solid compound, use a dedicated, labeled spatula and weigh boat. Tare the balance with the weigh boat before adding the compound to avoid contamination of the balance.
-
Transfers: When transferring the compound, either as a solid or in solution, do so slowly and carefully to avoid generating dust or splashes. Use a funnel for liquid transfers into containers with narrow openings.
-
Housekeeping: Clean up any spills immediately, following the spill response procedures outlined below. Maintain a clean and organized workspace to prevent accidental contact.
Spill Response
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Alert: Notify your supervisor and any other personnel in the vicinity.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[8][9] Do not use combustible materials like paper towels to absorb the spill.
-
Clean-up: Wearing appropriate PPE (including respiratory protection if necessary), carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
-
Waste Segregation: All materials contaminated with 5-Fluoro-1,4-dimethyl-1H-pyrazole, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Containerization: Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not dispose of this compound down the drain.[3]
The Rationale Behind the Rigor: Understanding the "Why"
The stringent safety protocols outlined in this guide are not arbitrary. They are a direct response to the potential hazards associated with fluorinated heterocyclic compounds. The strong carbon-fluorine bond and the high electronegativity of fluorine can significantly influence a molecule's reactivity, metabolic stability, and biological activity.[10] This can lead to unexpected toxicological effects. By adhering to these comprehensive safety measures, you are not just following a procedure; you are actively participating in a culture of safety that prioritizes the well-being of every member of the research team.
References
- Synthesis and reactivity of fluorinated heterocycles - ResearchGate. (2025, September 29).
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (2025, July 30).
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - MDPI. (2022, October 17).
- Synthesis and reactivity of fluorinated heterocycles - Semantic Scholar.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2014, October 10).
- SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
- FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY.
- 5-Fluoro-1,4-dimethyl-1H-pyrazole | C5H7FN2 | CID 84716001 - PubChem.
- SAFETY DATA SHEET - CymitQuimica. (2025, December 31).
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 26).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU) - NCI at Frederick.
- Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate.
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, February 10).
- Safety Data Sheet - Fluorochem. (2024, December 19).
- Material Safety Data Sheet - Cole-Parmer. (2006, March 22).
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove.
- GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS - HALYARD.
- New Synthesis of Fluorinated Pyrazoles | Request PDF - ResearchGate. (2025, August 10).
- Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. (2025, November 10).
- Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - MDPI. (2017, June 12).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
